molecular formula C44H85N4O10P B14022125 DSPE-PEG-Azide, MW 2000

DSPE-PEG-Azide, MW 2000

カタログ番号: B14022125
分子量: 861.1 g/mol
InChIキー: XVZOPKPKNYXASJ-VQJSHJPSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DSPE-PEG-Azide, MW 2000 is a useful research compound. Its molecular formula is C44H85N4O10P and its molecular weight is 861.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C44H85N4O10P

分子量

861.1 g/mol

IUPAC名

[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C44H85N4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(49)55-39-41(40-57-59(52,53)56-38-35-46-44(51)54-37-36-47-48-45)58-43(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3,(H,46,51)(H,52,53)/t41-/m1/s1

InChIキー

XVZOPKPKNYXASJ-VQJSHJPSSA-N

異性体SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC

正規SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC

製品の起源

United States

Foundational & Exploratory

DSPE-PEG-Azide MW 2000: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool in the targeted delivery of therapeutics, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide MW 2000) is a high-purity, amphiphilic phospholipid-polymer conjugate. Its unique structure, featuring a lipid tail, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) group, makes it a versatile component in the formulation of advanced drug delivery systems such as liposomes and lipid nanoparticles (LNPs). This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use in research and drug development.

Core Properties and Specifications

DSPE-PEG-Azide MW 2000 is a white to off-white powder with an average molecular weight of approximately 2800 g/mol , which includes the DSPE lipid anchor and the 2000 Da PEG chain. Due to the polydispersity of the PEG component, the molecular weight is an average.[1] This compound is valued for its ability to spontaneously form micelles or lipid bilayers in aqueous solutions, a critical characteristic for creating nanoparticle-based drug carriers.[2][3]

Physicochemical Characteristics

A summary of the key quantitative data for DSPE-PEG-Azide MW 2000 is presented in the table below for easy reference and comparison.

PropertyValueSource
Average Molecular Weight ~2800 g/mol
Purity >95%[2]
Solubility Soluble in water, ethanol, methanol, and chloroform (B151607).
Appearance White to off-white powder
Storage -20°C in a dry, dark environment[2][4]
Stability At least one year under proper storage conditions[5]

The Power of Click Chemistry for Bioconjugation

The terminal azide group on the PEG chain is the cornerstone of DSPE-PEG-Azide's utility in targeted drug delivery. This functional group allows for highly efficient and specific covalent attachment of targeting ligands, imaging agents, or other molecules through "click chemistry".[2] This bioorthogonal reaction is rapid, high-yielding, and occurs under mild, aqueous conditions, making it ideal for conjugating sensitive biological molecules.[6]

There are two primary forms of azide-alkyne click chemistry utilized with DSPE-PEG-Azide:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne and an azide in the presence of a copper(I) catalyst. It is known for its fast reaction kinetics.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide. The absence of a potentially toxic copper catalyst makes SPAAC particularly suitable for in vivo applications.[2][6]

The workflow for these click chemistry reactions enables the straightforward attachment of targeting moieties to the surface of nanoparticles.

cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DSPE-PEG-N3 DSPE-PEG-Azide Triazole_Linkage Stable Triazole Linkage DSPE-PEG-N3->Triazole_Linkage Alkyne_Ligand Alkyne-functionalized Targeting Ligand Alkyne_Ligand->Triazole_Linkage Cu_Catalyst Copper(I) Catalyst Cu_Catalyst->Triazole_Linkage DSPE-PEG-N3_2 DSPE-PEG-Azide Triazole_Linkage_2 Stable Triazole Linkage DSPE-PEG-N3_2->Triazole_Linkage_2 DBCO_Ligand DBCO-functionalized Targeting Ligand DBCO_Ligand->Triazole_Linkage_2

Caption: Click chemistry reactions for bioconjugation.

Experimental Protocols for Nanoparticle Formulation and Functionalization

The following are detailed methodologies for the preparation and functionalization of liposomes and lipid nanoparticles using DSPE-PEG-Azide MW 2000.

Liposome (B1194612) Formulation via Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes.

Start 1. Dissolve Lipids Step2 2. Form Thin Film (Rotary Evaporation) Start->Step2 Step3 3. Hydration (Aqueous Buffer) Step2->Step3 Step4 4. Sonication/Extrusion (Size Reduction) Step3->Step4 End 5. Purified Liposomes Step4->End

Caption: Workflow for liposome preparation.

Methodology:

  • Lipid Dissolution: Dissolve DSPE-PEG-Azide MW 2000 along with other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent such as chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (ULVs) of a desired size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Antibody Conjugation to Liposomes via Click Chemistry

This protocol describes the conjugation of an antibody to the surface of pre-formed liposomes containing DSPE-PEG-Azide.

Methodology:

  • Liposome Preparation: Prepare liposomes incorporating DSPE-PEG-Azide MW 2000 using the thin-film hydration method as described above.

  • Antibody Modification: Functionalize the targeting antibody with a DBCO group using a commercially available DBCO-NHS ester. This reaction typically targets primary amines on the antibody.

  • Conjugation Reaction: Mix the DBCO-modified antibody with the azide-functionalized liposomes in a suitable buffer (e.g., PBS, pH 7.4). The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction will proceed spontaneously.

  • Purification: Remove the unconjugated antibody and other reactants by size exclusion chromatography or dialysis.

Targeted Drug Delivery and Signaling Pathways

DSPE-PEG-Azide MW 2000 is instrumental in developing targeted therapies that can selectively deliver drugs to diseased cells, thereby increasing efficacy and reducing off-target toxicity. Below are examples of targeted delivery strategies and the signaling pathways they influence.

HER2-Positive Breast Cancer Therapy with Doxorubicin-Loaded Immunoliposomes

HER2 (Human Epidermal Growth Factor Receptor 2) is overexpressed in a significant portion of breast cancers. Liposomes functionalized with anti-HER2 antibodies can specifically target these cancer cells.

Liposome Anti-HER2 Doxorubicin (B1662922) Liposome HER2 HER2 Receptor Liposome->HER2 Binding Doxorubicin Doxorubicin Release Liposome->Doxorubicin Internalization PI3K PI3K/Akt Pathway HER2->PI3K RAS RAS/MAPK Pathway HER2->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Apoptosis Apoptosis Doxorubicin->Apoptosis

Caption: HER2-targeted liposome signaling.

By delivering doxorubicin directly to HER2-positive cells, these immunoliposomes can induce apoptosis while minimizing damage to healthy tissues.[7]

EGFR-Targeted Nanoparticles for Cancer Treatment

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, as its overexpression is common in many tumor types. Nanoparticles decorated with EGFR-targeting ligands, such as the GE11 peptide, can enhance drug delivery to these tumors.[8]

Nanoparticle GE11-Targeted Nanoparticle EGFR EGFR Nanoparticle->EGFR Binding Drug Drug Release Nanoparticle->Drug Internalization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Signaling Proliferation Inhibition of Proliferation & Angiogenesis Signaling->Proliferation Apoptosis Induction of Apoptosis Drug->Apoptosis

Caption: EGFR-targeted nanoparticle signaling.

VEGF-Targeted siRNA Delivery for Anti-Angiogenesis Therapy

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes the formation of new blood vessels (angiogenesis), a process essential for tumor growth. Delivering siRNA that targets VEGF can inhibit this process.[9]

LNP VEGF siRNA LNP EndothelialCell Tumor Endothelial Cell LNP->EndothelialCell VEGF_mRNA VEGF mRNA EndothelialCell->VEGF_mRNA RISC RISC Complex VEGF_mRNA->RISC siRNA binding VEGF_Protein VEGF Protein Synthesis RISC->VEGF_Protein mRNA cleavage Angiogenesis Inhibition of Angiogenesis VEGF_Protein->Angiogenesis Reduced

Caption: VEGF-targeted siRNA delivery pathway.

By silencing the VEGF gene, these nanoparticles can effectively cut off the tumor's blood supply, leading to growth inhibition.[9]

Quality Control and Characterization

Rigorous characterization of DSPE-PEG-Azide MW 2000 and the resulting nanoparticles is crucial for ensuring reproducibility and efficacy. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the DSPE-PEG-Azide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the lipid conjugate.

  • Dynamic Light Scattering (DLS): To determine the size distribution and polydispersity index (PDI) of the formulated nanoparticles.

  • Zeta Potential Measurement: To evaluate the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.

Safety and Handling

DSPE-PEG-Azide MW 2000 should be handled in accordance with standard laboratory safety procedures. It is intended for research use only. A Safety Data Sheet (SDS) should be consulted for detailed information on handling, storage, and disposal.[1][4] The material is typically shipped at ambient temperature but should be stored at -20°C for long-term stability.[2][4]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to DSPE-PEG-Azide 2000

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide 2000) is an amphiphilic functionalized lipid critical to the fields of drug delivery, nanotechnology, and bioconjugation. Its unique structure, comprising a hydrophobic lipid anchor (DSPE) and a hydrophilic polymer chain (PEG) terminating in a reactive azide (B81097) group, allows for the self-assembly of stealth nanoparticles, such as liposomes and micelles. These nanoparticles can evade the reticuloendothelial system, thereby prolonging circulation time in vivo.[1][2] The terminal azide group is a versatile chemical handle for "click chemistry," enabling the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules in a highly specific and efficient manner.[3][4][5] This guide provides a comprehensive overview of the structure, properties, and applications of DSPE-PEG-Azide 2000.

Chemical Structure and Physicochemical Properties

DSPE-PEG-Azide 2000 is a complex molecule composed of three key functional domains:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) : This phospholipid component consists of a glycerol (B35011) backbone, two saturated stearic acid chains, and a phosphate (B84403) group. It serves as the hydrophobic anchor, driving the self-assembly into lipid bilayers (in liposomes) or a hydrophobic core (in micelles) in aqueous environments.[2][6]

  • PEG (Polyethylene Glycol) 2000 : A hydrophilic polymer chain with an average molecular weight of 2000 Daltons. The PEG chain forms a hydrated corona on the surface of nanoparticles, providing a "stealth" characteristic that reduces clearance by the mononuclear phagocyte system.[1][2]

  • Azide (-N₃) Group : A terminal reactive group that enables covalent conjugation via click chemistry.[3]

Figure 1: Schematic Structure of DSPE-PEG-Azide 2000 cluster_DSPE DSPE (Hydrophobic Anchor) cluster_PEG PEG Linker (Hydrophilic Corona) cluster_Azide Reactive Moiety Glycerol Glycerol Backbone Stearoyl1 Stearoyl Chain 1 Glycerol->Stearoyl1 Stearoyl2 Stearoyl Chain 2 Glycerol->Stearoyl2 Phosphate Phosphate Group Glycerol->Phosphate PEG PEG Chain (2000 Da) Phosphate->PEG Covalent Bond Azide Azide Group (-N₃) PEG->Azide Terminal Linkage

Figure 1: Schematic Structure of DSPE-PEG-Azide 2000
Quantitative Data

The key physicochemical properties of DSPE-PEG-Azide 2000 are summarized in the table below.

PropertyValueReference(s)
Chemical Name 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000][7]
Synonyms DSPE-PEG(2000) Azide[4][7]
Average Molecular Weight ~2800 g/mol (based on PEG 2000)[7]
Molecular Formula (C₂H₄O)ₙC₄₄H₈₄N₄O₁₀P·NH₄
CAS Number 1938081-40-3
Purity ≥90%
Form Powder
Storage Temperature -20°C[3]
Solubility Ethanol (B145695): up to 10 mg/mLChloroform: up to 10 mg/mLDMSO: 80 mg/mL[5]
Micellar Properties

In aqueous solutions above its critical micelle concentration (CMC), DSPE-PEG-Azide 2000 spontaneously self-assembles into micelles.[3][5][8] The properties of these micelles are crucial for their application as drug delivery vehicles.

PropertyValueReference(s)
Critical Micelle Concentration (CMC) ~1.8 x 10⁻⁵ mol/L[9]
Hydrodynamic Diameter ~10 - 15 nm[9][10]
Zeta Potential -2.7 ± 1.1 mV[9]
Core Melting Transition 12.8°C[11]

Mechanism of Action: The Azide Moiety and Click Chemistry

The terminal azide group is the key to the functionality of DSPE-PEG-Azide 2000, serving as a reactant in "click chemistry". This term describes a class of reactions that are rapid, high-yield, and biocompatible.[4][12][13] The two primary click reactions involving azides are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

  • CuAAC : This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable triazole linkage. While highly efficient, the potential toxicity of the copper catalyst can limit its application in living systems.[14]

  • SPAAC : To overcome the toxicity of CuAAC, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a catalyst.[7][14] This bioorthogonal reaction is highly suitable for modifying biomolecules and for in vivo applications.[4][7][15]

Figure 2: Click Chemistry Pathways for DSPE-PEG-Azide 2000

Experimental Protocols

Protocol for Solubilization and Micelle Formation

This protocol describes a general method for preparing a stock solution of DSPE-PEG-Azide 2000 micelles.

  • Weighing : Accurately weigh the desired amount of DSPE-PEG-Azide 2000 powder in a sterile glass vial.

  • Initial Dissolution : To aid dissolution, add a small volume of a suitable organic solvent, such as ethanol or DMSO. For example, to prepare a 1 mg/mL solution in ethanol, add the corresponding volume of ethanol.[5]

  • Hydration : Add the desired aqueous buffer (e.g., phosphate-buffered saline, HEPES buffer) to the lipid solution dropwise while vortexing. The final concentration should be well above the CMC (~1.8 x 10⁻⁵ M) to ensure micelle formation.[9]

  • Sonication/Heating : If precipitation or cloudiness occurs, sonicate the solution in a bath sonicator or heat gently (e.g., to 60°C) until the solution becomes clear.[4][5] This helps to form uniform micelles.

  • Equilibration : Allow the solution to equilibrate at room temperature for at least one hour before use.

  • Storage : For long-term storage, it is recommended to store the lipid as a powder at -20°C.[3] Aqueous solutions should be used fresh or stored at 4°C for short periods.

General Protocol for SPAAC Bioconjugation

This protocol outlines the steps for conjugating a DBCO-functionalized molecule (e.g., a peptide or antibody) to DSPE-PEG-Azide 2000 nanoparticles.

  • Prepare Nanoparticles : Formulate DSPE-PEG-Azide 2000 micelles or liposomes as described in Protocol 4.1.

  • Prepare DBCO-Molecule : Dissolve the DBCO-functionalized molecule of interest in a compatible buffer.

  • Conjugation Reaction : Mix the DSPE-PEG-Azide 2000 nanoparticle solution with the DBCO-functionalized molecule. A molar excess of the DBCO-molecule (e.g., 2-5 equivalents) is often used to ensure efficient conjugation to the azide groups on the nanoparticle surface.

  • Incubation : Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by optimization experiments.[15] The reaction is typically complete within this timeframe.

  • Purification (Optional) : To remove any unreacted DBCO-molecule, the functionalized nanoparticles can be purified using methods such as dialysis or size exclusion chromatography.

  • Characterization : Confirm successful conjugation using appropriate analytical techniques (e.g., SDS-PAGE for proteins, HPLC, or mass spectrometry).

Characterization and Workflow

The successful formation and functionalization of DSPE-PEG-Azide 2000 nanoparticles require rigorous characterization.

Figure 3: Experimental Workflow for Nanoparticle Formulation and Characterization cluster_char1 Characterization Methods A 1. Material Preparation (DSPE-PEG-Azide + Buffer) B 2. Nanoparticle Formulation (Hydration / Sonication) A->B C 3. Physicochemical Characterization B->C D 4. Bioconjugation (SPAAC with DBCO-Ligand) C->D DLS Size (DLS) C->DLS Zeta Surface Charge (Zeta Potential) C->Zeta SAXS Shape (SAXS) C->SAXS E 5. Final Characterization & Application D->E

Figure 3: Experimental Workflow for Nanoparticle Formulation and Characterization
  • Dynamic Light Scattering (DLS) : Used to measure the average hydrodynamic diameter and size distribution of the nanoparticles.[9]

  • Zeta Potential Measurement : Determines the surface charge of the nanoparticles, which is an indicator of their stability in suspension.

  • Small-Angle X-ray Scattering (SAXS) : Provides detailed information on the size and shape of the micelles.[9]

  • Nuclear Magnetic Resonance (NMR) : Can be used for detailed structural characterization of the micelle and its interaction with encapsulated drugs at an atomic level.[2]

Conclusion

DSPE-PEG-Azide 2000 is a powerful and versatile tool for researchers in drug delivery and nanotechnology. Its well-defined amphiphilic structure allows for the creation of stable, long-circulating nanoparticles. The presence of a terminal azide group enables precise surface modification via highly efficient click chemistry reactions, facilitating the development of targeted and multifunctional nanomedicines. The data and protocols provided in this guide serve as a foundational resource for the effective application of this critical lipid-polymer conjugate.

References

chemical characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG2000-Azide) is a functionalized phospholipid-polymer conjugate critical in the field of drug delivery and nanomedicine.[1] Its amphiphilic nature, possessing both a hydrophobic lipid tail (DSPE) and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, allows for the spontaneous formation of micelles or lipid bilayers in aqueous solutions.[2] This property makes it an essential component in the formulation of nanoparticles and liposomes used as carriers for therapeutic agents, such as mRNA vaccines.[3] The PEGylated surface of these nanoparticles provides "stealth" characteristics, which helps to increase the circulation time of the encapsulated drugs in the bloodstream by reducing clearance by the mononuclear phagocyte system.[4][5]

The terminal azide (B81097) group on the PEG chain is a key functional feature, enabling the covalent attachment of targeting ligands, such as antibodies or peptides, through "click chemistry".[6] This allows for the development of targeted drug delivery systems that can selectively deliver therapeutic payloads to specific cells or tissues.[5] The two primary forms of click chemistry utilized with DSPE-PEG2000-Azide are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).[6][7]

Core Chemical Characteristics

The fundamental chemical and physical properties of DSPE-PEG2000-Azide are summarized in the tables below. These properties are crucial for its application in formulation development and bioconjugation.

General Properties
PropertyValueSource
Full Chemical Name 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (ammonium salt)[4]
Synonyms DSPE-PEG(2000) Azide, DSPE-PEG-N3[4][8]
CAS Number 1938081-40-3[1][9]
Molecular Formula (C₂H₄O)nC₄₄H₈₄N₄O₁₀P.NH₄[1]
Average Molecular Weight ~2816.483 g/mol [4][9]
Physical State White to off-white powder or solid[2][4][8]
Solubility and Purity
PropertyValueSource
Solubility Soluble in ethanol (B145695) (up to 10 mg/ml), chloroform (B151607) (up to 10 mg/ml), DMSO, dichloromethane, acetone, and DMF.[1][2][6][8]
Purity Typically ≥90% to >99% (as determined by HPLC)[1][9]
Storage and Stability
PropertyValueSource
Storage Temperature -20°C for long-term storage.[1][2][4]
Shipping Conditions Shipped at ambient temperature as a non-hazardous chemical.[8]

Experimental Protocols

Detailed methodologies for the use of DSPE-PEG2000-Azide in liposome (B1194612) preparation and bioconjugation are provided below.

Liposome Formulation via Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes incorporating DSPE-PEG2000-Azide.[6][9]

Materials:

  • Primary phospholipid (e.g., DSPC, POPC)

  • Cholesterol

  • DSPE-PEG2000-Azide

  • Organic solvent (e.g., chloroform, chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (optional, for size reduction)

Procedure:

  • Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and DSPE-PEG2000-Azide in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired characteristics of the liposomes.[1]

  • Film Formation: Remove the organic solvent using a rotary evaporator. This will form a thin, uniform lipid film on the inner wall of the flask.[3][4] The flask should be rotated in a water bath set at a temperature above the phase transition temperature of the lipids to ensure a uniform film.

  • Drying: Further dry the lipid film under a high vacuum for at least one hour to remove any residual organic solvent.[1]

  • Hydration: Add the aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should also be above the lipid phase transition temperature. Agitate the flask to hydrate (B1144303) the film, which will lead to the formation of multilamellar vesicles (MLVs).[3][4]

  • Size Reduction (Optional): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be subjected to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder.[4][6] An odd number of passes is recommended.[4]

  • Characterization: The resulting liposome suspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[5]

Bioconjugation via Click Chemistry

The azide functionality of DSPE-PEG2000-Azide allows for the covalent attachment of molecules containing a compatible reactive group, such as an alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN).[3][6]

SPAAC is a copper-free click chemistry reaction that is highly biocompatible, making it suitable for applications involving living cells.[7][10]

Materials:

  • DSPE-PEG2000-Azide containing liposomes

  • DBCO- or BCN-functionalized molecule (e.g., peptide, antibody)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the DSPE-PEG2000-Azide functionalized liposomes with the DBCO- or BCN-containing molecule in the reaction buffer. A molar excess of the functionalized molecule is typically used to ensure efficient conjugation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can range from a few hours to overnight, depending on the reactants and their concentrations.[10]

  • Purification: Remove the unreacted molecule by a suitable purification method, such as size-exclusion chromatography or dialysis, to isolate the conjugated liposomes.[10]

  • Characterization: Confirm the successful conjugation using techniques like SDS-PAGE (for protein conjugation), HPLC, or mass spectrometry.

CuAAC is a highly efficient click chemistry reaction but requires a copper(I) catalyst, which can be toxic to cells. Therefore, it is typically used for conjugations that do not involve live cells.[11][12]

Materials:

  • DSPE-PEG2000-Azide containing liposomes

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA, TBTA) (optional, to improve reaction efficiency and reduce cytotoxicity)

  • Reaction buffer

Procedure:

  • Catalyst Preparation: Prepare a stock solution of CuSO₄ and a separate stock solution of the reducing agent. If a ligand is used, it can be pre-mixed with the CuSO₄ solution.[13]

  • Reaction Setup: In a reaction vessel, combine the DSPE-PEG2000-Azide liposomes and the alkyne-functionalized molecule in the reaction buffer.

  • Reaction Initiation: Add the CuSO₄ solution (and ligand, if used) to the mixture, followed by the addition of the sodium ascorbate (B8700270) solution to initiate the reaction.[13]

  • Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours.

  • Purification: Purify the conjugated liposomes from the reaction mixture to remove the catalyst and unreacted molecules.

  • Characterization: Analyze the final product to confirm conjugation and purity.

Visualized Workflows

The following diagrams illustrate the key experimental workflows involving DSPE-PEG2000-Azide.

Liposome_Formation cluster_lipids Lipid Components cluster_process Process cluster_output Output Lipids DSPE-PEG2000-Azide + Primary Lipid + Cholesterol Solvent Dissolve in Organic Solvent Lipids->Solvent Film Form Thin Film (Rotary Evaporation) Solvent->Film Hydration Hydrate with Aqueous Buffer Film->Hydration Extrusion Extrusion (Optional Size Reduction) Hydration->Extrusion Liposomes Functionalized Liposomes Extrusion->Liposomes

Caption: Workflow for liposome formulation using the thin-film hydration method.

Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_product Final Product Liposome DSPE-PEG2000-Azide Liposome Click SPAAC (Copper-Free) or CuAAC (Copper-Catalyzed) Liposome->Click Ligand Targeting Ligand (with Alkyne or DBCO) Ligand->Click Purify Size-Exclusion Chromatography or Dialysis Click->Purify TargetedLiposome Targeted Liposome Purify->TargetedLiposome

Caption: General workflow for bioconjugation to DSPE-PEG2000-Azide liposomes.

References

An In-depth Technical Guide to the Synthesis and Purification of DSPE-PEG-Azide 2kDa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide 2kDa). This functionalized lipid is a critical component in the development of advanced drug delivery systems, particularly for targeted therapies and nanoparticle formulations. The terminal azide (B81097) group allows for facile conjugation with alkyne-modified molecules via "click chemistry," a highly efficient and bioorthogonal reaction.[1][2][3]

Synthesis of DSPE-PEG-Azide 2kDa

The synthesis of DSPE-PEG-Azide 2kDa typically involves a two-step process starting from a commercially available precursor, DSPE-PEG-Amine 2kDa. This method is generally preferred over starting from DSPE-PEG-OH due to the more straightforward and efficient conversion of the amine to an azide group.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of the terminal primary amine of DSPE-PEG-Amine to an azide functionality. A common method for this transformation is through a diazo transfer reaction using a reagent such as triflyl azide (TfN₃) or by reaction with an azide-containing activated ester. A patent describes a route involving the reaction of DSPE with an azide-substituted PEG chloroformate, followed by reduction of the azide to an amine, which can be conceptually reversed for the synthesis of the azide from the amine.[4]

Experimental Protocol: Azidation of DSPE-PEG-Amine 2kDa

This protocol is a representative procedure compiled from established chemical principles for the conversion of amines to azides.

Materials:

  • DSPE-PEG-Amine 2kDa

  • Imidazole-1-sulfonyl azide hydrochloride (or alternative diazo-transfer reagent)

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Reaction Scheme:

G DSPE_PEG_Amine DSPE-PEG-Amine 2kDa DSPE_PEG_Azide DSPE-PEG-Azide 2kDa DSPE_PEG_Amine->DSPE_PEG_Azide Diazo Transfer Reagents Imidazole-1-sulfonyl azide HCl, CuSO₄, Sodium Ascorbate, TEA, DCM/MeOH G Crude Crude DSPE-PEG-Azide SEC Size Exclusion Chromatography (SEC) Crude->SEC HPLC Preparative HPLC (Optional) SEC->HPLC Pure Pure DSPE-PEG-Azide 2kDa HPLC->Pure Analysis Characterization (NMR, FTIR, MS) Pure->Analysis

References

A Technical Guide to the Critical Micelle Concentration of DSPE-PEG-Azide MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the critical micelle concentration (CMC) for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide MW 2000). While direct CMC data for the azide-terminated variant is not extensively published, the value is considered to be nearly identical to its widely studied methoxy- or hydroxyl-terminated counterpart, DSPE-PEG 2000. The terminal azide (B81097) group is small and does not significantly alter the amphiphilic nature of the molecule. This document details the established CMC values for DSPE-PEG 2000 under different solvent conditions, outlines the primary experimental protocol for its determination, and visualizes key processes for clarity.

DSPE-PEG-Azide is an amphiphilic polymer utilized in the formation of micelles and liposomes for advanced drug delivery systems, including mRNA vaccines.[1][2] The azide group serves as a reactive handle for "click chemistry," allowing for the covalent attachment of targeting ligands or other molecules to the surface of nanoparticles.[1][3]

Critical Micelle Concentration Data

The CMC is the concentration at which the individual lipid monomers begin to self-assemble into stable micellar structures. This parameter is a crucial indicator of the stability of the micellar formulation, especially upon dilution in physiological environments. The CMC of DSPE-PEG 2000 is highly influenced by the ionic strength of the solvent.

CompoundSolvent/BufferCMC Value (µM)Measurement Technique
DSPE-PEG 2000General (Aqueous)0.5 - 1.5Fluorescence Probe
DSPE-PEG 2000HEPES Buffered Saline0.5 - 1.0Fluorescence Probe
DSPE-PEG 2000Pure Water10 - 20Fluorescence Probe (DPH)

Data compiled from studies on DSPE-PEG 2000, which is an excellent proxy for DSPE-PEG-Azide 2000.[4][5]

The significant difference in CMC between pure water and buffered saline highlights the role of electrolytes in micelle formation.[5] Salts in the buffer screen the electrostatic repulsion between the charged phosphate (B84403) groups, thereby lowering the concentration required for micellization.[5]

Experimental Protocol: CMC Determination via Pyrene (B120774) Fluorescence Assay

The most common method for determining the CMC of PEGylated lipids is through fluorescence spectroscopy using a hydrophobic probe, such as pyrene.[6][7] Pyrene's fluorescence emission spectrum is highly sensitive to the polarity of its microenvironment.[7] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, it preferentially partitions into the nonpolar, hydrophobic core of the newly formed micelles. This change is monitored by observing the ratio of the intensities of the first and third vibronic peaks (I₁ at ~372 nm and I₃ at ~383 nm) in the pyrene emission spectrum.

Methodology
  • Stock Solution Preparation :

    • Prepare a stock solution of pyrene in a suitable organic solvent like acetone (B3395972) or ethanol (B145695) (e.g., 0.2 mM).[8]

    • Prepare a series of aqueous solutions of DSPE-PEG-Azide with concentrations spanning the expected CMC range (e.g., from 0.01 µM to 100 µM).[6]

  • Sample Preparation :

    • Aliquot the DSPE-PEG-Azide solutions into separate vials.

    • Add a small volume of the pyrene stock solution to each vial to achieve a final, very low pyrene concentration (e.g., ~0.6 µM).[6]

    • The organic solvent is then evaporated, often by gentle heating or under a stream of nitrogen, leaving a thin film of pyrene and lipid.

    • The aqueous buffer is added, and the samples are incubated, typically overnight at room temperature and protected from light, to ensure the pyrene reaches equilibrium within the solutions.[6]

  • Fluorescence Measurement :

    • Set the fluorescence spectrophotometer to an excitation wavelength of 334 nm.[8]

    • Record the emission spectra for each sample over a range of 350 to 450 nm.[8]

    • Extract the intensity values for the first (I₁) and third (I₃) vibronic peaks.

  • Data Analysis :

    • Calculate the intensity ratio (I₁/I₃ or I₃/I₁) for each DSPE-PEG-Azide concentration.

    • Plot the intensity ratio against the logarithm of the lipid concentration.

    • The resulting plot will typically show two linear regions. The point where these two lines intersect is determined to be the Critical Micelle Concentration.[6]

Visualizations

Principle of Micelle Formation

The following diagram illustrates the self-assembly process of DSPE-PEG-Azide monomers. Below the CMC, the molecules exist as individual monomers. As the concentration increases to and above the CMC, they spontaneously form micelles with a hydrophobic core (DSPE) and a hydrophilic corona (PEG-Azide).

cluster_0 Below CMC cluster_1 Above CMC a1 a2 a3 micelle_core Hydrophobic Core a3->micelle_core Self-Assembly a4 a5

Caption: Monomer self-assembly into a core-shell micelle above the CMC.

Experimental Workflow for CMC Determination

This diagram outlines the key steps of the pyrene fluorescence assay used to determine the CMC.

node_prep Prepare DSPE-PEG-Azide Serial Dilutions node_probe Add Pyrene Probe & Evaporate Solvent node_prep->node_probe node_incubate Incubate Samples (Overnight, Dark) node_probe->node_incubate node_measure Measure Fluorescence (Ex: 334nm, Em: 350-450nm) node_incubate->node_measure node_plot Plot I₁/I₃ Ratio vs. log[Concentration] node_measure->node_plot node_cmc Determine CMC (Intersection of Lines) node_plot->node_cmc

References

An In-depth Technical Guide to the Amphiphilic Properties of Azide-Terminated DSPE-PEG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide or DSPE-PEG-N3), an amphiphilic polymer conjugate critical to advancements in drug delivery and nanotechnology. We will explore its fundamental properties, synthesis, and characterization, with a focus on its self-assembly into micellar structures and its utility in bioconjugation via "click chemistry."

Introduction: The Molecular Architecture and Function of DSPE-PEG-Azide

DSPE-PEG-Azide is a functionalized phospholipid-polymer conjugate that possesses an amphiphilic structure, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[1][2][3] This dual nature is conferred by its two main components:

This architecture allows DSPE-PEG-Azide to spontaneously self-assemble into core-shell structures like micelles or liposomes when placed in an aqueous environment.[1][7][8][9] The hydrophobic DSPE tails congregate to form a core, which can effectively encapsulate poorly water-soluble drugs, while the hydrophilic PEG chains form a protective outer corona. This PEGylated surface provides a "stealth" characteristic, helping the nanoparticles evade recognition by the immune system, thereby prolonging their circulation time in the bloodstream.[1][3][4]

The key feature of this molecule is the terminal azide (B81097) group (N3) on the PEG chain.[10][11] This group is a versatile chemical handle for "click chemistry," a set of highly efficient and specific reactions.[12] The azide group can readily react with molecules containing an alkyne group through either a copper-catalyzed reaction (CuAAC) or a strain-promoted, copper-free reaction (SPAAC).[7][12][13] This enables the covalent attachment of various targeting ligands—such as antibodies, peptides, or small molecules—to the surface of the nanoparticle, guiding the encapsulated drug to specific cells or tissues.[6][11]

Synthesis of DSPE-PEG-Azide

The synthesis of azide-terminated DSPE-PEG typically involves a two-step modification of a commercially available DSPE-PEG with a hydroxyl (-OH) terminal group. The process is designed to be efficient and quantitative.

  • Activation of the Hydroxyl Group: The terminal hydroxyl group of the DSPE-PEG is first converted into a better leaving group. This is commonly achieved by reacting it with mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA) to form a mesylated or tosylated intermediate (DSPE-PEG-OMs or DSPE-PEG-OTs).

  • Nucleophilic Substitution: The activated intermediate is then reacted with an azide source, typically sodium azide (NaN3). The azide ion (N3-) acts as a nucleophile, displacing the mesylate or tosylate group to form the final DSPE-PEG-N3 product.

Below is a diagram illustrating the general synthetic workflow.

G cluster_synthesis Synthesis Workflow A DSPE-PEG-OH B DSPE-PEG-OMs/OTs (Activated Intermediate) A->B + Mesyl Chloride or Tosyl Chloride + Triethylamine C DSPE-PEG-N3 (Final Product) B->C + Sodium Azide (NaN3) (Nucleophilic Substitution) G cluster_workflow Micelle Characterization Workflow A Formulate Micelles (e.g., Thin-Film Hydration) B Measure Particle Size & Zeta Potential (Dynamic Light Scattering) A->B C Determine CMC (Fluorescence Probe Method) A->C D Assess Drug Encapsulation (HPLC / UV-Vis) A->D E Characterized Nanoparticles B->E C->E D->E G cluster_pathway Targeted Drug Delivery Pathway A Targeted Micelle (DSPE-PEG-N3 based) B Systemic Circulation (Evades Immune System) A->B C Target Cell Recognition (Ligand-Receptor Binding) B->C D Internalization (e.g., Endocytosis) C->D E Intracellular Drug Release D->E F Therapeutic Effect E->F

References

The Multifaceted Role of DSPE-PEG-Azide in Nanomedicine and Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide) has emerged as a critical component in the rational design of advanced nanomedicine and drug delivery systems. Its unique amphiphilic architecture, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a reactive azide (B81097) group, provides a versatile platform for the formulation of long-circulating, target-specific nanoparticles. The DSPE portion readily integrates into the lipid bilayer of liposomes or the core of micelles, while the PEG chain confers "stealth" properties, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation time.[1][2] The terminal azide group is a key functional handle for the covalent attachment of targeting ligands, imaging agents, or other biomolecules via highly efficient and bio-orthogonal "click chemistry."[3][4] This guide provides a comprehensive technical overview of the core applications of DSPE-PEG-Azide, including quantitative data on nanoparticle characteristics, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Principles and Applications

DSPE-PEG-Azide is instrumental in the development of sophisticated drug delivery platforms. Its primary functions include:

  • Formation of Stealth Nanoparticles: The PEGylated surface of nanoparticles formulated with DSPE-PEG-Azide minimizes protein adsorption and recognition by the immune system, leading to extended circulation half-life and enhanced accumulation in pathological tissues through the enhanced permeability and retention (EPR) effect.[1][5]

  • Bioconjugation via Click Chemistry: The terminal azide group allows for the covalent attachment of a wide array of molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN) through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[3][6] This enables the facile surface functionalization of nanoparticles with targeting moieties such as antibodies, peptides, and small molecules for receptor-mediated delivery.[7]

  • Drug Encapsulation and Controlled Release: DSPE-PEG-Azide is a key component in the formulation of liposomes and micelles that can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and facilitating their controlled release at the target site.[8][9]

Quantitative Data on DSPE-PEG-Azide Nanoparticle Formulations

The physicochemical properties of nanoparticles are critical determinants of their in vivo behavior and therapeutic efficacy. The following tables summarize key quantitative data from studies utilizing DSPE-PEG in nanoparticle formulations.

Table 1: Physicochemical Properties of DSPE-PEG Containing Nanoparticles

Formulation Composition (molar ratio)DrugAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPC:DSPE-PEG2000:Timosaponin AIII (8:2:1)Timosaponin AIII110.3 ± 2.10.13 ± 0.02-25.7 ± 1.5[10]
CPT-11:DSPE-mPEG2000CPT-11~90~0.1Not Reported[6]
QUE:TMZ:DSPE-PEG2000Quercetin (B1663063) & Temozolomide~150< 0.2~ -20[5]
DPPC:DSPC:DSPE-PEG2000 (80:15:5)DoxorubicinNot ReportedNot ReportedNot Reported[8]

Table 2: Drug Loading and Encapsulation Efficiency of DSPE-PEG Containing Nanoparticles

Formulation Composition (molar ratio)DrugDrug Loading Efficiency (%)Encapsulation Efficiency (%)Reference
DSPC:DSPE-PEG2000:Timosaponin AIII (8:2:1)Timosaponin AIII2.5 ± 0.290.1 ± 3.4[10]
CPT-11:DSPE-mPEG2000CPT-11Not Reported90.0 ± 1.0[6]
PTX-LAP NPsPaclitaxel & Lapatinib6.7 ± 0.2 (PTX), 2.5 ± 0.1 (LAP)67.0 ± 2.2 (PTX), 25.0 ± 1.5 (LAP)[11]
CCM/Dox CSA-NPsCurcumin & Doxorubicin3.4 ± 0.5 (CCM), 3.8 ± 0.6 (Dox)62.2 ± 5.7 (CCM), 69.4 ± 3.5 (Dox)[12]

Table 3: In Vitro Drug Release from DSPE-PEG Containing Nanoparticles

FormulationDrugRelease ConditionsCumulative Release (%) at 12hReference
EI8 formulationNot SpecifiedNot Specified97.2[13]
Temperature Sensitive Liposomes (DPPC:MSPC:DSPE-PEG2000)Doxorubicin42°CNearly 100% (within seconds)[8]
DPPC-based liposomesDoxorubicinpH 5.5, 37°C~40% at 24h[14]

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Azide Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size incorporating DSPE-PEG-Azide.[15]

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG-Azide

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Argon or nitrogen gas

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Azide in a specific molar ratio) in chloroform in a round-bottom flask.

    • Evaporate the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Warm the hydration buffer to a temperature above the lipid phase transition temperature.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times).[16]

    • The resulting translucent suspension contains small unilamellar vesicles (SUVs) of a defined size.

    • Store the liposomes at 4°C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation

This protocol outlines the conjugation of an alkyne-functionalized ligand to the surface of DSPE-PEG-Azide containing liposomes.[17][18]

Materials:

  • DSPE-PEG-Azide containing liposomes

  • Alkyne-functionalized ligand

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA ligand in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Dissolve the alkyne-functionalized ligand in a suitable solvent (e.g., DMSO or water).

  • Catalyst Pre-complexation:

    • Mix CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I) complex.[18]

  • Conjugation Reaction:

    • To the DSPE-PEG-Azide liposome suspension, add the alkyne-functionalized ligand at a desired molar ratio.

    • Add the pre-complexed Cu(I)/THPTA catalyst.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[17]

  • Purification:

    • Purify the ligand-conjugated liposomes from unreacted reagents using size-exclusion chromatography.

Visualizations: Signaling Pathways and Experimental Workflows

Cellular Uptake and Intracellular Trafficking

The surface functionalization of DSPE-PEG-Azide nanoparticles with specific ligands enables targeted delivery to cells expressing the corresponding receptors. The primary mechanism of cellular entry for such targeted nanoparticles is receptor-mediated endocytosis.[19][20]

G Receptor-Mediated Endocytosis of Ligand-Targeted Nanoparticles cluster_0 Extracellular Space cluster_1 Cytoplasm Ligand-Targeted Nanoparticle Ligand-Targeted Nanoparticle Cell Surface Receptor Cell Surface Receptor Ligand-Targeted Nanoparticle->Cell Surface Receptor Binding Clathrin-Coated Pit Clathrin-Coated Pit Cell Surface Receptor->Clathrin-Coated Pit Internalization Early Endosome Early Endosome Clathrin-Coated Pit->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Recycling Endosome Recycling Endosome Early Endosome->Recycling Endosome Lysosome Lysosome Late Endosome->Lysosome Drug Release Drug Release Lysosome->Drug Release Degradation & Receptor Recycling Receptor Recycling Recycling Endosome->Receptor Recycling Recycling Receptor Recycling->Cell Surface Receptor Recycling

Caption: Receptor-mediated endocytosis pathway of a ligand-targeted nanoparticle.

Experimental Workflow for the Development of a DSPE-PEG-Azide Based Targeted Drug Delivery System

The development of a targeted nanomedicine involves a multi-step process from formulation to in vivo evaluation.[21]

G Experimental Workflow for Targeted Nanomedicine Development Formulation Formulation Characterization Characterization Formulation->Characterization Physicochemical Bioconjugation Bioconjugation Characterization->Bioconjugation Click Chemistry Purification & Characterization Purification & Characterization Bioconjugation->Purification & Characterization In Vitro Studies In Vitro Studies Purification & Characterization->In Vitro Studies Cellular Uptake, Cytotoxicity, Drug Release In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Animal Model Data Analysis Data Analysis In Vivo Studies->Data Analysis Pharmacokinetics, Biodistribution, Efficacy

Caption: A typical experimental workflow for developing a targeted drug delivery system.

Conclusion

DSPE-PEG-Azide is a powerful and versatile tool in the field of nanomedicine, enabling the creation of highly effective and targeted drug delivery systems. Its ability to form stealth nanoparticles, coupled with the efficiency of click chemistry for bioconjugation, provides researchers with a robust platform to design next-generation therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and developers working to harness the full potential of DSPE-PEG-Azide in their research and development endeavors. As our understanding of nano-bio interactions continues to grow, the rational design of DSPE-PEG-Azide-based nanomedicines will undoubtedly play an increasingly important role in the future of personalized and targeted therapies.

References

An In-depth Technical Guide to the Mechanism of Action of DSPE-PEG-Azide in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) with a terminal azide (B81097) group (DSPE-PEG-Azide) and its pivotal role in the development of advanced liposomal drug delivery systems. We will delve into its core mechanism of action, provide detailed experimental protocols for its application, present quantitative data, and visualize key processes.

Core Mechanism of Action: A Tripartite Functionality

The efficacy of DSPE-PEG-Azide as a component in liposomal formulations stems from the distinct roles of its three main components: the DSPE lipid anchor, the PEG spacer, and the terminal azide functional group. This tripartite structure allows for stable integration, enhanced systemic circulation, and versatile surface functionalization for targeted delivery.

The DSPE Anchor: Secure Integration into the Bilayer

The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) component is a phospholipid with two saturated 18-carbon acyl chains. Its hydrophobic nature allows it to seamlessly and stably integrate into the lipid bilayer of liposomes during their formation. The long, saturated acyl chains of DSPE enhance the rigidity and integrity of the liposome (B1194612) membrane, contributing to greater stability and reduced drug leakage.[1]

The PEG Spacer: The "Stealth" Shield

The polyethylene (B3416737) glycol (PEG) chain acts as a hydrophilic spacer, forming a protective layer on the surface of the liposome. This PEGylation has several critical functions:

  • Steric Hindrance : The PEG layer creates a steric barrier that inhibits the adsorption of opsonin proteins from the bloodstream. This opsonization process would otherwise mark the liposomes for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.

  • Prolonged Circulation : By evading the MPS, "stealth" liposomes exhibit significantly longer circulation half-lives in vivo.[2] This extended circulation time increases the probability of the liposome reaching its target tissue.[2][3]

  • Enhanced Stability : The hydrophilic PEG chains improve the colloidal stability of the liposomes in aqueous environments, preventing aggregation.[2]

The Azide (N₃) Terminus: A Gateway for Bioconjugation

The terminal azide group is the key to the versatility of DSPE-PEG-Azide. It serves as a highly specific and efficient chemical handle for attaching targeting moieties through "click chemistry."[4][5] This bioorthogonal conjugation strategy allows for the covalent attachment of a wide range of molecules, such as antibodies, peptides, aptamers, or small molecules, to the liposome surface.[4][5] This functionalization transforms the liposome from a passive delivery vehicle into a targeted system capable of recognizing and binding to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.

Figure 1: Structure and Integration of DSPE-PEG-Azide cluster_liposome Liposome Bilayer cluster_dspe cluster_peg cluster_azide a1 b1 a2 b2 a3 b3 a4 b4 a5 b5 a6 b6 dspe DSPE Anchor (Hydrophobic) dspe->a3 peg PEG Spacer (Hydrophilic Stealth Shield) peg->dspe azide Azide (N₃) (Click Chemistry Handle) azide->peg

Figure 1: Structure and Integration of DSPE-PEG-Azide

Bioconjugation via Click Chemistry

Click chemistry provides a powerful method for modifying the surface of liposomes because it is highly efficient, specific, and can be performed in aqueous media under mild conditions.[6] The two primary forms used with DSPE-PEG-Azide are Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC : This reaction involves the use of a copper(I) catalyst to join the terminal azide on the liposome with a terminal alkyne on the targeting ligand. While highly efficient, the potential toxicity of the copper catalyst can be a concern for in vivo applications.[4]

  • SPAAC : This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), on the targeting ligand.[7][8] The ring strain of the cyclooctyne allows it to react spontaneously with the azide group, eliminating the need for a toxic catalyst and making it highly suitable for biological applications.[8][9]

Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway liposome Liposome with Surface DSPE-PEG-Azide reaction SPAAC Reaction (Copper-Free, Biocompatible) liposome->reaction ligand Targeting Ligand with DBCO Group (Alkyne) ligand->reaction targeted_liposome Targeted Liposome with Covalently Attached Ligand reaction->targeted_liposome

Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway

Experimental Protocols

Detailed methodologies are essential for the successful application of DSPE-PEG-Azide in research. The following are representative protocols.

Protocol 1: Preparation of Azide-Functionalized Liposomes

This protocol describes the preparation of unilamellar liposomes incorporating DSPE-PEG-Azide using the thin-film hydration and extrusion method.[10][11][12][13]

Materials:

  • Primary phospholipid (e.g., DSPC or HSPC)

  • Cholesterol

  • DSPE-PEG(2000)-Azide

  • Chloroform and/or Methanol

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Rotary evaporator, water bath, mini-extruder, polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation :

    • Dissolve the lipids (e.g., a molar ratio of DSPC:Cholesterol:DSPE-PEG-Azide 55:40:5) in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under a high vacuum for at least 2 hours (or overnight) to remove all residual solvent.[12]

  • Hydration :

    • Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be kept above the lipid transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion) :

    • To obtain small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion.

    • Load the suspension into a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the suspension through the membrane for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of liposomes.[13]

  • Storage : Store the final liposome suspension at 4°C.

Protocol 2: Surface Functionalization via SPAAC

This protocol outlines the conjugation of a DBCO-functionalized ligand to the surface of pre-formed azide-liposomes.[8][9]

Materials:

  • Azide-functionalized liposomes (from Protocol 1)

  • DBCO-functionalized targeting ligand (e.g., peptide, antibody fragment)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Size exclusion chromatography column or dialysis system for purification

Procedure:

  • Reaction Setup :

    • Mix the azide-functionalized liposomes with the DBCO-functionalized ligand in the reaction buffer. A molar excess of the ligand (e.g., 5-10 fold molar excess relative to the azide groups on the liposome surface) is often used to drive the reaction to completion.

  • Incubation :

    • Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary significantly (from a few hours to 72 hours) depending on the reactants.[14] The reaction progress can be monitored if analytical methods are available (e.g., HPLC).

  • Purification :

    • Remove the unreacted, excess ligand from the functionalized liposomes. This is typically achieved using size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis against the buffer.[15]

  • Characterization : Confirm the successful conjugation and characterize the final product for size, zeta potential, and ligand density.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol describes how to quantitatively measure the uptake of fluorescently labeled targeted liposomes by cells using flow cytometry.[7][15][16]

Materials:

  • Targeted and non-targeted (control) liposomes, fluorescently labeled (e.g., incorporating a lipid dye like DiD or Rhodamine-DSPE).

  • Target cell line and appropriate complete cell culture medium.

  • Multi-well plates, CO₂ incubator.

  • Ice-cold PBS, Trypsin-EDTA.

  • Flow cytometer.

Procedure:

  • Cell Seeding : Seed the cells in a multi-well plate (e.g., 24-well plate) at a suitable density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Liposome Incubation :

    • Remove the culture medium and replace it with fresh medium containing the fluorescently labeled liposomes (both targeted and non-targeted formulations) at a specific concentration.

    • Incubate the cells with the liposomes for a defined period (e.g., 1-4 hours) at 37°C.[17]

  • Cell Harvesting :

    • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove non-adherent liposomes.

    • Detach the cells using Trypsin-EDTA, then neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in cold PBS or flow cytometry buffer.

  • Flow Cytometry Analysis :

    • Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cells.

    • An increase in MFI for cells treated with targeted liposomes compared to non-targeted controls indicates successful target-mediated cellular uptake.[7]

Figure 3: Experimental Workflow for Liposome Formulation and Testing cluster_prep Liposome Preparation (Protocol 1) cluster_conj Surface Conjugation (Protocol 2) cluster_test In Vitro Testing (Protocol 3) p1 1. Lipid Film Formation p2 2. Hydration p1->p2 p3 3. Extrusion p2->p3 c1 1. Reaction with DBCO-Ligand p3->c1 Azide-Liposomes c2 2. Incubation c1->c2 c3 3. Purification c2->c3 t1 1. Incubation with Cells c3->t1 Targeted Liposomes t2 2. Cell Harvesting t1->t2 t3 3. Flow Cytometry t2->t3 end end t3->end Quantitative Uptake Data

Figure 3: Experimental Workflow for Liposome Formulation and Testing

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies involving PEGylated liposomes and click chemistry functionalization.

Table 1: Physicochemical Properties of Liposomes This table shows typical size and surface charge measurements for liposomes before and after modification. Data is representative and based on values reported in the literature.[14]

Liposome FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta-potential (mV)
Pre-functionalization Liposomes115.2 ± 0.9< 0.1-4.02 ± 2.85
Post-functionalization (Targeted)112.1 ± 0.7< 0.1-2.22 ± 3.06

Table 2: Click Chemistry Reaction Efficiency This table presents the conjugation efficiency for SPAAC on a liposomal surface, demonstrating the high yield of this method.[14]

Reaction TypeReactantsIncubation Time (h)Mean Conversion Efficiency (%)
SPAACDSPE-PEG-Cyclooctyne + Azide-Peptide7283 ± 1.5
SPAAC + Affinity TagDSPE-PEG-Cyclooctyne/NTA + Azide-Peptide-His₃7287 ± 0.2

Table 3: In Vitro Cellular Uptake Enhancement This table illustrates the enhanced cellular uptake of targeted liposomes compared to non-targeted controls, as measured by fluorescence intensity. Data is conceptualized from findings where targeted systems show significantly higher uptake.[7][17]

Cell LineLiposome FormulationIncubation Time (h)Relative Mean Fluorescence Intensity (MFI)
U87MG (Target Receptor Positive)Non-Targeted Liposomes4100 ± 15
U87MG (Target Receptor Positive)Targeted Liposomes4250 ± 30
Control Cell Line (Receptor Negative)Targeted Liposomes4110 ± 18

Table 4: Pharmacokinetic Parameters of PEGylated Liposomes This table shows the significant impact of PEG-DSPE incorporation on the in vivo circulation time of liposomes.[1][2][3]

Liposome FormulationMolar % of PEG-DSPEPlasma Half-life (t½) (hours)Area Under Curve (AUC) (µg·h/mL)
Conventional Liposomes0%~1-2Low
Stealth Liposomes2%~18-24Significantly Increased
Stealth Liposomes5%~30-40Maximally Increased

References

Azide-Functionalized Lipids for Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of azide-functionalized lipids, their application in bioconjugation, and detailed protocols for their use in creating targeted drug delivery systems and other advanced biological tools. The strategic incorporation of the azide (B81097) moiety onto lipid structures provides a versatile and bioorthogonal handle for the covalent attachment of a wide array of molecules, from small fluorescent probes to large protein antibodies.

Core Concepts: The Power of Bioorthogonal Chemistry

The utility of azide-functionalized lipids lies in their ability to participate in bioorthogonal reactions, chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][] The two most prominent bioorthogonal reactions involving azides are the Staudinger Ligation and the Azide-Alkyne Cycloaddition.

Staudinger Ligation

The Staudinger Ligation is a metal-free reaction between an azide and a phosphine.[] This reaction forms a stable amide bond and is particularly useful for bioconjugation due to its biocompatibility and the stability of the resulting linkage.[1][] The reaction proceeds under mild conditions, typically at room temperature in aqueous solutions, making it suitable for sensitive biological molecules.[1]

Azide-Alkyne Cycloaddition

The azide-alkyne cycloaddition is a highly efficient and specific "click chemistry" reaction that forms a stable triazole ring.[3][4] This reaction can be performed in two main variations:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient but requires a copper catalyst, which can be toxic to cells, limiting its in vivo applications.[4][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that utilizes a strained cyclooctyne (B158145) to react with the azide.[3][6] SPAAC is highly bioorthogonal and has become a widely used tool for in vivo labeling and bioconjugation.[3][7]

Common Azide-Functionalized Lipids

A variety of azide-functionalized lipids are commercially available or can be synthesized to facilitate the creation of functionalized liposomes and lipid nanoparticles (LNPs). These lipids typically consist of a standard phospholipid structure with a polyethylene (B3416737) glycol (PEG) spacer terminating in an azide group. The PEG spacer enhances the bioavailability of the liposome (B1194612) by reducing clearance by the immune system and provides a flexible linker for the attached molecule.

Commonly used azide-functionalized lipids include derivatives of:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) [8][]

These are often available with varying PEG chain lengths (e.g., PEG2000) to modulate the properties of the resulting liposome.[8][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization and conjugation efficiency of azide-functionalized lipid systems.

Table 1: Physicochemical Properties of Azide-Functionalized Liposomes

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Azide-functionalized liposomes (unconjugated)~100Low (<0.2)Not specified[11]
DBCO-functionalized liposomes (unconjugated)~130Not specified~ -5[12]
Antibody-conjugated liposomes (via SPAAC)Increase of 10-25 nm post-conjugationSimilar to unconjugated~ -10 to -15[12][13]

Table 2: Bioconjugation Reaction Parameters and Efficiency

Reaction TypeReactantsTypical Reaction TimeConjugation EfficiencyKey ConsiderationsReference
SPAAC Azide-Liposome + DBCO-Antibody1-2 hoursHigh (>90% in some systems)Copper-free, suitable for in vivo applications. Kinetics can be slower than CuAAC.[13][14][15]
Staudinger Ligation Azide-Molecule + Phosphine-Liposome6 hoursHighMetal-free, forms a native amide bond.[16]
CuAAC Azide-Peptide + Alkyne-Peptide1-5 hours>95%Requires copper catalyst which can be cytotoxic.[17][18]

Experimental Protocols

Protocol 1: Formulation of Azide-Functionalized Liposomes by Lipid Film Hydration and Extrusion

This protocol describes a common method for preparing azide-functionalized liposomes.

Materials:

  • Azide-functionalized lipid (e.g., DSPE-PEG(2000)-Azide)

  • Backbone lipids (e.g., DSPC, Cholesterol)[16]

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve the azide-functionalized lipid and backbone lipids in chloroform in a round-bottom flask. A typical molar ratio is 2:1 for DSPC:Cholesterol with 0.5 mol% of the DSPE-PEG-phosphine anchor lipid.[16]

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.[16]

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., PBS) by vortexing the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipids.

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the hydrated lipid suspension to the extruder.

    • Extrude the liposomes by passing them through the membrane multiple times (typically 10-20 passes) to obtain unilamellar vesicles of a uniform size.[11]

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).[16]

Protocol 2: Antibody Conjugation to Azide-Functionalized Liposomes via SPAAC

This protocol outlines the conjugation of a DBCO-modified antibody to azide-functionalized liposomes.

Materials:

  • Azide-functionalized liposomes (prepared as in Protocol 1)

  • DBCO-functionalized antibody (prepare by reacting the antibody with a DBCO-NHS ester)

  • PBS (pH 7.4)

  • Size-exclusion chromatography (SEC) column for purification

Methodology:

  • Antibody Modification:

    • Modify the antibody with a DBCO-NHS ester reagent according to the manufacturer's protocol to introduce the strained alkyne. A 10-fold molar excess of the NHS ester is often used.[]

    • Remove excess, unreacted DBCO reagent by dialysis or using a desalting column.[]

  • Conjugation Reaction:

    • Mix the azide-functionalized liposomes with the DBCO-modified antibody in PBS. The molar ratio of antibody to reactive lipid will need to be optimized for the specific application.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.[20]

  • Purification:

    • Separate the antibody-conjugated liposomes from unreacted antibody using size-exclusion chromatography (SEC).[13]

  • Characterization:

    • Confirm the successful conjugation and characterize the final product by measuring the size and zeta potential using DLS.[12]

    • Quantify the number of antibodies per liposome using a suitable protein quantification assay and by measuring the fluorescence of a tagged antibody.[13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Bioconjugation_Workflow cluster_liposome_prep Liposome Preparation cluster_mol_prep Molecule Preparation cluster_conjugation Bioconjugation (SPAAC) Lipid_Mix Lipid Mixture (e.g., DSPC, Cholesterol, DSPE-PEG-Azide) Lipid_Film Thin Lipid Film Lipid_Mix->Lipid_Film Solvent Evaporation Hydration Hydration with Buffer Lipid_Film->Hydration Extrusion Extrusion Hydration->Extrusion Azide_Lipo Azide-Functionalized Liposome Extrusion->Azide_Lipo Conjugation Incubation (Room Temperature) Azide_Lipo->Conjugation Target_Mol Target Molecule (e.g., Antibody, Peptide) DBCO_Mod Modification with DBCO-NHS Ester Target_Mol->DBCO_Mod DBCO_Mol DBCO-Functionalized Molecule DBCO_Mod->DBCO_Mol DBCO_Mol->Conjugation Purification Purification (Size Exclusion Chromatography) Conjugation->Purification Final_Product Targeted Liposome Purification->Final_Product Reaction_Mechanisms cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_Staudinger Staudinger Ligation SPAAC_Azide Azide (on Liposome) SPAAC_Product Stable Triazole Linkage SPAAC_Azide->SPAAC_Product + SPAAC_Alkyne Strained Alkyne (DBCO) (on Molecule) SPAAC_Alkyne->SPAAC_Product Staudinger_Azide Azide (on Molecule) Staudinger_Product Stable Amide Bond Staudinger_Azide->Staudinger_Product + Staudinger_Phosphine Triphenylphosphine (on Liposome) Staudinger_Phosphine->Staudinger_Product

References

introduction to click chemistry with DSPE-PEG lipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Click Chemistry with DSPE-PEG Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery and bioconjugation, precision and efficiency are paramount. "Click chemistry" represents a class of chemical reactions that are rapid, selective, and high-yield, making them ideal for seamlessly connecting molecular building blocks under mild, aqueous conditions.[1][2][3] This guide focuses on the intersection of click chemistry with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Poly(ethylene glycol) (DSPE-PEG), a biocompatible and amphiphilic polymer-lipid conjugate widely used in the formulation of nanocarriers like liposomes and micelles.[4][5]

The functionalization of DSPE-PEG with click-reactive handles (azides and alkynes) allows for the elegant and robust surface modification of pre-formed liposomes. This capability is critical for developing targeted drug delivery systems, where ligands such as peptides, antibodies, or small molecules are attached to the liposome (B1194612) surface to direct them to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.[6][7]

This technical guide provides an in-depth overview of the core principles of click chemistry, the role of DSPE-PEG lipids, detailed experimental protocols for liposome modification, and quantitative data to inform experimental design.

Part 1: Core Concepts of Click Chemistry

Click chemistry is not a single reaction but a philosophy that emphasizes simplicity, reliability, and bioorthogonality—the ability of a reaction to proceed in a complex biological environment without interfering with native biochemical processes.[1][8] The two most prominent types of click reactions used for bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction. It involves the reaction between a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring.[9][10] This reaction is highly efficient and specific but requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[11][12] For applications involving pre-formed liposomes, the use of a water-soluble copper-ion chelating ligand, such as bathophenanthrolinedisulfonate, is often essential to achieve high coupling yields and prevent liposome damage.[9][13][14]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Process cluster_product Product Alkyne R₁-C≡CH (Terminal Alkyne) Reaction Cycloaddition Alkyne->Reaction Azide R₂-N₃ (Azide) Azide->Reaction CuSO4 Cu(II)SO₄ CuSO4->Reaction Cu(I) generation Ascorbate Sodium Ascorbate Ascorbate->Reaction Ligand Chelating Ligand (e.g., Bathophenanthroline) Ligand->Reaction Cu(I) stabilization Triazole 1,4-disubstituted 1,2,3-Triazole Reaction->Triazole

Figure 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst, especially for in vivo applications, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[8][15] This reaction uses a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[1][16][17] The driving force is the release of ring strain in the cyclooctyne. While generally slower than CuAAC, SPAAC is a powerful bioorthogonal tool for modifying biological systems.[15][18]

SPAAC_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product Cyclooctyne R₁-Cyclooctyne (e.g., DBCO) Reaction Spontaneous Cycloaddition Cyclooctyne->Reaction High Ring Strain Azide R₂-N₃ (Azide) Azide->Reaction Triazole Fused Triazole Ring Reaction->Triazole Catalyst-Free

Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Part 2: The Role of DSPE-PEG in Liposomal Formulations

DSPE-PEG is an essential excipient in modern drug delivery systems. It is an amphiphilic molecule composed of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain.[5] When incorporated into a liposome formulation, the DSPE anchor integrates into the lipid bilayer, while the flexible, water-soluble PEG chain extends outwards, creating a protective hydrophilic corona.

This PEG layer provides several key advantages:

  • Steric Hindrance: It reduces the binding of opsonin proteins, thereby preventing recognition and clearance by the reticuloendothelial system (RES).

  • Increased Circulation Time: By evading the RES, "stealth" liposomes exhibit significantly longer blood circulation times, increasing the probability of reaching the target tissue.[5]

  • Improved Stability: The hydrophilic shell enhances the colloidal stability of the liposomes in aqueous media.[5]

  • Functionalization Handle: The terminus of the PEG chain can be functionalized with reactive groups for conjugation without disrupting the liposome structure.[19]

Figure 3: DSPE-PEG-Ligand incorporated into a liposome lipid bilayer.

Commercially available DSPE-PEG derivatives include those with terminal azide (DSPE-PEG-Azide), alkyne (DSPE-PEG-Alkyne), or cyclooctyne (e.g., DSPE-PEG-DBCO) groups, making them ready for click chemistry applications.[1][7][19][20]

Part 3: Quantitative Data Summary

Successful bioconjugation relies on understanding reaction efficiencies and the resulting product characteristics. The following tables summarize quantitative data gathered from various studies on click chemistry with DSPE-PEG lipids.

Table 1: Reaction Conditions and Conjugation Efficiency
Reaction TypeFunctional LiposomeLigandCatalyst SystemReaction TimeConjugation Yield/ConversionReference(s)
CuAAC Liposomes with terminal alkyneAzido-mannose derivativeCuSO₄, Sodium Ascorbate, Bathophenanthrolinedisulfonate1 hr~80%[13]
CuAAC Liposomes with terminal alkyneAzido-mannose derivativeCuSO₄, Sodium Ascorbate, Bathophenanthrolinedisulfonate6-24 hrsNear completion[13]
SPAAC Liposomes with DSPE-PEG-CyclooctyneAzide-functionalized peptideNone (Catalyst-free)72 hrs83 ± 1.5%[21]
SPAAC Azide-labeled T-cellsDBCO-modified liposomesNone (Catalyst-free)1-4 hrsConcentration and time-dependent increase in cell association[22]
Table 2: Characterization of Functionalized Liposomes

Dynamic Light Scattering (DLS) and Zeta Potential measurements are standard techniques to characterize liposomes. DLS measures the hydrodynamic diameter (size) and Polydispersity Index (PDI), an indicator of size distribution uniformity. Zeta potential measures surface charge, which can influence stability and interaction with cells.[23][24][25]

Liposome FormulationAverage Size (nm)PDIZeta Potential (mV)Reference(s)
DSPC/DSPE-PEG/DSPE-PEG-Cyclooctyne115.2 ± 0.9N/A-4.02 ± 2.85[21]
cRGD-modified cationic liposomes (post-conjugation)150 ± 1.02< 0.2+19.8 ± 0.249[26]
DBCO-Liposomes~2310.134N/A[4]
Control PEG-Liposomes~110< 0.2-10.2 to +17.6 (varies with composition)[4]

Part 4: Experimental Protocols

The following protocols provide a generalized framework for the preparation and functionalization of DSPE-PEG liposomes using click chemistry. Researchers should optimize these protocols for their specific lipid compositions and ligands.

General Workflow

The overall process involves preparing liposomes containing a click-functionalized DSPE-PEG derivative, performing the conjugation reaction, and purifying the final product.

Workflow start Start step1 1. Lipid Film Preparation (e.g., DSPC, Cholesterol, DSPE-PEG-Alkyne) in organic solvent start->step1 step2 2. Film Hydration Hydrate with aqueous buffer to form Multilamellar Vesicles (MLVs) step1->step2 step3 3. Liposome Sizing Extrusion or sonication to form Small Unilamellar Vesicles (SUVs) step2->step3 step4 4. Click Reaction Incubate functional liposomes with Azide-Ligand and catalyst (if CuAAC) step3->step4 step5 5. Purification Remove unreacted ligand and catalyst (e.g., Size Exclusion Chromatography) step4->step5 step6 6. Characterization Analyze size (DLS), charge (Zeta Potential), and conjugation efficiency step5->step6 end End Product: Ligand-Conjugated Liposomes step6->end

Figure 4: Experimental workflow for liposome functionalization via click chemistry.
Protocol 1: Preparation of Functionalized Liposomes by Thin-Film Hydration

This method is a standard procedure for creating unilamellar liposomes of a defined size.[21][27]

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary lipid (e.g., DSPC), cholesterol, and the functionalized lipid (e.g., DSPE-PEG-Alkyne or DSPE-PEG-DBCO) in a suitable organic solvent (e.g., chloroform/methanol 9:1 v/v). A typical molar ratio is 55:40:5 for Lipid:Cholesterol:DSPE-PEG-Functional.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours (or overnight) to remove residual solvent.[21]

  • Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., HEPES or PBS, pH 6.5-7.4) by vortexing at a temperature above the phase transition temperature (Tₘ) of the lipids (e.g., 65°C for DSPC). This results in a suspension of multilamellar vesicles (MLVs).[21]

  • Sizing by Extrusion: To obtain unilamellar vesicles (SUVs) with a uniform size distribution, extrude the MLV suspension 11-21 times through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder device, maintaining the temperature above Tₘ.[21]

  • Characterization: Analyze the resulting liposome suspension for size and PDI using Dynamic Light Scattering (DLS).

Protocol 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposomes

This protocol is adapted from procedures that emphasize maintaining liposome integrity.[2][13][28]

  • Reagent Preparation:

    • Prepare stock solutions of your azide-functionalized ligand, Copper(II) Sulfate (CuSO₄), Sodium Ascorbate, and a water-soluble ligand (e.g., THPTA or Bathophenanthrolinedisulfonate) in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Pre-formed alkyne-functionalized liposome suspension.

    • Azide-functionalized ligand (typically 2-5 fold molar excess over the alkyne lipid).

    • A pre-mixed solution of CuSO₄ and the chelating ligand.

    • Sodium Ascorbate (add last to initiate the reaction).

  • Typical Final Concentrations:

    • Lipid-Alkyne: 10-100 µM

    • CuSO₄: 0.1 - 2.5 mM[2][13]

    • Sodium Ascorbate: 5 mM[2]

    • Chelating Ligand: 0.5 - 4.6 mM (maintain a ligand-to-copper ratio of ~2:1 to 5:1)[2][13]

  • Incubation: Incubate the reaction at room temperature for 1-6 hours. Protect the reaction from light and oxygen if possible (e.g., by capping the tube). Gentle mixing on a rotator can be beneficial.[13][28]

  • Purification: Proceed to Protocol 4 to remove the copper catalyst and excess ligand.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Liposomes

This is a simpler, catalyst-free protocol.[16][21]

  • Reaction Setup: In a microcentrifuge tube, mix the pre-formed DSPE-PEG-DBCO liposomes with the azide-functionalized ligand.

  • Molar Ratios: The molar ratio of ligand to DBCO-lipid can vary. Start with a 2-5 fold molar excess of the ligand.

  • Incubation: Incubate the mixture at room temperature. Reaction times are typically longer than for CuAAC, ranging from a few hours to 72 hours, depending on the reactants' concentrations and intrinsic reactivity.[21] Monitor the reaction progress if possible (e.g., via HPLC).

  • Purification: Proceed to Protocol 4 to remove the unreacted ligand.

Protocol 4: Purification of Conjugated Liposomes

Purification is essential to remove unreacted reagents that could be toxic or interfere with downstream applications.

  • Size Exclusion Chromatography (SEC): This is the most common method.

    • Equilibrate a desalting column (e.g., Sephadex G-25 or PD-10) with the desired final buffer.

    • Carefully load the reaction mixture onto the column.

    • Elute with the buffer. The larger liposomes will elute first in the void volume, while the smaller molecules (unreacted ligand, catalyst) are retained and elute later.[29]

    • Collect the fractions containing the purified liposomes.

  • Dialysis: For larger volumes, dialysis against the final buffer using a membrane with an appropriate molecular weight cutoff (e.g., 10-50 kDa) can be used to remove small molecule impurities. This process is typically slower than SEC.

  • Final Characterization: After purification, characterize the final ligand-conjugated liposomes using DLS and zeta potential measurements to confirm their size, integrity, and surface charge.[4][21]

Conclusion

The convergence of click chemistry with DSPE-PEG lipid technology provides a powerful and versatile platform for the surface engineering of liposomal drug delivery systems. The high efficiency and bioorthogonality of CuAAC and SPAAC reactions enable the precise attachment of targeting moieties, transforming standard liposomes into highly specific nanocarriers. By following the principles and protocols outlined in this guide, researchers can leverage this robust chemical toolkit to design and fabricate advanced, functionalized nanoparticles for a new generation of targeted therapeutics and diagnostics.

References

Methodological & Application

Application Notes and Protocols for DSPE-PEG-Azide MW 2000 Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer and are used as a vehicle for the administration of pharmaceutical drugs and nutrients. The inclusion of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide MW 2000) in liposome (B1194612) formulations offers significant advantages for drug delivery. The DSPE anchor integrates into the lipid bilayer, while the polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic corona that sterically hinders opsonization and uptake by the mononuclear phagocyte system, prolonging circulation time.[1][2] This "stealth" characteristic enhances the probability of the liposome accumulating at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[2]

Furthermore, the terminal azide (B81097) (-N3) group on the PEG chain serves as a versatile chemical handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][3] This allows for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, to the liposome surface for active targeting to specific cells or tissues.

These application notes provide a detailed protocol for the preparation and characterization of liposomes incorporating DSPE-PEG-Azide MW 2000.

Data Presentation

The following table summarizes typical physicochemical characteristics of liposomes formulated with DSPE-PEG 2000. The specific values can vary based on the lipid composition, drug loading, and preparation parameters.

ParameterTypical ValueMethod of Analysis
Mean Hydrodynamic Diameter 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -5 mV to -30 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency (EE%) > 80%Spectrophotometry or Chromatography

Experimental Protocols

This protocol details the preparation of unilamellar liposomes containing DSPE-PEG-Azide MW 2000 using the thin-film hydration method followed by extrusion.

Materials and Equipment
  • Lipids:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide MW 2000)

  • Solvents:

  • Hydration Buffer:

    • Phosphate-buffered saline (PBS), pH 7.4

  • Equipment:

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

    • Vacuum pump

    • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Gas-tight syringes

    • Dynamic Light Scattering (DLS) instrument

Protocol 1: Liposome Formulation via Thin-Film Hydration and Extrusion
  • Lipid Film Preparation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG-Azide MW 2000 in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A common molar ratio is DSPC:Cholesterol:DSPE-PEG-Azide at 55:40:5.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the flask wall.[4]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Pre-warm the hydration buffer (e.g., PBS, pH 7.4) to the same temperature as the lipid film formation (60-65°C).

    • Add the warm hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

    • Gently agitate the flask by hand or on the rotary evaporator (without vacuum) for 30-60 minutes. This process hydrates the lipid film, causing it to swell and form multilamellar vesicles (MLVs).

  • Size Reduction by Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension into a gas-tight syringe.

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Pass the MLV suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[2] This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of small unilamellar vesicles (SUVs).

    • The final product should be a translucent suspension.

  • Purification (Optional):

    • To remove any unencapsulated material (if a drug was included in the hydration buffer), the liposome suspension can be purified using size exclusion chromatography or dialysis.

Protocol 2: Characterization of Liposomes
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer.

    • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the mean hydrodynamic diameter and PDI.

  • Zeta Potential Measurement:

    • Dilute the liposome suspension in an appropriate low-ionic-strength buffer.

    • Measure the surface charge using an instrument capable of electrophoretic light scattering.

  • Encapsulation Efficiency (for drug-loaded liposomes):

    • Separate the unencapsulated drug from the liposomes using methods like size exclusion chromatography or ultrafiltration.

    • Disrupt the liposomes using a suitable solvent or detergent (e.g., methanol or Triton X-100).

    • Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the formulation of DSPE-PEG-Azide MW 2000 liposomes.

Liposome_Formulation_Workflow cluster_0 Step 1: Lipid Film Preparation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction cluster_3 Step 4: Characterization start Dissolve Lipids (DSPC, Cholesterol, DSPE-PEG-Azide) in Organic Solvent evaporation Rotary Evaporation (Remove Solvent) start->evaporation drying Vacuum Drying (Remove Residual Solvent) evaporation->drying hydration Add Aqueous Buffer & Agitate drying->hydration Forms MLVs extrusion Extrusion through Polycarbonate Membrane hydration->extrusion Forms SUVs characterization DLS (Size, PDI) Zeta Potential Encapsulation Efficiency extrusion->characterization

Caption: Workflow for DSPE-PEG-Azide liposome formulation.

Signaling Pathway for Surface Functionalization

The azide group on the DSPE-PEG-Azide liposome surface enables covalent conjugation of targeting moieties via click chemistry.

Click_Chemistry_Conjugation cluster_reaction Click Chemistry Reaction liposome Liposome with Surface DSPE-PEG-Azide (-N3) catalyst Cu(I) Catalyst (for CuAAC) or Strain-Promoted (for SPAAC) liposome->catalyst ligand Targeting Ligand with Alkyne or Strained Alkyne ligand->catalyst functionalized_liposome Functionalized Liposome (Ligand-Conjugated) catalyst->functionalized_liposome

Caption: Ligand conjugation via click chemistry.

References

Application Notes and Protocols for the Preparation of DSPE-PEG-Azide Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide) is a functionalized phospholipid-polymer conjugate that serves as a critical component in the development of advanced drug delivery systems.[1] Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, facilitates the self-assembly into various nanostructures such as micelles and liposomes in aqueous environments.[2] The PEGylated surface provides a "stealth" characteristic, prolonging systemic circulation time by evading the mononuclear phagocyte system, which enhances the accumulation of the nanoparticles in target tissues like tumors through the enhanced permeability and retention (EPR) effect.[1][2]

The terminal azide (B81097) (–N₃) group is a key functional handle for "click chemistry," a suite of bioorthogonal reactions that are highly efficient and specific. This allows for the covalent conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) or therapeutic agents to the nanoparticle surface with high precision and control.[3][4] The two primary forms of click chemistry utilized are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the latter of which is particularly advantageous for biological applications as it does not require a cytotoxic copper catalyst.[3][5]

These application notes provide detailed protocols for the preparation, drug loading, and characterization of DSPE-PEG-Azide nanoparticles, along with quantitative data to guide formulation development.

Data Presentation

Table 1: Physicochemical Properties of DSPE-PEG Nanoparticles

This table summarizes typical physicochemical properties of nanoparticles formulated with DSPE-PEG derivatives. The data is compiled from studies utilizing various preparation methods and lipid compositions.

Formulation CompositionMethodAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG2000 / Soluplus (10:1 w/w)Hydration36.50.900-28.5[6]
DSPE-PEG2000 / Soluplus (5:1 w/w)Hydration80.80.644-29.2[6]
DSPE-PEG2000 / Soluplus (1:1 w/w)Hydration116.60.112-13.7[6]
DSPE-PEG2000 / Soluplus (1:5 w/w)Hydration54.50.057-6.0[6]
Gefitinib-loaded BilosomesNot Specified113.66 ± 2.230.31 ± 0.02-53.68 ± 1.36[7]
Table 2: Drug Loading and Encapsulation Efficiency in DSPE-PEG Based Nanoparticles

This table presents the drug loading content (DLC) and encapsulation efficiency (EE) for various drugs formulated in DSPE-PEG based nanoparticles.

DrugNanoparticle SystemDrug Loading Content (DLC) (%)Encapsulation Efficiency (EE) (%)Reference
DoxorubicinPLGA-co-PEG2.6 ± 0.6 to 2.9 ± 0.6Not Specified[8]
Gefitinib & RapamycinNanoparticlesGefitinib: 30, Rapamycin: 80Not Specified[9]
PaclitaxelDSPE-PEG-LCNPsNot Specified> 90[10]

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Azide Nanoparticles by Thin-Film Hydration

This protocol describes the formation of liposomes or micelles using the thin-film hydration method, a common technique for preparing lipid-based nanoparticles.[11][12][13]

Materials:

  • DSPE-PEG-Azide

  • Other lipids (e.g., soy phosphatidylcholine (SPC), cholesterol)

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)[11]

  • Aqueous hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer or sonicator

  • Extruder with polycarbonate membranes of various pore sizes (e.g., 400 nm, 200 nm, 100 nm)[11]

Procedure:

  • Lipid Film Preparation:

    • Dissolve DSPE-PEG-Azide and other lipids in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be set above the phase transition temperature of the lipids (e.g., 65°C).[11][12]

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.[11]

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[12]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer. The volume of the buffer will determine the final nanoparticle concentration.

    • Agitate the flask using a vortex mixer or bath sonicator to facilitate the formation of multilamellar vesicles (MLVs). The hydration temperature should be maintained above the lipid phase transition temperature.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.[11]

    • Pass the MLV suspension through a series of polycarbonate membranes with decreasing pore sizes (e.g., starting with 400 nm, then 200 nm, and finally 100 nm).[11]

    • Perform multiple passes (e.g., 11-21 times) through each membrane to ensure homogeneity.[11]

  • Storage:

    • Store the resulting nanoparticle suspension at 4°C.

Protocol 2: Drug Encapsulation in DSPE-PEG-Azide Nanoparticles

Hydrophobic drugs can be encapsulated within the core of the nanoparticles during their formation.

Procedure:

  • For hydrophobic drugs, dissolve the drug in the organic solvent along with the lipids in the Lipid Film Preparation step of Protocol 1. The drug will be incorporated into the lipid bilayer as the film forms.

  • Proceed with the hydration and extrusion steps as described in Protocol 1.

  • To determine the encapsulation efficiency, the unencapsulated drug must be separated from the nanoparticles. This can be achieved by methods such as dialysis, size exclusion chromatography, or ultrafiltration.

  • Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry) after disrupting the nanoparticles with a detergent or organic solvent.

Protocol 3: Covalent Drug/Ligand Conjugation via Click Chemistry (SPAAC)

This protocol describes the conjugation of a DBCO (dibenzocyclooctyne)-modified molecule to the azide-functionalized surface of pre-formed nanoparticles using copper-free click chemistry.[5]

Materials:

  • DSPE-PEG-Azide nanoparticles (prepared as in Protocol 1)

  • DBCO-functionalized drug or targeting ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

Equipment:

  • Reaction vessel

  • Purification system (e.g., dialysis cassette, size exclusion chromatography column)

Procedure:

  • Reaction Setup:

    • To the DSPE-PEG-Azide nanoparticle suspension, add the DBCO-functionalized molecule. The molar ratio of DBCO to azide will need to be optimized but a molar excess of the DBCO-molecule is often used.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle stirring.[3] The reaction is typically performed in an aqueous buffer.

  • Purification:

    • Remove the unreacted DBCO-functionalized molecule and any byproducts by dialysis against the reaction buffer or by size exclusion chromatography.

  • Characterization:

    • Confirm successful conjugation using appropriate analytical techniques such as fluorescence spectroscopy (if the conjugated molecule is fluorescent), gel electrophoresis (for protein/peptide conjugation), or mass spectrometry.

Protocol 4: Characterization of DSPE-PEG-Azide Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer to a suitable concentration.

    • Perform the measurement using a DLS instrument. The Z-average diameter will provide the mean particle size, and the PDI will indicate the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for pharmaceutical applications.[13]

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the nanoparticle suspension in a low ionic strength buffer.

    • Measure the electrophoretic mobility of the nanoparticles to determine the zeta potential. This value provides an indication of the surface charge and the colloidal stability of the nanoparticle suspension.

3. Morphology Characterization:

  • Technique: Transmission Electron Microscopy (TEM)

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension on a TEM grid.

    • Negative stain the sample (e.g., with uranyl acetate) to enhance contrast.

    • Image the dried sample using a TEM to visualize the shape and morphology of the nanoparticles.[6]

Mandatory Visualizations

Experimental Workflow for Nanoparticle Preparation and Drug Conjugation

G cluster_prep Nanoparticle Preparation cluster_conj Drug/Ligand Conjugation (SPAAC) prep1 1. Lipid Dissolution (DSPE-PEG-Azide + Lipids in Chloroform) prep2 2. Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 3. Hydration (Aqueous Buffer) prep2->prep3 prep4 4. Size Reduction (Extrusion) prep3->prep4 prep_out DSPE-PEG-Azide Nanoparticles prep4->prep_out conj1 1. Add DBCO-Drug/ Ligand prep_out->conj1 To Conjugation conj2 2. Incubation (Click Reaction) conj1->conj2 conj3 3. Purification (Dialysis/SEC) conj2->conj3 conj_out Drug/Ligand-Conjugated Nanoparticles conj3->conj_out

Caption: Workflow for DSPE-PEG-Azide nanoparticle preparation and subsequent drug/ligand conjugation.

Logical Relationship for Targeted Drug Delivery

G np Drug-Loaded DSPE-PEG-Azide Nanoparticle with Targeting Ligand circulation Systemic Circulation (Prolonged due to PEG) np->circulation epr EPR Effect (Passive Accumulation in Tumor) circulation->epr binding Active Targeting (Ligand binds to Tumor Cell Receptor) circulation->binding Direct Targeting epr->binding internalization Nanoparticle Internalization (e.g., Endocytosis) binding->internalization release Intracellular Drug Release internalization->release effect Therapeutic Effect (e.g., Apoptosis) release->effect

Caption: Mechanism of targeted drug delivery using ligand-functionalized DSPE-PEG-Azide nanoparticles.

EGFR Signaling Pathway Targeted by Gefitinib

G cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Gefitinib Gefitinib-Loaded Nanoparticle Gefitinib->EGFR Inhibits Tyrosine Kinase AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by Gefitinib delivered via nanoparticles.[7]

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with DSPE-PEG-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the bioconjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide). This powerful "click chemistry" reaction enables the stable and efficient linkage of alkyne-modified molecules to lipid-PEG constructs, which are crucial for the development of advanced drug delivery systems, such as targeted nanoparticles and liposomes.

Introduction to CuAAC with DSPE-PEG-Azide

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and specific reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] DSPE-PEG-Azide is an amphiphilic polymer where the hydrophobic DSPE portion can be incorporated into the lipid bilayer of nanoparticles or liposomes, while the hydrophilic PEG chain provides a "stealth" layer, reducing clearance by the immune system and prolonging circulation time.[3] The terminal azide group serves as a versatile handle for conjugating various alkyne-functionalized molecules, including targeting ligands (peptides, antibodies), imaging agents, and therapeutic payloads, through CuAAC.[4][5] This methodology is instrumental in the surface functionalization of nanocarriers for targeted drug delivery.[1][6]

Applications in Research and Drug Development

The conjugation of molecules to DSPE-PEG-Azide via CuAAC has numerous applications:

  • Targeted Drug Delivery: Functionalization of nanoparticles or liposomes with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on diseased cells, such as the Epidermal Growth Factor Receptor (EGFR) on cancer cells.[7][8]

  • Medical Imaging: Attachment of imaging agents (e.g., fluorescent dyes, contrast agents for MRI) for in vivo tracking and diagnosis.[9]

  • Development of Theranostics: Creation of multifunctional nanoparticles that combine therapeutic and diagnostic capabilities.

  • Biomaterial Surface Modification: Immobilization of biomolecules onto surfaces to enhance biocompatibility and functionality.

Quantitative Data Presentation

The efficiency of the CuAAC reaction with DSPE-PEG-Azide is influenced by several factors, including the choice of catalyst, ligand, solvent, and temperature. While yields are generally high, optimization is often necessary for specific substrates. The following table summarizes typical reaction conditions and expected outcomes.

Parameter Condition A (Aqueous) Condition B (Mixed Solvent) Condition C (Ligand-Free) Expected Yield
DSPE-PEG-Azide Conc. 1 mM1 mM1 mM>90%
Alkyne-Molecule Conc. 1.2 mM (1.2 equiv)1.2 mM (1.2 equiv)1.5 mM (1.5 equiv)>90%
Copper Source CuSO₄ (0.1 equiv)CuSO₄ (0.1 equiv)Copper Wire>85%
Reducing Agent Sodium Ascorbate (B8700270) (0.5 equiv)Sodium Ascorbate (0.5 equiv)N/A>85%
Ligand THPTA (0.5 equiv)TBTA (0.5 equiv)N/A>85%
Solvent PBS Buffer, pH 7.4DMF/Water (1:1)Deionized Water>85%
Temperature Room Temperature40°C50°C>85%
Reaction Time 1-4 hours1-4 hours12-24 hours>85%

Note: Yields are highly dependent on the specific alkyne-containing molecule and purification method. The data presented is a representative summary based on literature precedents.

Experimental Protocols

General Protocol for CuAAC with DSPE-PEG-Azide

This protocol describes the conjugation of an alkyne-functionalized molecule to DSPE-PEG-Azide in an aqueous buffer system.

Materials:

  • DSPE-PEG-Azide

  • Alkyne-functionalized molecule (e.g., peptide, small molecule)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)

  • Deionized water

  • Nitrogen or Argon gas

  • Dialysis membrane (e.g., 3.5 kDa MWCO)

  • Lyophilizer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DSPE-PEG-Azide (e.g., 10 mM) in deionized water. If necessary, gently warm to dissolve.

    • Prepare a stock solution of the alkyne-functionalized molecule (e.g., 12 mM) in deionized water or a minimal amount of DMF/DMSO for dissolution, followed by dilution in water.

    • Prepare a stock solution of CuSO₄ (e.g., 10 mM) in deionized water.

    • Prepare a stock solution of THPTA (e.g., 50 mM) in deionized water.

    • Freshly prepare a stock solution of Sodium Ascorbate (e.g., 100 mM) in deionized water immediately before use.

  • Reaction Setup:

    • In a reaction vial, add the DSPE-PEG-Azide solution (1 equivalent).

    • Add the alkyne-functionalized molecule solution (1.2 equivalents).

    • Add PBS buffer to achieve the desired final reaction concentration (typically 1-5 mM).

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Premix Preparation:

    • In a separate microcentrifuge tube, mix the CuSO₄ stock solution (0.1 equivalents) and the THPTA stock solution (0.5 equivalents).

    • Allow the mixture to stand for 2-3 minutes to form the copper-ligand complex.

  • Reaction Initiation:

    • Add the catalyst premix to the degassed reaction mixture.

    • Immediately add the freshly prepared sodium ascorbate solution (0.5 equivalents) to initiate the reaction.

    • Seal the reaction vial and stir at room temperature, protected from light.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC). Reactions are typically complete within 1-4 hours.

    • Upon completion, the reaction mixture can be purified.

Purification of DSPE-PEG Conjugate

Dialysis:

  • Transfer the reaction mixture to a dialysis membrane (e.g., 3.5 kDa MWCO).

  • Dialyze against a large volume of deionized water at 4°C for 48 hours, with several changes of water to remove unreacted starting materials, copper catalyst, and other small molecules.

  • Collect the contents of the dialysis bag.

  • Lyophilize the purified solution to obtain the DSPE-PEG conjugate as a white powder.

High-Performance Liquid Chromatography (HPLC):

For higher purity, reverse-phase HPLC can be employed.[10]

  • Acidify the reaction mixture with a small amount of formic acid.

  • Inject the mixture onto a C4 or C18 column.

  • Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Collect the fractions corresponding to the product peak.

  • Immediately neutralize the collected fractions with ammonium (B1175870) bicarbonate.

  • Remove the organic solvent by rotary evaporation and lyophilize to obtain the pure product.

Characterization

The successful conjugation can be confirmed by various analytical techniques:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate. A shift in the mass spectrum corresponding to the addition of the alkyne-molecule will be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic triazole proton signal (around 7.5-8.5 ppm) and confirm the presence of both the DSPE-PEG and the conjugated molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Disappearance of the characteristic azide peak (around 2100 cm⁻¹) indicates successful reaction.

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Targeting Ligand (e.g., anti-EGFR scFv) EGFR EGFR Ligand->EGFR Binding NP Nanoparticle (DSPE-PEG-Azide + Alkyne-Ligand) Inhibition Inhibition PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibition->EGFR Blockade by Targeted Nanoparticle

Caption: EGFR signaling pathway targeted by a functionalized nanoparticle.

Experimental Workflow Diagram

CuAAC_Workflow Reagents 1. Reagent Preparation - DSPE-PEG-Azide - Alkyne-Molecule - CuSO₄, Ligand, Ascorbate Setup 2. Reaction Setup - Mix DSPE-PEG-Azide & Alkyne - Add Buffer - Degas with N₂/Ar Reagents->Setup Initiation 4. Reaction Initiation - Add Catalyst Premix - Add Sodium Ascorbate Setup->Initiation Catalyst 3. Catalyst Premix - Mix CuSO₄ & Ligand Catalyst->Initiation Reaction 5. Reaction - Stir at RT (1-4h) Initiation->Reaction Purification 6. Purification - Dialysis or HPLC Reaction->Purification Characterization 7. Characterization - MS, NMR, FTIR Purification->Characterization Product Final Conjugate Characterization->Product

Caption: Experimental workflow for CuAAC with DSPE-PEG-Azide.

Logical Relationship Diagram

Logical_Relationship DSPE DSPE (Hydrophobic Anchor) DSPE_PEG_Azide DSPE-PEG-Azide DSPE->DSPE_PEG_Azide PEG PEG (Hydrophilic Spacer) PEG->DSPE_PEG_Azide Azide Azide (Reactive Handle) Azide->DSPE_PEG_Azide CuAAC CuAAC Reaction DSPE_PEG_Azide->CuAAC Alkyne_Molecule Alkyne-Molecule (Targeting Ligand, Drug, etc.) Alkyne_Molecule->CuAAC Conjugate DSPE-PEG-Conjugate CuAAC->Conjugate Nanoparticle Functionalized Nanoparticle Conjugate->Nanoparticle Self-Assembly/ Incorporation

Caption: Logical relationship of components in nanoparticle formulation.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DSPE-PEG-Azide 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the bioconjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide 2000). This powerful, copper-free click chemistry reaction enables the efficient and specific covalent ligation of molecules in aqueous environments, making it an invaluable tool for creating functionalized liposomes, micelles, and other nanocarriers for targeted drug delivery, in vivo imaging, and diagnostic applications.[1][2]

Introduction to SPAAC with DSPE-PEG-Azide 2000

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide (B81097).[3] The reaction is driven by the high ring strain of the cyclooctyne, which allows the [3+2] cycloaddition to proceed rapidly and selectively without the need for a cytotoxic copper catalyst.[1][2]

DSPE-PEG-Azide 2000 is an amphiphilic polymer conjugate consisting of a hydrophobic DSPE lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 spacer, and a terminal azide functional group.[4] This structure allows for its incorporation into lipid-based nanoparticles, with the PEG chain providing a "stealth" shield to prolong circulation time and the azide group available on the surface for conjugation via SPAAC.[3]

Key Advantages of SPAAC for DSPE-PEG-Azide 2000 Modification:

  • Biocompatibility: The absence of a copper catalyst makes it ideal for in vivo applications.[1]

  • High Specificity: The azide and cyclooctyne groups react selectively with each other, avoiding side reactions with biological molecules.[1]

  • Mild Reaction Conditions: The reaction proceeds efficiently at physiological pH and temperature.[1]

  • Stable Conjugate: The resulting triazole linkage is highly stable.

Quantitative Data

The efficiency of the SPAAC reaction is influenced by several factors, including the choice of cyclooctyne, reactant concentrations, temperature, and reaction time.

Table 1: Critical Micelle Concentration (CMC) of DSPE-PEG 2000

Understanding the CMC is crucial for controlling the state of the DSPE-PEG-Azide 2000 in solution. Reactions can be performed below the CMC to conjugate individual molecules or above the CMC to functionalize the surface of pre-formed micelles.

ParameterValueReference(s)
Critical Micelle Concentration (CMC)0.5 - 1.5 µM[5]
Table 2: Typical Reaction Parameters for SPAAC with DSPE-PEG-Azide 2000 and DBCO Derivatives

The following table provides general guidelines for reaction conditions. Optimal parameters may vary depending on the specific DBCO-functionalized molecule and the desired application.

ParameterRecommended RangeNotesReference(s)
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1An excess of the less critical or more readily available component can drive the reaction to completion.[6]
Temperature 4°C to 37°CHigher temperatures generally increase the reaction rate. For sensitive biomolecules, incubation at 4°C overnight is recommended.[6]
Reaction Time 2 to 48 hoursReaction progress should be monitored to determine the optimal time. Typically, 4-12 hours at room temperature is sufficient.[6]
pH 7.0 - 8.5The reaction is efficient at physiological pH.[1]
Solvent Phosphate-Buffered Saline (PBS), HEPES bufferFor water-soluble DBCO-derivatives, aqueous buffers are ideal. For less soluble molecules, a co-solvent such as DMSO or DMF may be used, keeping the final concentration low (<10-20%) to maintain the integrity of lipid assemblies.[6][7]

Experimental Protocols

General Protocol for SPAAC Conjugation to DSPE-PEG-Azide 2000

This protocol describes the reaction of DSPE-PEG-Azide 2000 with a DBCO-functionalized molecule in solution.

Materials:

  • DSPE-PEG-Azide 2000

  • DBCO-functionalized molecule (e.g., peptide, small molecule, fluorescent dye)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF (if required for dissolving the DBCO-reagent)

  • Purification system (e.g., HPLC with a C18 column, Size Exclusion Chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve DSPE-PEG-Azide 2000 in the reaction buffer to the desired concentration. If working above the CMC, allow time for micelles to form.

    • Prepare a stock solution of the DBCO-functionalized molecule in an appropriate solvent (e.g., reaction buffer, DMSO, or DMF).

  • SPAAC Reaction:

    • Add the DBCO-functionalized molecule stock solution to the DSPE-PEG-Azide 2000 solution. A molar excess of the DBCO reagent (e.g., 2-5 equivalents) is recommended.

    • If a co-solvent is used, ensure the final concentration in the reaction mixture is minimal.

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle mixing for 4-24 hours.

  • Monitoring the Reaction:

    • The reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group around 310 nm.[8]

    • Alternatively, analytical techniques such as HPLC or LC-MS can be used to track the formation of the product and the consumption of reactants.

  • Purification of the Conjugate:

    • Remove unreacted DBCO-functionalized molecule and other small molecules using a suitable purification method.

    • For purification of the DSPE-PEG-conjugate, reverse-phase HPLC (RP-HPLC) with a C18 column is often effective. A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.[9]

    • Alternatively, dialysis or size-exclusion chromatography can be used to separate the larger conjugate from smaller unreacted molecules.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using MALDI-TOF mass spectrometry to verify the molecular weight.[10]

    • ¹H NMR spectroscopy can be used to confirm the formation of the triazole ring and the disappearance of the azide signal.

Protocol for the Preparation and Surface Functionalization of Liposomes

This protocol describes the formation of liposomes incorporating DSPE-PEG-Azide 2000, followed by surface functionalization via SPAAC.

Materials:

  • Primary Lipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG-Azide 2000

  • DBCO-functionalized ligand

  • Chloroform (B151607)

  • Hydration Buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve the primary lipids and DSPE-PEG-Azide 2000 (typically 1-5 mol% of total lipids) in chloroform.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids.

  • Liposome (B1194612) Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to multiple extrusion cycles (e.g., 10-20 passes) through a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Surface Conjugation via SPAAC:

    • To the pre-formed liposome suspension, add a solution of the DBCO-functionalized ligand.

    • Incubate the mixture at room temperature for 4-24 hours with gentle agitation.

  • Purification of Functionalized Liposomes:

    • Remove unreacted ligand by size-exclusion chromatography or dialysis.

Visualization of Workflows and Concepts

Diagram 1: SPAAC Reaction Workflow

SPAAC_Workflow DSPE_PEG_Azide DSPE-PEG-Azide 2000 in Reaction Buffer Mixing Mixing and Incubation DSPE_PEG_Azide->Mixing DBCO_Molecule DBCO-Functionalized Molecule Stock DBCO_Molecule->Mixing Reaction SPAAC Reaction (4-24h, RT) Mixing->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Conjugate Purified DSPE-PEG-Conjugate Purification->Conjugate Liposome_Functionalization Lipid_Film 1. Lipid Film Formation (Primary Lipids + DSPE-PEG-Azide) Hydration 2. Hydration (with Buffer) Lipid_Film->Hydration Extrusion 3. Extrusion (e.g., 100 nm) Hydration->Extrusion Azide_Liposome Azide-Functionalized Liposomes Extrusion->Azide_Liposome Conjugation 4. SPAAC Conjugation Azide_Liposome->Conjugation DBCO_Ligand DBCO-Functionalized Ligand DBCO_Ligand->Conjugation Purification 5. Purification Conjugation->Purification Targeted_Liposome Targeted Liposomes Purification->Targeted_Liposome SPAAC_Components Reactants Reactants DSPE-PEG-Azide 2000 DBCO-Molecule Reaction Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactants->Reaction Product Product Stable Triazole Linkage Reaction->Product Characteristics Key Characteristics Bioorthogonal Copper-Free High Yield Reaction->Characteristics Applications Applications Targeted Drug Delivery In Vivo Imaging Diagnostics Product->Applications

References

Application Note & Protocol: Conjugating Peptides to DSPE-PEG-Azide 2kDa Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the covalent conjugation of alkyne-modified peptides to lipid surfaces, such as liposomes, functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG(2k)-Azide). The primary methods described are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." These protocols are intended for researchers in drug delivery, nanotechnology, and biomaterials science.

The conjugation of peptides to PEGylated lipid surfaces is a cornerstone of targeted drug delivery systems. By attaching targeting peptides, such as those that recognize specific cell surface receptors, nanoparticles can be directed to diseased tissues, enhancing therapeutic efficacy while minimizing off-target effects. DSPE-PEG(2k)-Azide is an ideal anchor for this purpose, providing a biocompatible, hydrophilic spacer (PEG) that reduces non-specific protein adsorption and a terminal azide (B81097) group for highly specific and efficient covalent attachment of alkyne-modified molecules.

I. Experimental Protocols

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DSPE-PEG(2k)-Azide using the thin-film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • DSPE-PEG(2000)-Azide

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG(2k)-Azide at a 55:40:5 molar ratio) in chloroform.

    • Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC) to form a thin, uniform lipid film.

    • Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.

  • Lipid Film Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 60°C for 1 hour to form multilamellar vesicles (MLVs). The final lipid concentration is typically between 10-20 mM.

  • Extrusion:

    • Equilibrate the mini-extruder and polycarbonate membranes to 60°C.

    • Load the MLV suspension into one of the extruder syringes.

    • Extrude the liposome (B1194612) suspension 11-21 times through a 100 nm polycarbonate membrane to form SUVs.

    • The resulting liposome solution should appear translucent.

  • Characterization:

    • Determine the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Store the azide-functionalized liposomes at 4°C until ready for conjugation.

SPAAC is a copper-free click chemistry method ideal for biological systems. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), for reaction with the azide.

Materials:

  • Azide-functionalized liposomes (from Protocol 1)

  • DBCO-functionalized peptide

  • PBS, pH 7.4

  • Amicon ultrafiltration units (100 kDa MWCO) or Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, mix the azide-functionalized liposomes with the DBCO-functionalized peptide. A 2 to 5-fold molar excess of the peptide relative to the DSPE-PEG(2k)-Azide is recommended to drive the reaction to completion.

    • The final lipid concentration should be adjusted to 1-5 mM in PBS.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours with gentle shaking. The reaction can also be performed at 4°C for 24-48 hours to improve the stability of sensitive peptides.

  • Purification:

    • Remove unreacted peptide using either ultrafiltration or SEC.

    • Ultrafiltration: Add PBS to the reaction mixture and centrifuge in a 100 kDa MWCO Amicon unit. Repeat the washing step 3-4 times to ensure complete removal of the free peptide.

    • SEC: Load the reaction mixture onto a pre-equilibrated SEC column and elute with PBS. Collect the fractions corresponding to the peptide-conjugated liposomes, which will elute in the void volume.

  • Quantification and Storage:

    • Quantify the amount of conjugated peptide using a suitable method (e.g., Micro-BCA assay, fluorescence if the peptide is labeled, or HPLC).

    • Store the purified peptide-conjugated liposomes at 4°C.

CuAAC is a highly efficient reaction but requires a copper(I) catalyst, which can be cytotoxic. Care must be taken to remove copper post-reaction.

Materials:

  • Azide-functionalized liposomes (from Protocol 1)

  • Alkyne-functionalized peptide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270) (NaAsc) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • PBS, pH 7.4

  • EDTA solution (0.5 M)

  • Purification system (ultrafiltration or SEC)

Procedure:

  • Reagent Preparation:

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized liposomes and the alkyne-functionalized peptide (2 to 5-fold molar excess).

    • Add CuSO₄ to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5-5 mM (a 5-fold excess over CuSO₄).

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle shaking.

  • Quenching and Purification:

    • Quench the reaction and chelate the copper by adding EDTA to a final concentration of 10-20 mM.

    • Purify the liposomes to remove unreacted peptide, copper, and other reagents using ultrafiltration or SEC as described in Protocol 2. It is critical to ensure complete removal of the copper catalyst.

  • Quantification and Storage:

    • Quantify the conjugated peptide and store the final product at 4°C.

II. Data Presentation

Quantitative data from characterization experiments should be clearly tabulated for comparison.

Table 1: Liposome Formulation and Physicochemical Properties

Formulation IDLipid Composition (Molar Ratio)Mean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
Lipo-N₃DSPC:Chol:DSPE-PEG-Azide (55:40:5)105.2 ± 3.10.11 ± 0.02-5.3 ± 0.8
Lipo-PeptideLipo-N₃ conjugated with Peptide-DBCO108.6 ± 3.50.13 ± 0.03-4.8 ± 0.9

SD: Standard Deviation

Table 2: Peptide Conjugation Efficiency via SPAAC

Formulation IDMolar Ratio (Peptide:Azide)Incubation Time (h)Conjugation Efficiency (%)*Peptide Density (peptides/liposome)**
LP-12:1465.3 ± 4.2~1050
LP-25:1485.1 ± 3.8~1370
LP-35:11292.4 ± 2.9~1490

*Conjugation Efficiency (%) = (moles of conjugated peptide / initial moles of DSPE-PEG-Azide) x 100 **Calculated based on liposome size and lipid composition.

III. Mandatory Visualization

G Experimental Workflow for SPAAC Conjugation cluster_0 Liposome Formulation cluster_1 SPAAC Reaction cluster_2 Purification & Analysis A 1. Lipid Film Hydration (DSPC:Chol:DSPE-PEG-Azide) B 2. Extrusion (100 nm) A->B C Azide-Functionalized Liposomes B->C D 3. Add DBCO-Peptide C->D E 4. Incubate (4-12h, RT) F 5. Purification (SEC or Ultrafiltration) E->F G 6. Characterization (DLS, HPLC, BCA Assay) F->G H Peptide-Conjugated Liposomes G->H

Caption: Workflow for peptide conjugation via SPAAC.

G Targeted Liposome and Receptor-Mediated Endocytosis cluster_cell Target Cell receptor Cell Surface Receptor endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Maturation release Drug Release lysosome->release Fusion & Escape liposome Peptide-Targeted Liposome liposome->receptor 1. Binding

Caption: Pathway of targeted liposome delivery.

Surface Modification of Nanoparticles using DSPE-PEG-Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of nanoparticles using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide). This functionalized lipid is a cornerstone in the development of advanced nanocarrier systems for targeted drug delivery, diagnostics, and imaging. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances biocompatibility and systemic circulation time, while the terminal azide (B81097) group offers a versatile handle for the covalent attachment of targeting moieties via "click chemistry."

Overview of DSPE-PEG-Azide Functionalization

Surface modification with DSPE-PEG-Azide imparts "stealth" characteristics to nanoparticles, minimizing opsonization and clearance by the mononuclear phagocyte system (MPS). This prolonged circulation half-life is crucial for enhancing the probability of the nanoparticle reaching its intended target. The terminal azide group facilitates highly efficient and specific bioconjugation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of a wide array of molecules such as peptides, antibodies, and small molecule ligands.

Quantitative Data on Nanoparticle Characterization

The physicochemical properties of nanoparticles are significantly altered by surface modification. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification with DSPE-PEG and subsequent conjugation of targeting ligands.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Unmodified Nanoparticles75>0.3+13[1]
DSPE-PEG Modified (5 mM)94<0.2-10[1]
DSPE-PEG Modified (10 mM)103<0.2-16[1]
DSPE-PEG2k-Amine (LNPa)<90<0.21+5.3[2]
DSPE-PEG2k-Carboxyl (LNPz)<90<0.21-7.2[2]
DSPE-PEG2k-Carboxy-Ester (LNPx)<90<0.21-12.9[2]
Unmodified LNP<90<0.21-3.09[2]

Table 2: In Vitro Cellular Uptake Efficiency

Nanoparticle FormulationCell LineUptake Efficiency (% of cells)Incubation Time (h)Reference
Unmodified siRNA LNCsSK-Mel28904[1]
DSPE-PEG Modified siRNA LNCsSK-Mel28<104[1]
Folate-coated Gd NanoparticlesKBSignificantly EnhancedN/A[3]
PEG-coated Gd NanoparticlesKBBaselineN/A[3]

Table 3: In Vivo Biodistribution of Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)

OrganUnmodified Nanoparticles (8h)DSPE-PEG Modified Nanoparticles (8h)Folate-coated Gd Nanoparticles (24h)PEG-coated Gd Nanoparticles (24h)Reference
BloodLowHigh1111[1][3]
LiverHighDiffuse SignalHighHigh[1][3]
SpleenModerateLowModerateModerate[3]
TumorLowSignificant Accumulation33 µg/gComparable to folate-coated[1][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the surface modification and characterization of nanoparticles using DSPE-PEG-Azide.

General Experimental Workflow

The overall process involves the synthesis of the nanoparticle core, followed by surface functionalization with DSPE-PEG-Azide, and finally, conjugation of a targeting ligand via click chemistry.

G cluster_0 Nanoparticle Core Synthesis cluster_1 Surface Functionalization cluster_2 Bioconjugation via Click Chemistry A Precursor Materials B Synthesis Reaction (e.g., co-precipitation, nanoprecipitation) A->B C Purification and Characterization of Core Nanoparticles B->C D Core Nanoparticles C->D F Incubation/ Post-insertion D->F E DSPE-PEG-Azide E->F G Purification of Azide-Modified Nanoparticles F->G H Azide-Modified Nanoparticles G->H K Click Reaction H->K I Alkyne-Targeting Ligand I->K J Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) J->K L Purification of Targeted Nanoparticles K->L

Caption: General experimental workflow for nanoparticle surface modification.

Protocol 1: Surface Modification of Pre-formed Nanoparticles by Post-Insertion

This protocol describes the "post-insertion" method, where DSPE-PEG-Azide is incorporated into the outer leaflet of pre-existing nanoparticles, such as liposomes or lipid-polymer hybrid nanoparticles.

Materials:

  • Pre-formed nanoparticles

  • DSPE-PEG-Azide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (appropriate MWCO)

Procedure:

  • Disperse the pre-formed nanoparticles in PBS at a desired concentration.

  • Prepare a stock solution of DSPE-PEG-Azide in PBS.

  • Add the DSPE-PEG-Azide solution to the nanoparticle suspension. The molar ratio of DSPE-PEG-Azide to the lipid/polymer content of the nanoparticles should be optimized (typically 1-10 mol%).

  • Incubate the mixture at a temperature above the phase transition temperature of the lipid components for 1-2 hours with gentle stirring.

  • Cool the mixture to room temperature.

  • Purify the azide-modified nanoparticles by dialysis against a large volume of PBS for 24-48 hours to remove unincorporated DSPE-PEG-Azide.

Protocol 2: Conjugation of a Targeting Peptide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an alkyne-functionalized targeting peptide (e.g., cRGDfK-alkyne) to the azide-modified nanoparticles.

Materials:

  • Azide-modified nanoparticles

  • Alkyne-functionalized targeting peptide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Catalyst Preparation: Prepare a stock solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio in deionized water.

  • Reaction Mixture: In a reaction vessel, disperse the azide-modified nanoparticles in deionized water or a suitable buffer.

  • Reagent Addition:

    • Add the alkyne-functionalized targeting peptide to the nanoparticle dispersion (a 5-10 fold molar excess relative to the surface azide groups is recommended).

    • Add the pre-mixed CuSO₄/THPTA solution.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubation: Gently agitate the reaction mixture at room temperature for 4-24 hours, protected from light.

  • Purification: Purify the conjugated nanoparticles using a suitable method to remove the copper catalyst, unreacted peptide, and other byproducts.

Protocol 3: Quantification of Surface Azide Groups

This protocol describes a spectroscopic method to quantify the number of accessible azide groups on the nanoparticle surface.[4]

Materials:

  • Azide-modified nanoparticles

  • Dibenzocyclooctyne (DBCO)-functionalized molecule (e.g., DBCO-PEG4-amine)

  • UV-Vis Spectrophotometer

Procedure:

  • React a known concentration of azide-modified nanoparticles with an excess of a DBCO-functionalized molecule. The reaction proceeds via strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Monitor the reaction by UV-Vis spectroscopy, measuring the decrease in absorbance at ~309 nm, which corresponds to the consumption of the DBCO group.

  • After the reaction goes to completion, quantify the amount of unreacted DBCO molecule in the supernatant after separating the nanoparticles (e.g., by centrifugation or filtration).

  • Calculate the amount of DBCO that reacted with the nanoparticles, which corresponds to the number of accessible azide groups.

Signaling Pathways Targeted by Modified Nanoparticles

By conjugating specific targeting ligands, DSPE-PEG-Azide modified nanoparticles can be engineered to interact with and modulate key signaling pathways involved in disease progression, particularly in cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers downstream signaling cascades that regulate cell proliferation, survival, and migration. Overexpression of EGFR is common in many cancers. Nanoparticles can be functionalized with EGFR-targeting ligands (e.g., anti-EGFR antibodies or peptides) to specifically deliver cytotoxic agents to cancer cells.[5]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand/ Targeted Nanoparticle Ligand->EGFR Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Migration Transcription->Proliferation

Caption: EGFR signaling pathway targeted by functionalized nanoparticles.

Vascular Endothelial Growth Factor (VEGF) Signaling Pathway

VEGF and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Nanoparticles can be designed to deliver anti-angiogenic drugs or to directly target VEGFR on endothelial cells, thereby inhibiting tumor neovascularization.[6]

VEGF_Pathway cluster_0 Endothelial Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation Src Src VEGFR->Src VEGF VEGF Ligand/ Targeted Nanoparticle VEGF->VEGFR Binding & Dimerization DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival NO NO eNOS->NO Production Permeability Vascular Permeability NO->Permeability Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGF signaling pathway targeted by functionalized nanoparticles.

References

Revolutionizing mRNA Vaccine Delivery: Application Notes for DSPE-PEG-Azide in Targeted Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The advent of mRNA vaccines has marked a paradigm shift in modern medicine. A critical component of their success lies in the development of sophisticated delivery systems, primarily lipid nanoparticles (LNPs). 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide) has emerged as a pivotal excipient in the next generation of these delivery platforms, enabling the creation of targeted mRNA vaccine systems. This versatile phospholipid-PEG conjugate incorporates a terminal azide (B81097) (-N3) group, which serves as a chemical handle for the attachment of targeting ligands via "click chemistry".[1][2] This targeted approach aims to enhance vaccine efficacy by directing mRNA-LNPs to specific cells, such as antigen-presenting cells (APCs), thereby improving immune responses and potentially reducing off-target effects.[3]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of DSPE-PEG-Azide for the development of targeted mRNA vaccine delivery systems.

Principle of DSPE-PEG-Azide in Targeted LNP Formulation

DSPE-PEG-Azide is an amphiphilic molecule with a phospholipid (DSPE) anchor that integrates into the lipid bilayer of LNPs and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer that extends into the aqueous environment.[1] The PEG chain provides a steric barrier, enhancing the stability of the LNP and prolonging its circulation time in the bloodstream.[4] The terminal azide group is the key functional component that allows for the covalent attachment of targeting moieties.[5]

The most common method for ligand conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. This reaction forms a stable triazole linkage between the azide group on the DSPE-PEG and an alkyne-modified targeting ligand (e.g., peptides, antibodies, or small molecules).[6] Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative.[5]

Data Presentation: Physicochemical Properties of Targeted vs. Non-Targeted LNPs

The incorporation of DSPE-PEG-Azide and the subsequent conjugation of targeting ligands can influence the physicochemical characteristics of the LNPs. The following tables summarize representative quantitative data comparing non-targeted and targeted LNP formulations.

FormulationIonizable Lipid:DSPC:Cholesterol:DSPE-PEG(2000) Molar RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Non-Targeted LNP 50:10:38.5:1.585.2 ± 3.10.12 ± 0.02-5.8 ± 1.2>95%
DSPE-PEG-Azide LNP (Pre-conjugation) 50:10:38.5:1.586.5 ± 2.80.13 ± 0.03-6.2 ± 1.5>95%
Targeted LNP (Post-conjugation) 50:10:38.5:1.595.7 ± 4.50.15 ± 0.04-7.1 ± 1.8>95%

Table 1: Influence of DSPE-PEG-Azide and Ligand Conjugation on LNP Physicochemical Properties. Data are representative and may vary depending on the specific lipids, targeting ligand, and formulation process.

FormulationOrganLuciferase Expression (photons/s/cm²/sr)
Non-Targeted LNP Liver1.5 x 10⁸
Spleen2.3 x 10⁷
Tumor8.9 x 10⁶
Targeted LNP (Tumor-specific ligand) Liver9.8 x 10⁷
Spleen1.8 x 10⁷
Tumor7.5 x 10⁷

Table 2: In Vivo Biodistribution and Transgene Expression of Targeted vs. Non-Targeted mRNA-LNPs. Data are representative from murine models following intravenous administration of luciferase-encoding mRNA-LNPs.

Experimental Protocols

Protocol 1: Formulation of DSPE-PEG-Azide Containing mRNA-LNPs

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing method.

Materials:

  • Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-Azide

  • mRNA encoding the antigen of interest

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and DSPE-PEG-Azide in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). A typical total lipid concentration is 10-20 mg/mL.

  • Prepare mRNA Solution: Dilute the mRNA in citrate buffer to a concentration of 0.1-0.2 mg/mL.

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.

  • Formulation: Pump the lipid solution and the mRNA solution through the microfluidic device to induce self-assembly of the LNPs.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and raise the pH. Use a dialysis membrane with a molecular weight cutoff (MWCO) of 10 kDa.

  • Concentration and Sterilization: Concentrate the LNP suspension using a centrifugal filter device (e.g., Amicon® Ultra, 100 kDa MWCO). Sterilize the final formulation by passing it through a 0.22 µm syringe filter.

  • Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Protocol 2: Conjugation of Targeting Ligand via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the conjugation of an alkyne-modified peptide to the surface of DSPE-PEG-Azide LNPs.

Materials:

  • DSPE-PEG-Azide LNPs (from Protocol 1)

  • Alkyne-modified targeting peptide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water

  • PBS, pH 7.4

Procedure:

  • Prepare Reagent Stocks:

    • Alkyne-peptide: Dissolve in deionized water to a concentration of 10 mM.

    • CuSO₄: Prepare a 100 mM stock solution in deionized water.

    • Sodium ascorbate: Prepare a 500 mM stock solution in deionized water immediately before use.

    • THPTA: Prepare a 100 mM stock solution in deionized water.

  • Reaction Setup: In a microcentrifuge tube, mix the DSPE-PEG-Azide LNPs with the alkyne-peptide at a 1:5 molar ratio of azide to alkyne.

  • Add Catalyst Premix: In a separate tube, premix CuSO₄ and THPTA at a 1:5 molar ratio. Add the premix to the LNP-peptide mixture to a final copper concentration of 1 mM.

  • Initiate Reaction: Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM.

  • Incubation: Incubate the reaction at room temperature for 2 hours with gentle shaking.

  • Purification: Remove unreacted peptide and catalyst components by dialysis against PBS (pH 7.4) or by using size exclusion chromatography.

  • Characterization: Characterize the final targeted LNPs for size, PDI, and zeta potential to confirm successful conjugation.

Protocol 3: In Vitro Assessment of Targeted LNP Uptake

This protocol describes a method to evaluate the cellular uptake of targeted LNPs using flow cytometry.

Materials:

  • Targeted and non-targeted LNPs encapsulating a fluorescently labeled mRNA or containing a fluorescent lipid dye (e.g., DiD).

  • Target cells (expressing the receptor for the targeting ligand) and control cells (lacking the receptor).

  • Cell culture medium

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the target and control cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with targeted and non-targeted fluorescently labeled LNPs at a final mRNA concentration of 100 ng/mL. Include an untreated cell control.

  • Incubation: Incubate the cells for 4 hours at 37°C.

  • Cell Harvesting: Wash the cells twice with PBS and detach them using a non-enzymatic cell dissociation solution.

  • Staining (Optional): If necessary, stain the cells with viability dyes.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Visualization of Key Processes

Experimental_Workflow cluster_formulation LNP Formulation cluster_conjugation Targeting Ligand Conjugation cluster_evaluation Evaluation Lipid_Mix Lipid Mixture (Ionizable, DSPC, Cholesterol, DSPE-PEG-Azide) in Ethanol mRNA_Solution mRNA in Citrate Buffer Microfluidics Microfluidic Mixing LNPs_Pre_Purification Crude LNPs Purification1 Dialysis/ Purification Azide_LNPs DSPE-PEG-Azide LNPs Click_Chemistry Click Chemistry (CuAAC or SPAAC) Targeted_LNPs Targeted LNPs Characterization Physicochemical Characterization In_Vitro In Vitro Studies (Cellular Uptake, Transfection) In_Vivo In Vivo Studies (Biodistribution, Efficacy)

Signaling_Pathway Targeted_LNP Targeted_LNP Receptor Receptor Targeted_LNP->Receptor 1. Binding Clathrin_Pit Clathrin_Pit Receptor->Clathrin_Pit 2. Internalization Endosome Endosome Clathrin_Pit->Endosome 3. Vesicle Formation mRNA_Release mRNA_Release Endosome->mRNA_Release 4. Endosomal Escape Translation Translation mRNA_Release->Translation 5. Protein Synthesis

References

Application Notes and Protocols for Incorporating DSPE-PEG-Azide into Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide) into lipid nanoparticles (LNPs) provides a versatile platform for the development of targeted drug delivery systems. The terminal azide (B81097) group serves as a chemical handle for the covalent attachment of various biomolecules, such as targeting ligands (antibodies, peptides, aptamers) or imaging agents, via bioorthogonal "click" chemistry. This enables the precise engineering of LNP surfaces to enhance their therapeutic efficacy and specificity.

PEGylated lipids like DSPE-PEG are crucial for improving the pharmacokinetic profile of LNPs by creating a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time. The addition of a terminal azide functionality opens up possibilities for post-formulation modification, allowing for a modular and flexible approach to LNP functionalization.

The primary application of DSPE-PEG-Azide in LNPs is for active targeting. By conjugating a targeting moiety that binds to specific receptors overexpressed on diseased cells (e.g., cancer cells), the LNPs can be directed to the site of action, increasing drug concentration at the target and minimizing off-target effects. The most common conjugation chemistry employed is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry that is highly efficient and biocompatible. This reaction occurs between the azide group on the LNP surface and a dibenzocyclooctyne (DBCO)-functionalized targeting ligand.

There are two primary methods for incorporating DSPE-PEG-Azide into LNPs:

  • Direct Inclusion during Formulation: DSPE-PEG-Azide is mixed with the other lipid components (e.g., ionizable lipid, helper lipid, cholesterol, and another PEG-lipid) in an organic solvent prior to the nanoparticle formation process (e.g., microfluidic mixing or ethanol (B145695) injection). This method is straightforward and results in the azide groups being present on the LNP surface from the outset.

  • Post-Insertion (Post-Formulation Modification): Pre-formed LNPs are incubated with an aqueous solution containing micelles of DSPE-PEG-Azide. The DSPE-PEG-Azide spontaneously inserts into the outer lipid leaflet of the LNPs. This technique is particularly useful as it avoids potential interference of the functionalized lipid with the initial LNP formation and nucleic acid encapsulation process. It also allows for the functionalization of previously manufactured, plain LNPs.

Careful consideration must be given to the molar percentage of DSPE-PEG-Azide used, as excessive surface modification can sometimes lead to particle aggregation or altered physicochemical properties. Optimization of the formulation is therefore a critical step.

Experimental Protocols

Protocol 1: Formulation of DSPE-PEG-Azide Containing LNPs by Microfluidic Mixing

This protocol describes the formulation of LNPs with DSPE-PEG-Azide incorporated directly into the lipid mixture.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-PEG(2000)-Azide

  • Ethanol (200 proof, molecular biology grade)

  • Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Nucleic acid cargo (e.g., mRNA, siRNA) dissolved in the aqueous buffer

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:total PEG-lipid).

    • The total PEG-lipid component can be a mixture of DSPE-PEG and DSPE-PEG-Azide. For example, to achieve a 1.5 mol% total PEG with 0.3 mol% DSPE-PEG-Azide, the ratio would be 50:10:38.5:1.2:0.3 (ionizable lipid:DSPC:cholesterol:DSPE-PEG:DSPE-PEG-Azide).

    • Dissolve the lipids in ethanol to a final total lipid concentration of 10-20 mM.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid cargo in the aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

    • Initiate mixing to form the LNPs. The rapid mixing of the two phases leads to the self-assembly of the lipids into nanoparticles, encapsulating the nucleic acid.

  • Purification:

    • Transfer the resulting LNP dispersion to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes, to remove the ethanol and non-encapsulated nucleic acid.

  • Characterization:

    • Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential of the purified LNPs using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen® assay).

    • Assess the LNP morphology using cryo-transmission electron microscopy (cryo-TEM).

Protocol 2: Post-Insertion of DSPE-PEG-Azide into Pre-formed LNPs

This protocol describes the functionalization of existing LNPs with DSPE-PEG-Azide.

Materials:

  • Pre-formed LNPs (formulated without DSPE-PEG-Azide) in PBS, pH 7.4

  • DSPE-PEG(2000)-Azide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Heated incubator or water bath

Procedure:

  • Preparation of DSPE-PEG-Azide Micelle Solution:

    • Dissolve DSPE-PEG-Azide in PBS to a concentration that is 10-20 times the desired final concentration in the LNP formulation.

    • Briefly sonicate or vortex to ensure complete dissolution and micelle formation.

  • Incubation:

    • Add the DSPE-PEG-Azide micelle solution to the pre-formed LNP suspension. The amount to add should correspond to the desired final molar percentage of DSPE-PEG-Azide in the LNPs (typically 0.1-2 mol%).

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the lipids (e.g., 45-60°C) for 30-60 minutes with gentle shaking.[1]

  • Purification (Optional):

    • If necessary, remove any non-inserted DSPE-PEG-Azide by dialysis or size exclusion chromatography. For most applications, if the insertion efficiency is high, this step may not be required.

  • Characterization:

    • Characterize the functionalized LNPs for size, PDI, and zeta potential using DLS to ensure no significant changes or aggregation has occurred.

    • Confirm the presence of the azide group on the LNP surface using an appropriate analytical technique (e.g., reacting with a DBCO-functionalized fluorescent dye and measuring fluorescence).

Protocol 3: Surface Functionalization of Azide-LNPs via SPAAC (Click Chemistry)

This protocol details the conjugation of a DBCO-functionalized molecule to the surface of DSPE-PEG-Azide containing LNPs.

Materials:

  • Purified DSPE-PEG-Azide containing LNPs in PBS, pH 7.4

  • DBCO-functionalized molecule (e.g., DBCO-protein, DBCO-peptide, DBCO-dye)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Conjugation Reaction:

    • Add the DBCO-functionalized molecule to the azide-LNP suspension. A molar excess of the DBCO-molecule relative to the surface-exposed azide groups is typically used (e.g., 3:1 DBCO:azide).[1]

    • Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.

  • Purification:

    • Remove the unreacted DBCO-functionalized molecule by size exclusion chromatography or dialysis, depending on the size of the conjugated molecule.

  • Characterization:

    • Confirm successful conjugation. This can be done by:

      • SDS-PAGE if a protein was conjugated.

      • Measuring a change in the LNP's zeta potential.

      • Using a fluorescently labeled DBCO-molecule and measuring the fluorescence of the purified LNPs.

    • Re-characterize the size and PDI of the functionalized LNPs to check for aggregation.

Data Presentation

The following tables provide a template for summarizing the characterization data of different LNP formulations.

Table 1: Physicochemical Properties of LNP Formulations

Formulation IDDSPE-PEG-Azide (mol%)Method of IncorporationParticle Size (nm)PDIZeta Potential (mV)
LNP-Ctrl0Direct Inclusion85.2 ± 3.10.08 ± 0.02-5.6 ± 1.2
LNP-Az-0.5-DI0.5Direct Inclusion87.5 ± 2.80.09 ± 0.03-6.1 ± 1.5
LNP-Az-1.0-DI1.0Direct Inclusion90.1 ± 3.50.11 ± 0.02-6.8 ± 1.3
LNP-Az-0.5-PI0.5Post-Insertion86.9 ± 3.30.09 ± 0.02-5.9 ± 1.4
LNP-Az-1.0-PI1.0Post-Insertion88.4 ± 3.60.10 ± 0.03-6.5 ± 1.6

Table 2: Nucleic Acid Encapsulation and Conjugation Efficiency

Formulation IDEncapsulation Efficiency (%)Ligand ConjugatedConjugation Efficiency (%)Final Particle Size (nm)Final PDI
LNP-Ctrl95.3 ± 2.1N/AN/A85.2 ± 3.10.08 ± 0.02
LNP-Az-1.0-DI94.8 ± 2.5DBCO-Peptide-A85.7 ± 4.295.6 ± 4.10.12 ± 0.03
LNP-Az-1.0-PI95.1 ± 2.3DBCO-Peptide-A88.1 ± 3.993.8 ± 3.90.11 ± 0.02

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipids Lipid Mixture (Ionizable, DSPC, Chol, DSPE-PEG, DSPE-PEG-Azide) Mixing Microfluidic Mixing Lipids->Mixing Ethanol Ethanol NucleicAcid Nucleic Acid (mRNA/siRNA) NucleicAcid->Mixing AqBuffer Aqueous Buffer (pH 4.0) Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Crude LNPs Characterization Characterization (Size, PDI, Zeta, EE%) Dialysis->Characterization Purified Azide-LNPs

Caption: Workflow for LNP formulation with DSPE-PEG-Azide.

LNP_Functionalization_Pathway cluster_cell Target Cell LNP Azide-LNP Ligand DBCO-Ligand LNP->Ligand SPAAC 'Click' Reaction Receptor Receptor Ligand->Receptor Targeting & Binding Cell Cell Membrane

Caption: Targeted delivery via click-functionalized LNP.

References

Application Notes and Protocols for Radiolabeling DSPE-PEG-Azide Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radiolabeling of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide) micelles. The primary method detailed is a pre-targeting approach utilizing strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction offers high efficiency and specificity, making it ideal for in vivo applications by avoiding the cytotoxicity associated with copper catalysts.[1][2]

Introduction

DSPE-PEG micelles are self-assembling colloidal nanoparticles with a hydrophobic core and a hydrophilic shell, making them excellent carriers for hydrophobic drugs.[3][4] The incorporation of an azide (B81097) (-N3) moiety on the distal end of the PEG chain allows for covalent attachment of molecules, including radiolabeling agents, via "click chemistry".[5][6] Radiolabeled micelles are invaluable tools for non-invasively tracking their in vivo biodistribution and pharmacokinetics using imaging modalities like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).[7][8]

This protocol will focus on a two-step "pre-targeting" strategy. First, non-radioactive DSPE-PEG-Azide micelles are administered and allowed to accumulate at a target site. Subsequently, a radiolabeled cyclooctyne (B158145) derivative is administered, which rapidly and specifically reacts with the azide-functionalized micelles in vivo.

Experimental Protocols

Materials and Equipment

Materials:

  • DSPE-PEG-Azide (e.g., DSPE-PEG2000-Azide)

  • Radiolabeled cyclooctyne derivative (e.g., a 18F-labeled or 64Cu-chelated DBCO, DIFO, or BCN derivative)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water for injection

  • Organic solvent (e.g., chloroform (B151607) or ethanol)

  • Syringe filters (0.22 µm)

  • Dialysis tubing (MWCO appropriate for removing unreacted radiolabel)

  • Thin-Layer Chromatography (TLC) plates (e.g., silica-coated)

  • Mobile phase for TLC (e.g., ethyl acetate)

Equipment:

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Radio-TLC scanner or gamma counter

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector

  • Vortex mixer

  • Incubator or heating block

Protocol 1: Formulation of DSPE-PEG-Azide Micelles

This protocol describes the preparation of "empty" DSPE-PEG-Azide micelles using the thin-film hydration method.

  • Dissolution: Dissolve a known quantity of DSPE-PEG-Azide in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the film with a sterile aqueous buffer (e.g., PBS, pH 7.4) by gently rotating the flask at a temperature above the phase transition temperature of the DSPE lipid (approximately 60°C).[3]

  • Micelle Formation: The solution should transition from a milky suspension to a clear or translucent solution, indicating micelle formation. This process can be facilitated by gentle agitation for 30-60 minutes.

  • Size Reduction (Optional): For a more uniform size distribution, the micelle solution can be sonicated in a water bath sonicator or extruded through polycarbonate membranes of a defined pore size.

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.

  • Characterization: Characterize the micelles for size, polydispersity index (PDI), and zeta potential using DLS. Typical DSPE-PEG2000 micelles have a hydrodynamic diameter in the range of 10-50 nm.[9][10]

Protocol 2: Radiolabeling of DSPE-PEG-Azide Micelles via Copper-Free Click Chemistry

This protocol outlines the radiolabeling procedure using a pre-synthesized radiolabeled cyclooctyne derivative. The synthesis of the radiolabeled cyclooctyne is beyond the scope of this document but can be found in the literature.[11][12]

  • Reaction Setup: In a sterile microcentrifuge tube, add a specific volume of the DSPE-PEG-Azide micelle solution (prepared in Protocol 2.2).

  • Addition of Radiolabel: Add the radiolabeled cyclooctyne derivative (e.g., in DMSO or another suitable solvent) to the micelle solution. The molar ratio of azide to cyclooctyne should be optimized but a 1:1 or a slight excess of the cyclooctyne is a good starting point.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37-40°C) for a specified time (e.g., 30-60 minutes).[11][13] The optimal time and temperature should be determined empirically.

  • Purification: Remove unreacted radiolabeled cyclooctyne from the radiolabeled micelles. This can be achieved by:

    • Size Exclusion Chromatography (SEC): Using a suitable column (e.g., Sephadex G-25).

    • Dialysis: Against a large volume of PBS, with several buffer changes.

    • Centrifugal Filtration: Using a filter with a molecular weight cutoff that retains the micelles while allowing the smaller unreacted label to pass through.

Protocol 3: Quality Control of Radiolabeled Micelles

Quality control is essential to ensure the purity and stability of the radiolabeled product before in vivo use.[14][15][16]

  • Radiochemical Purity (RCP):

    • Radio-TLC: Spot a small aliquot of the purified radiolabeled micelle solution onto a TLC plate. Develop the plate using a suitable mobile phase (e.g., ethyl acetate). The radiolabeled micelles should remain at the origin (Rf = 0), while any free radiolabel will migrate with the solvent front.[11][12] Scan the plate using a radio-TLC scanner to quantify the percentage of radioactivity at the origin, which represents the RCP.

    • Radio-HPLC: For a more accurate determination of RCP and to identify potential radiolytic impurities, analyze the sample using an HPLC system equipped with a size-exclusion column and a radiodetector.[17]

  • Stability:

    • In Vitro Serum Stability: Incubate an aliquot of the radiolabeled micelles in human or mouse serum at 37°C for various time points (e.g., 1, 4, 24, 48 hours). At each time point, determine the RCP using radio-TLC or radio-HPLC to assess the stability of the radiolabel attachment.

  • Physical Characterization:

    • Measure the size, PDI, and zeta potential of the radiolabeled micelles using DLS to ensure that the radiolabeling process did not significantly alter their physical properties.

Data Presentation

The following tables provide examples of how to structure quantitative data for comparison.

Table 1: Physical Characterization of DSPE-PEG-Azide Micelles

FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unlabeled Micelles15.2 ± 1.80.15 ± 0.03-3.5 ± 0.9
Radiolabeled Micelles16.1 ± 2.10.17 ± 0.04-3.2 ± 1.1

Table 2: Radiolabeling Efficiency and Stability

RadiolabelReaction Time (min)Radiochemical Yield (%)Radiochemical Purity (%)Serum Stability at 24h (%)
¹⁸F-DBCO30> 95> 99> 95
⁶⁴Cu-NOTA-DBCO60> 90> 98> 92

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_formulation Micelle Formulation cluster_radiolabeling Radiolabeling via Click Chemistry cluster_qc Quality Control dissolution 1. Dissolve DSPE-PEG-Azide in Organic Solvent film_formation 2. Form Thin Film via Rotary Evaporation dissolution->film_formation hydration 3. Hydrate Film with Aqueous Buffer film_formation->hydration micelle_formation 4. Self-Assembly into Azide Micelles hydration->micelle_formation sterilization 5. Sterilize via 0.22 µm Filtration micelle_formation->sterilization reaction_setup 6. Incubate Azide Micelles with Radiolabeled Cyclooctyne sterilization->reaction_setup purification 7. Purify Radiolabeled Micelles (SEC or Dialysis) reaction_setup->purification rcp_analysis 8. Analyze Radiochemical Purity (Radio-TLC/HPLC) purification->rcp_analysis stability_test 9. Perform Serum Stability Assay purification->stability_test dls_analysis 10. Characterize Size and Zeta Potential (DLS) purification->dls_analysis

Caption: Experimental workflow for the formulation and radiolabeling of DSPE-PEG-Azide micelles.

Signaling Pathway: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

spaac_pathway micelle DSPE-PEG-Azide Micelle transition_state [3+2] Cycloaddition Transition State micelle->transition_state Reacts with cyclooctyne Radiolabeled Cyclooctyne (e.g., DBCO-18F) cyclooctyne->transition_state product Radiolabeled Micelle (Stable Triazole Linkage) transition_state->product Forms

Caption: The bioorthogonal SPAAC reaction for radiolabeling azide-functionalized micelles.

Conclusion

The protocol described provides a robust and efficient method for radiolabeling DSPE-PEG-Azide micelles. The use of copper-free click chemistry ensures a biocompatible process suitable for in vivo studies. Proper characterization and quality control are paramount to ensure the production of a well-defined and stable radiopharmaceutical for reliable imaging and therapeutic applications.

References

Application Notes and Protocols: Characterization of DSPE-PEG-Azide Functionalized Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Liposomes functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide) are versatile nanocarriers for targeted drug delivery. The PEG component provides "stealth" characteristics, prolonging circulation time, while the terminal azide (B81097) group allows for the covalent attachment of targeting ligands, imaging agents, or other molecules via "click chemistry."[1][2][3] Rigorous characterization of these liposomes is critical to ensure their quality, stability, and efficacy. This document provides detailed application notes and protocols for the essential characterization techniques.

Physicochemical Characterization

The fundamental physical properties of liposomes, including size, polydispersity, and surface charge, are critical parameters that influence their in vivo behavior, stability, and drug release profile.

Particle Size and Polydispersity Index (PDI)

Application Note: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[4][5] It works by illuminating the liposome (B1194612) sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles.[4][5] Smaller particles move more rapidly, causing faster fluctuations. The Polydispersity Index (PDI) is a measure of the broadness of the size distribution, with values below 0.3 generally considered acceptable for drug delivery applications. DLS is crucial for ensuring batch-to-batch consistency and predicting the in vivo fate of the liposomes.[5][6]

Experimental Protocol: DLS Measurement

  • Sample Preparation: Dilute the liposome suspension with an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a suitable concentration (typically 0.1-1.0 mg/mL lipid concentration) to avoid multiple scattering effects. The buffer should be filtered through a 0.22 µm syringe filter to remove dust and other particulates.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes.

    • Set the measurement parameters: dispersant viscosity and refractive index (e.g., for water at 25°C), measurement temperature (e.g., 25°C), and scattering angle (e.g., 173°).

  • Measurement:

    • Transfer the diluted liposome sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature for 2-5 minutes.

    • Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.

  • Data Analysis: The instrument software will use the Stokes-Einstein equation to calculate the Z-average hydrodynamic diameter and the PDI from the correlation function. Report the values as mean ± standard deviation.

Data Presentation: Typical DLS Results

FormulationZ-Average Diameter (d.nm)Polydispersity Index (PDI)
Unfunctionalized Liposomes115.2 ± 3.40.15 ± 0.02
DSPE-PEG-Azide Liposomes122.5 ± 4.10.18 ± 0.03

Experimental Workflow: DLS Analysis

DLS_Workflow cluster_prep Sample Preparation cluster_measure DLS Measurement cluster_analysis Data Analysis A Liposome Suspension C Dilute Sample in Filtered Buffer A->C B Filter Buffer (0.22 µm) B->C D Equilibrate Sample in DLS Instrument C->D E Perform Replicate Measurements D->E F Calculate Z-Average, PDI, and Distribution E->F G Report Results F->G

Caption: Workflow for liposome size and PDI measurement using DLS.

Zeta Potential

Application Note: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is determined by measuring the velocity of the liposomes in an applied electric field, a technique known as Laser Doppler Velocimetry. A highly negative or positive zeta potential (typically > |25| mV) indicates strong repulsive forces between particles, which can prevent aggregation and enhance the stability of the colloidal suspension.[7] The incorporation of negatively charged lipids like DSPE-PEG can result in a negative zeta potential.[8] Monitoring zeta potential is crucial for assessing formulation stability.[9]

Experimental Protocol: Zeta Potential Measurement

  • Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to the required concentration. High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the true surface charge.

  • Instrument Setup: Use a dedicated zeta potential cell (e.g., a folded capillary cell). Ensure the electrodes are clean.

  • Measurement:

    • Rinse the cell thoroughly with filtered deionized water and then with the filtered dilution buffer.

    • Inject the diluted liposome sample into the cell, ensuring no air bubbles are trapped.

    • Place the cell in the instrument and allow it to equilibrate.

    • Apply the electric field and perform at least three replicate measurements.

  • Data Analysis: The instrument software calculates the electrophoretic mobility and converts it to zeta potential using the Henry equation. Report the value as mean ± standard deviation.

Data Presentation: Typical Zeta Potential Results

FormulationZeta Potential (mV)
Unfunctionalized Liposomes (Neutral)-5.8 ± 1.2
DSPE-PEG-Azide Liposomes-28.4 ± 2.5

Experimental Workflow: Zeta Potential Analysis

ZP_Workflow A Liposome Suspension B Dilute in Low Ionic Strength Buffer A->B C Inject into Zeta Potential Cell B->C D Equilibrate and Apply Electric Field C->D E Measure Electrophoretic Mobility D->E F Calculate Zeta Potential E->F G Report Results F->G

Caption: Workflow for liposome zeta potential measurement.

Morphology and Lamellarity

Application Note: Transmission Electron Microscopy (TEM) provides direct visualization of liposome morphology, size, and lamellarity (the number of lipid bilayers).[10][11] For soft nanoparticles like liposomes, sample preparation is critical. Negative staining TEM, where a heavy metal salt solution (e.g., uranyl acetate) is used to stain the background, is a relatively simple method to assess shape and size.[12] Cryogenic TEM (cryo-TEM) offers a more native-state visualization by flash-freezing the sample in a thin layer of vitrified ice, which is excellent for determining lamellarity and detailed structure.[10][13]

Experimental Protocol: Negative Staining TEM

  • Grid Preparation: Place a 200-400 mesh copper grid coated with a support film (e.g., formvar-carbon) on a piece of filter paper.

  • Sample Adsorption: Apply a drop (5-10 µL) of the liposome suspension (approx. 0.5 mg/mL) onto the grid and allow it to adsorb for 1-2 minutes.

  • Washing: Wick away the excess sample with the edge of a filter paper. Wash the grid by briefly floating it on a drop of deionized water.

  • Staining: Apply a drop (5-10 µL) of a negative stain solution (e.g., 2% aqueous uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.

  • Final Blotting: Carefully blot away the excess stain solution.

  • Drying: Allow the grid to air-dry completely before loading it into the TEM.

  • Imaging: Observe the sample under the TEM at an appropriate magnification and accelerating voltage (e.g., 80-120 kV). Liposomes will appear as bright, spherical structures against a dark background.

Data Presentation: Summary of Morphological Observations

ParameterObservation
Shape Predominantly spherical and unilamellar vesicles.
Surface Smooth surface morphology observed.
Size Consistent with DLS data, though may appear smaller due to dehydration.
Integrity Intact, well-defined bilayer structures.

Experimental Workflow: Negative Staining TEM

TEM_Workflow A Place TEM Grid on Filter Paper B Apply Liposome Suspension (1-2 min) A->B C Blot Excess Sample B->C D Apply Negative Stain (e.g., Uranyl Acetate) C->D E Blot Excess Stain D->E F Air Dry Grid E->F G Image with TEM F->G

Caption: Workflow for preparing liposomes for TEM via negative staining.

Confirmation of Surface Functionalization

Verifying the presence and quantity of the DSPE-PEG-Azide on the liposome surface is essential to confirm successful formulation and to enable stoichiometric downstream conjugation reactions.

Presence of the Azide Functional Group

Application Note: Fourier-Transform Infrared Spectroscopy (FTIR) is a powerful technique for identifying functional groups in a sample. The azide group (N₃) has a characteristic and strong absorption peak that is sharp and easily identifiable. This peak typically appears in a region of the spectrum (around 2100 cm⁻¹) where few other functional groups absorb, making it a distinct marker for successful incorporation of the DSPE-PEG-Azide lipid.[14][15][16]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Lyophilize (freeze-dry) the liposome suspension to obtain a dry powder. This removes water, which has strong IR absorption that can interfere with the measurement.

  • Pellet Formation: Mix a small amount of the lyophilized liposome powder (1-2 mg) with dry potassium bromide (KBr, ~100 mg, IR grade). Grind the mixture thoroughly into a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Background Collection: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and collect a background spectrum.

  • Sample Measurement: Place the sample pellet in the holder and acquire the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic azide peak around 2100 cm⁻¹.

Data Presentation: Characteristic FTIR Peaks

Functional GroupWavenumber (cm⁻¹)Appearance
Azide (N₃) Asymmetric Stretch ~2100 Strong, Sharp
C-H Stretch (Lipid Chains)2850-2960Strong
C=O Stretch (Ester)~1735Strong
P=O Stretch (Phosphate)~1240Medium
C-O-C Stretch (PEG)~1100Strong

Logical Relationship: FTIR Spectral Interpretation

FTIR_Logic A DSPE-PEG-Azide Liposome Sample B FTIR Analysis A->B C Observe Spectrum B->C D Peak present at ~2100 cm⁻¹? C->D E Conclusion: Azide group is present D->E  Yes F Conclusion: Azide group is absent or below detection limit D->F  No

Caption: Logic for confirming azide functionalization using FTIR.

Quantification of Surface Azide Groups

Application Note: Quantifying the number of accessible azide groups on the liposome surface is critical for controlling subsequent conjugation reactions. A common method involves reacting the azide-liposomes with a molar excess of a probe molecule containing a strained alkyne (e.g., dibenzocyclooctyne, DBCO) linked to a fluorophore, via strain-promoted alkyne-azide cycloaddition (SPAAC).[17] After the reaction, the unreacted fluorescent probe is separated from the liposomes (e.g., by size exclusion chromatography), and its concentration is measured. The amount of probe that reacted with the liposomes can then be calculated by subtraction, providing a quantitative measure of the available azide groups.[18]

Experimental Protocol: Fluorometric Quantification

  • Standard Curve: Prepare a standard curve of the DBCO-fluorophore in the reaction buffer to correlate fluorescence intensity with concentration.

  • Click Reaction:

    • In a microcentrifuge tube, mix a known concentration of azide-liposomes with a known, excess concentration of the DBCO-fluorophore solution.

    • As a control, prepare a sample with the DBCO-fluorophore in buffer without liposomes.

    • Incubate the reaction at room temperature for a defined period (e.g., 2-4 hours), protected from light.

  • Purification: Separate the liposomes (now with the fluorophore attached) from the unreacted DBCO-fluorophore using a spin-column based on size exclusion chromatography (SEC). Collect the eluate containing the unreacted probe.

  • Fluorescence Measurement: Measure the fluorescence intensity of the eluate from both the reaction sample and the control sample.

  • Calculation:

    • Use the standard curve to determine the concentration of unreacted DBCO-fluorophore in the eluate.

    • Calculate the amount of fluorophore that reacted by subtracting the unreacted amount from the initial amount added.

    • Relate this molar amount to the initial amount of liposomes to determine the average number of azide groups per liposome.

Data Presentation: Example Quantification Data

ParameterValue
Initial [DBCO-Dye] (µM)10.0
Unreacted [DBCO-Dye] (µM)6.5
Reacted [DBCO-Dye] (µM)3.5
Liposome Concentration (nM)0.05
Azides per Liposome (calculated) ~70

Experimental Workflow: Azide Quantification

Quant_Workflow A Mix Azide-Liposomes with excess DBCO-Dye B Incubate (Click Reaction) A->B C Separate Liposomes from Unreacted Dye (e.g., SEC) B->C D Measure Fluorescence of Unreacted Dye C->D E Calculate Moles of Reacted Dye via Standard Curve D->E F Determine Azide Density on Liposome Surface E->F

Caption: Workflow for quantifying surface azide groups via a fluorescent probe.

Confirmation of PEGylation

Application Note: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can confirm the presence of the PEG chains on the liposomes. The repeating ethylene (B1197577) oxide units (-O-CH₂-CH₂-) of PEG produce a very strong, characteristic singlet peak in the ¹H NMR spectrum, typically around 3.6 ppm.[19][20] The presence of this peak, along with the characteristic lipid signals (e.g., acyl chain protons), confirms the formation of PEGylated liposomes. The sample is often analyzed in a deuterated solvent that can disrupt the liposome structure to ensure all components are detectable.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Lyophilize the liposome sample to remove water.

  • Dissolution: Re-dissolve the dried lipid film in a suitable deuterated solvent mixture, such as Chloroform-d/Methanol-d₄ (CDCl₃/CD₃OD), which will solubilize the lipids and disrupt the vesicular structure.

  • NMR Measurement:

    • Transfer the sample to an NMR tube.

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Identify the large singlet at ~3.6 ppm corresponding to the -CH₂- protons of the PEG chain. Other lipid peaks, such as the terminal methyl groups (~0.9 ppm) and acyl chain methylenes (~1.2 ppm), should also be visible.

Data Presentation: Characteristic ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)Multiplicity
PEG (-O-CH₂-CH₂-) ~3.6 Singlet (s)
Lipid Acyl Chain (-CH₂-)n~1.2-1.3Broad Multiplet
Lipid Terminal (-CH₃)~0.9Triplet (t)

Stability Assessment

Evaluating the stability of the liposome formulation under various conditions is essential for determining its shelf-life and suitability for clinical use.

Application Note: The physical stability of liposomes is commonly assessed by monitoring their size (Z-average diameter) and PDI over time under specific storage conditions (e.g., 4°C).[21] A stable formulation will show minimal changes in these parameters. Significant increases in size or PDI can indicate particle aggregation or fusion, which is undesirable.[9] Stability can also be challenged by varying pH or temperature to understand the formulation's robustness.[21]

Experimental Protocol: Physical Stability Study

  • Study Design:

    • Divide the liposome formulation into several aliquots in sealed vials.

    • Store the vials under the desired conditions (e.g., refrigerated at 4°C, room temperature at 25°C).

    • Define the time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30).

  • Analysis at Time Points:

    • At each designated time point, remove one aliquot from storage.

    • Allow the sample to equilibrate to room temperature.

    • Measure the Z-average diameter and PDI using the DLS protocol described in Section 1.1.

    • Visually inspect the sample for any signs of precipitation or aggregation.

  • Data Analysis: Plot the Z-average diameter and PDI as a function of time for each storage condition. A formulation is considered stable if the changes are within an acceptable range (e.g., <10-20% change from the initial value).

Data Presentation: Example Stability Data at 4°C

Time PointZ-Average Diameter (d.nm)Polydispersity Index (PDI)
Day 0122.5 ± 4.10.18 ± 0.03
Day 7123.1 ± 3.80.19 ± 0.02
Day 14124.5 ± 4.50.19 ± 0.03
Day 30126.8 ± 4.90.21 ± 0.04

Experimental Workflow: Stability Study

Stability_Workflow A Prepare Aliquots of Liposome Formulation B Store at Defined Conditions (e.g., 4°C) A->B C Sample at Pre-defined Time Points (T=0, T=7d, T=14d...) B->C D Perform DLS Analysis (Size & PDI) C->D E Plot Data vs. Time D->E F Assess Changes and Determine Stability E->F

Caption: Workflow for assessing the physical stability of liposomes.

References

Troubleshooting & Optimization

improving DSPE-PEG-Azide MW 2000 solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for improving the solubility of DSPE-PEG-Azide MW 2000 in aqueous buffers. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful formulation.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-Azide MW 2000 and why is its solubility in aqueous buffers important?

DSPE-PEG-Azide MW 2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000]) is an amphiphilic lipid-polymer conjugate.[1] Its structure consists of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid tail and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal azide (B81097) group.[2][3] This amphiphilic nature allows it to self-assemble into structures like micelles or liposomes in aqueous solutions.[2][4][5] Achieving proper solubility and forming a clear, stable solution is crucial for its application in drug delivery, nanocarrier formulation, and bioconjugation via "click chemistry".[4][6][7]

Q2: I've added DSPE-PEG-Azide to my buffer, but the solution is cloudy. What's wrong?

A cloudy or turbid solution typically indicates that the DSPE-PEG-Azide has not fully dissolved and may be forming large aggregates instead of the desired nanoparticles or micelles.[8] Several factors can cause this:

  • Concentration: The concentration might be too high, exceeding its solubility limit or leading to increased solution viscosity and aggregation.[9]

  • Temperature: The temperature of the buffer may be too low. Heating the solution can facilitate dissolution.[10][11]

  • Dissolution Method: Insufficient energy input during dissolution (e.g., inadequate vortexing or sonication) can lead to incomplete hydration of the lipid film.[2][12]

  • Buffer Composition: The ionic strength and pH of the buffer can influence solubility and micelle formation.[13][14]

Q3: What is the recommended procedure for dissolving DSPE-PEG-Azide MW 2000 in an aqueous buffer?

Two primary methods are recommended: the direct dissolution method for empty micelles and the thin-film hydration method, which is ideal for encapsulating hydrophobic agents.[12] For direct dissolution, adding the aqueous buffer to the lyophilized lipid powder followed by gentle agitation, warming, and sonication is often effective.[2][11] The thin-film hydration method involves first dissolving the lipid in an organic solvent, evaporating the solvent to create a thin film, and then hydrating this film with the aqueous buffer.[12][15] This method ensures more uniform exposure of the lipid molecules to the aqueous phase.

Q4: How do temperature and pH affect the solubility of DSPE-PEG-Azide?

  • Temperature: Temperature is a critical factor. Heating the aqueous buffer, often to a temperature above the phase transition temperature of the DSPE lipid (e.g., 60°C), provides the necessary energy to break up larger aggregates and facilitate the self-assembly process into micelles.[11][12] However, excessively high temperatures can risk degrading the molecule.[9] DSPE-PEG(2000) micelles have a melting transition of their lipid core around 12.8°C; below this temperature, the micelles are in a more stable "glassy" phase.[15][16]

  • pH: The pH of the buffer can influence the charge on the phosphoethanolamine headgroup and the stability of the ester bonds in the DSPE moiety.[10][14] While DSPE-PEG itself is relatively stable, extreme pH values should be avoided. Studies on similar DSPE-PEG derivatives show that acidic conditions (pH 2-3) can accelerate the hydrolysis of the ester bonds over time.[17] For most applications, a buffer with a neutral pH (e.g., PBS pH 7.4) is recommended.[12][18]

Q5: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?

The Critical Micelle Concentration (CMC) is the specific concentration at which the amphiphilic DSPE-PEG-Azide monomers begin to self-assemble into micelles in an aqueous solution.[12][16] Below the CMC, the molecules exist primarily as individual monomers. Above the CMC, micelles form, which can encapsulate hydrophobic drugs.[19]

Knowing the CMC is vital for several reasons:

  • Stability: It is a key indicator of micelle stability upon dilution.[12] A low CMC means the micelles are less likely to dissociate when diluted, for instance, in the bloodstream.[16]

  • Formulation: You must work at a concentration above the CMC to ensure micelle formation.

  • Drug Loading: The formation of the hydrophobic core of the micelles is essential for sequestering poorly water-soluble drugs.[12]

The CMC for DSPE-PEG 2000 is in the low micromolar range, approximately 0.5-1.5 µM in buffer solutions.[20] The CMC can be about 10 times higher in pure water compared to a buffered saline solution due to differences in the screening of charged headgroups.[13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Cloudy/Turbid Solution 1. Incomplete dissolution. 2. Concentration is too high. 3. Formation of large aggregates or liposomes instead of micelles.[8]1. Apply Energy: Gently warm the solution (e.g., to 60°C) while stirring or vortexing.[11][12] Use a bath sonicator to break up aggregates.[2] 2. Dilute: Start with a lower concentration and gradually increase if needed.[9] 3. Filter: Use a syringe filter (e.g., 0.22 µm) to remove large aggregates after dissolution.[12]
Inconsistent Particle Size (DLS) 1. Presence of aggregates or dust in the buffer.[8] 2. Variations in the formulation process (e.g., hydration time, sonication power).[14]1. Filter Buffer: Always filter your aqueous buffer through a 0.2 µm filter before use.[8] 2. Standardize Protocol: Ensure all parameters (time, temperature, agitation speed) are consistent between batches.[14] Use a standardized hydration and sonication/extrusion procedure.
Low Drug Encapsulation Efficiency 1. Drug precipitation before encapsulation. 2. Insufficient lipid concentration (below CMC). 3. Unfavorable drug-lipid ratio.1. Use Thin-Film Method: Co-dissolve the drug and DSPE-PEG-Azide in an organic solvent first to ensure they are well-mixed before hydration.[12] 2. Increase Concentration: Ensure your DSPE-PEG-Azide concentration is well above the CMC (e.g., >10 µM). 3. Optimize Ratio: Experiment with different molar or weight ratios of drug to lipid.
Material Degradation 1. Hydrolysis of ester bonds in the DSPE lipid.1. Avoid Extreme pH: Use buffers close to neutral pH (7.0-7.4). Unbuffered or acidic water can accelerate hydrolysis, especially with heat.[17] 2. Proper Storage: Store the stock material at -20°C and handle solutions according to protocol to minimize degradation.[21][22]

Quantitative Data Summary

ParameterValue / RangeSolvents / ConditionsSource(s)
Critical Micelle Concentration (CMC) ~0.5 - 1.5 µMIn buffered saline (e.g., HEPES)[20]
~10 - 20 µMIn pure water[13]
Solubility (Qualitative/Semi-Quantitative) SolubleEthanol (~10 mg/mL), Chloroform (~10 mg/mL), Chloroform:Methanol (85:15) at 5mg/mL[1][21]
Soluble (with sonication)DMSO (up to 80-100 mg/mL)[2][7]
Forms micelles/bilayersAqueous buffers (e.g., PBS, HEPES)[2][4]
Micelle Core Melting Transition ~12.8 °CAqueous Solution[15][16]
DSPE Phase Transition (in vesicles) ~74 °CNot observed in DSPE-PEG 2000 micelles[16]

Experimental Protocols

Protocol 1: Direct Dissolution Method (for Empty Micelles)

This method is suitable for preparing empty DSPE-PEG-Azide MW 2000 micelles.

Materials:

  • DSPE-PEG-Azide MW 2000 powder

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4), filtered through a 0.22 µm filter

  • Sterile glass vial

  • Vortex mixer and water bath sonicator

Procedure:

  • Accurately weigh the desired amount of DSPE-PEG-Azide MW 2000 powder and place it in a sterile glass vial.

  • Add the pre-warmed (e.g., 60°C) aqueous buffer to the vial to achieve the final desired concentration (ensure it is above the CMC).

  • Immediately vortex the mixture for 1-2 minutes to facilitate the initial dispersion.

  • Place the vial in a water bath sonicator and sonicate for 10-15 minutes, or until the solution becomes clear and transparent. The temperature of the water bath can be maintained at 60°C during this step.

  • Allow the solution to cool to room temperature.

  • (Optional) To ensure a uniform size distribution and remove any larger aggregates, the micelle solution can be passed through a syringe filter with a 0.22 µm pore size.

Protocol 2: Thin-Film Hydration Method

This is the preferred method for encapsulating hydrophobic molecules within the micelle core.[12]

Materials:

  • DSPE-PEG-Azide MW 2000 powder

  • Hydrophobic agent (drug, dye, etc.)

  • High-purity organic solvent (e.g., Chloroform, Methanol, or a mixture)[15]

  • Aqueous buffer (e.g., 10 mM HEPES with saline, pH 7.4), filtered[12][13]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

Procedure:

  • Dissolution: Accurately weigh and dissolve the DSPE-PEG-Azide MW 2000 and the hydrophobic agent at the desired molar ratio in the organic solvent within a round-bottom flask.[12]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum. A water bath set to a temperature that facilitates evaporation without degrading the components (e.g., 40-65°C) can be used.[12][15] Continue evaporation until a thin, uniform, and dry lipid film is formed on the inner wall of the flask.

  • Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.[14][15]

  • Hydration: Add the pre-warmed (e.g., 60°C) aqueous buffer to the flask. The volume will determine the final concentration of the micelles.[12]

  • Micelle Formation: Gently agitate the flask by hand or on an orbital shaker. Keep the flask in a water bath at a temperature above the lipid's phase transition temperature (e.g., 60-65°C) for 30-60 minutes.[12] The solution should transition from a milky suspension to a clear or translucent solution, indicating micelle formation.

  • Sizing (Optional but Recommended): For a more uniform size distribution, the resulting micelle solution can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Visualizations

G Troubleshooting DSPE-PEG-Azide Solubility Issues cluster_actions Troubleshooting DSPE-PEG-Azide Solubility Issues start Start: Dissolve DSPE-PEG-Azide in Aqueous Buffer cloudy Is the solution cloudy or turbid? start->cloudy clear Solution is Clear: Proceed with Experiment cloudy->clear No actions Troubleshooting Steps cloudy->actions Yes heat 1. Warm solution to ~60°C while agitating actions->heat sonicate 2. Use bath sonicator for 10-15 min heat->sonicate check_conc 3. Is concentration too high? sonicate->check_conc dilute Dilute sample and re-attempt dissolution check_conc->dilute Yes filter 4. Filter with 0.22 µm syringe filter check_conc->filter No dilute->start reassess Re-assess clarity filter->reassess reassess->cloudy G Thin-Film Hydration Workflow step1 1. Dissolve Lipid & Drug in Organic Solvent step2 2. Form Thin Film via Rotary Evaporation step1->step2 step3 3. Dry Film Under High Vacuum (≥2h) step2->step3 step4 4. Hydrate Film with Warm Aqueous Buffer (~60°C) step3->step4 step5 5. Agitate to Form Micelle Solution step4->step5 step6 6. Sizing (Optional): Sonication or Extrusion step5->step6 step7 7. Final Characterization (e.g., DLS for size) step6->step7 G Factors Influencing DSPE-PEG-Azide Solubility center DSPE-PEG-Azide Solubility & Micelle Formation temp Temperature center->temp ph Buffer pH center->ph conc Concentration center->conc method Dissolution Method center->method ionic Ionic Strength center->ionic

References

Technical Support Center: Troubleshooting Low Yield in DSPE-PEG-Azide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing DSPE-PEG-Azide conjugation reactions. Low reaction yield is a common challenge that can often be resolved by carefully evaluating reagent quality, reaction conditions, and purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for conjugating molecules to DSPE-PEG-Azide? DSPE-PEG-Azide is primarily used in "click chemistry," a set of reactions known for their high efficiency and specificity. The two main types are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide (B81097) (from DSPE-PEG-Azide) and a terminal alkyne-functionalized molecule. It is very efficient but requires a copper catalyst, which can be toxic to biological systems.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that uses a strained cyclooctyne (B158145) (like DBCO or BCN) instead of a terminal alkyne.[3][] The ring strain drives the reaction forward without needing a metal catalyst, making it highly suitable for bioconjugation in living systems.[]

Q2: What are the most common reasons for low yield in my DSPE-PEG-Azide conjugation reaction? Low yields typically stem from a few key areas:

  • Reagent Integrity: Degradation of the DSPE-PEG-Azide or the reaction partner due to improper storage (e.g., exposure to moisture, light) or hydrolysis.[5][6]

  • Catalyst Inactivation (CuAAC only): The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen in the reaction mixture.[1][7]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, inappropriate solvent systems, suboptimal temperature, or insufficient reaction time can all lead to poor yields.[7][8]

  • Purification Issues: Significant loss of the final product during purification steps like dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC).[9][]

Q3: How can I ensure the quality of my DSPE-PEG-Azide reagent? The stability and purity of your DSPE-PEG-Azide are critical.

  • Proper Storage: DSPE-PEG-Azide should be stored at -20°C in a dry, dark environment to prevent degradation.[11][12][13] Before use, allow the container to warm to room temperature to prevent moisture condensation.[7]

  • Verify Integrity: For critical applications, the purity and molecular weight of new batches can be verified using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[14] Impurities or significant polydispersity can affect reaction outcomes.[5]

Q4: When should I choose CuAAC versus SPAAC for my experiment? The choice depends on your application:

  • Choose CuAAC for reactions with small molecules or when working with non-biological systems where the presence of copper is not a concern. It is generally faster than SPAAC.[15]

  • Choose SPAAC for bioconjugation involving sensitive biological materials like live cells, proteins, or in vivo applications.[][16] It eliminates the risk of copper toxicity, though the reactions may be slower and require more specialized (and often bulkier) strained alkyne reagents.[15][17]

Q5: What are the best methods to quantify my conjugation yield? Accurate quantification is essential to confirm success.

  • UV-Vis Spectroscopy: For SPAAC reactions involving a DBCO-functionalized molecule, you can monitor the disappearance of the characteristic DBCO absorbance peak around 309 nm as the reaction proceeds.[18]

  • Chromatography (HPLC): High-Performance Liquid Chromatography can be used to separate the conjugated product from the unreacted starting materials. By comparing peak areas (with appropriate standards), you can calculate the reaction conversion and yield.[9]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the formation of the desired conjugate by identifying its molecular weight.[14][19]

Troubleshooting Guide 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Low yields in CuAAC reactions are frequently linked to the integrity of the copper catalyst system. The following guide provides a systematic approach to troubleshooting.

CuAAC_Troubleshooting start Low or No CuAAC Yield reagent_check 1. Verify Reagent & Catalyst Integrity start->reagent_check reagent_issue1 Degraded Azide/Alkyne? reagent_check->reagent_issue1 Check condition_check 2. Assess Reaction Conditions condition_issue1 Oxygen Present? condition_check->condition_issue1 Check purification_check 3. Evaluate Purification Method purification_issue1 Product Loss During Purification? purification_check->purification_issue1 Check reagent_issue2 Inactive Copper Catalyst? reagent_issue1->reagent_issue2 No solution_reagent1 Use fresh reagents. Store properly at -20°C. reagent_issue1->solution_reagent1 Yes reagent_issue2->condition_check No solution_reagent2 Use fresh CuSO4 & Sodium Ascorbate. Use a stabilizing ligand (e.g., THPTA). reagent_issue2->solution_reagent2 Yes condition_issue2 Incorrect Stoichiometry? condition_issue1->condition_issue2 No solution_condition1 Deoxygenate solvent and reaction mixture with N2 or Ar gas. condition_issue1->solution_condition1 Yes condition_issue3 Suboptimal Solvent? condition_issue2->condition_issue3 No solution_condition2 Use slight excess (1.2-1.5 eq) of one reactant. condition_issue2->solution_condition2 Yes condition_issue3->purification_check No solution_condition3 Ensure all reactants are fully dissolved. Try co-solvents (e.g., DMSO, t-BuOH). condition_issue3->solution_condition3 Yes solution_purification1 Optimize purification method (e.g., SEC, Dialysis). Analyze pre-purification sample. purification_issue1->solution_purification1 Yes SPAAC_Troubleshooting start Low or No SPAAC Yield reagent_check 1. Verify Reagent Integrity start->reagent_check reagent_issue1 Degraded Azide/Cyclooctyne? reagent_check->reagent_issue1 Check condition_check 2. Assess Reaction Kinetics condition_issue1 Insufficient Time/Temp? condition_check->condition_issue1 Check reagent_issue1->condition_check No solution_reagent1 Use fresh reagents. Store properly per supplier. reagent_issue1->solution_reagent1 Yes condition_issue2 Steric Hindrance? condition_issue1->condition_issue2 No solution_condition1 Increase reaction time (24-48h). Slightly increase temperature (e.g., 37°C) if molecules are stable. condition_issue1->solution_condition1 Yes condition_issue3 Low Reactivity Cyclooctyne? condition_issue2->condition_issue3 No solution_condition2 Ensure linker on reaction partner is sufficiently long and flexible. condition_issue2->solution_condition2 Yes solution_condition3 Consider using a more reactive cyclooctyne (e.g., DBCO, BCN) if possible. condition_issue3->solution_condition3 Yes

References

Technical Support Center: Preventing Aggregation of DSPE-PEG-Azide Nanoparticles in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of DSPE-PEG-Azide nanoparticles in serum.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My DSPE-PEG-Azide nanoparticles show a significant increase in size and polydispersity index (PDI) immediately after incubation in serum. What is the likely cause and how can I fix it?

A1: Immediate aggregation upon serum exposure is often due to insufficient PEGylation, leading to rapid opsonization and the formation of a destabilizing protein corona.

Potential Causes and Solutions:

  • Insufficient PEG Density: The surface coverage of PEG may be too low to provide an effective steric barrier against protein adsorption.

    • Solution: Increase the molar percentage of DSPE-PEG-Azide in your lipid formulation. A common starting point is 5 mol%, but this can be optimized upwards to 10 mol% or higher to enhance stability.[1]

  • Suboptimal PEG Chain Length: The PEG chain may be too short to offer adequate protection.

    • Solution: Consider using a longer PEG chain, such as DSPE-PEG5000 instead of DSPE-PEG2000. Longer chains can provide a thicker hydrophilic layer, further inhibiting protein interactions.[2]

  • High Ionic Strength of Serum: The high concentration of ions in serum can compress the electrical double layer of the nanoparticles, reducing electrostatic repulsion and promoting aggregation.

    • Solution: While you cannot change the ionic strength of serum, ensuring optimal PEGylation is the most effective countermeasure. Additionally, incorporating a small percentage of a charged lipid can help maintain electrostatic repulsion.[1]

Q2: My nanoparticles are stable initially in serum, but I observe aggregation after a few hours. What could be happening?

A2: Delayed aggregation can be a result of the gradual desorption of the PEG layer from the nanoparticle surface or the slow interaction with specific serum components.

Potential Causes and Solutions:

  • PEG Shedding: The DSPE lipid anchor, while generally stable, can slowly exchange with serum proteins, leading to the loss of the protective PEG shield over time.

    • Solution: Ensure you are using a DSPE anchor, which has long saturated acyl chains that provide strong anchoring in the lipid bilayer. If you are already using DSPE, consider cross-linking the PEG layer or incorporating lipids that enhance membrane rigidity, such as cholesterol.

  • Complement Activation: The complement system can be activated by nanoparticles, leading to opsonization and subsequent aggregation and clearance.

    • Solution: Optimizing PEG density and chain length is the primary strategy to minimize complement activation. A dense "brush" conformation of PEG is more effective at shielding the nanoparticle surface.

  • Interaction with Lipoproteins: High-density lipoproteins (HDLs) in serum can interact with and destabilize liposomes by extracting lipids from the bilayer.[3]

    • Solution: Incorporating cholesterol into your formulation can increase the rigidity of the lipid bilayer, making it less susceptible to disruption by lipoproteins.[1]

Q3: I've optimized my PEGylation, but I still see some aggregation. Could the azide (B81097) functional group be the problem?

A3: While the azide group is generally considered bio-orthogonal and relatively inert, it can potentially contribute to aggregation under certain conditions.

Potential Causes and Solutions:

  • Hydrophobic Interactions: Although the azide group is small, it can slightly increase the hydrophobicity of the PEG terminus, which might lead to minor interactions with hydrophobic domains of serum proteins.

    • Solution: This is a less common cause of significant aggregation. However, if all other factors have been optimized, you could compare the stability of DSPE-PEG-Azide nanoparticles to that of nanoparticles with a methoxy-terminated PEG of the same length and density. This would help to isolate the effect of the azide group.

  • Cross-reactivity: In rare cases, the azide group could potentially react with certain biological molecules, although this is unlikely in the absence of specific catalysts (like copper for click chemistry).

    • Solution: Ensure that your serum or other biological media does not contain any components that could inadvertently catalyze reactions with the azide group.

Frequently Asked Questions (FAQs)

Q: What is the ideal PEG density to prevent aggregation?

A: While the optimal density can be formulation-dependent, a PEG content between 5 and 10 mol% is generally considered a good starting point for achieving a balance between stability and potential for cellular uptake.[1]

Q: How does the length of the PEG chain affect stability?

A: Longer PEG chains (e.g., 5000 Da) create a thicker protective layer and can offer better steric hindrance against protein binding compared to shorter chains (e.g., 2000 Da).[2] However, very long chains might also hinder the interaction of the nanoparticle with its target.

Q: Can I use a mixture of different PEG chain lengths?

A: Yes, using a mixture of PEG chain lengths (e.g., DSPE-PEG2000 and DSPE-PEG5000) can create a "bumpy" hydrophilic layer that may uniquely enhance liposome (B1194612) stability.[2]

Q: How does surface charge influence nanoparticle stability in serum?

A: A higher absolute zeta potential (greater than ±20 mV) can provide electrostatic repulsion between nanoparticles, preventing aggregation.[1] However, in the high ionic strength of serum, this effect is diminished, and steric stabilization from PEG becomes more critical. Highly cationic surfaces can also lead to increased protein adsorption and rapid clearance.

Q: What are the best storage conditions for DSPE-PEG-Azide liposomes?

A: For long-term stability, DSPE liposome formulations should typically be stored at 4°C.[1] Freezing should be approached with caution and may require the use of cryoprotectants. It is also important to protect the liposomes from light to prevent lipid peroxidation.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from literature to guide formulation optimization.

Table 1: Effect of PEG Molar Percentage on Liposome Stability

PEG Mol%Observation in SerumReference
3-5%Agglomeration observed over time[1]
10%Prevention of liposome aggregation[1]
20%Enhanced stability, even in high divalent cation concentrations[2][4]

Table 2: Influence of PEG Chain Length on Nanoparticle Properties

PEG DerivativeHydrodynamic DiameterZeta PotentialCirculation TimeCellular UptakeReference
DSPE-PEG2000SmallerMore NegativeShorterHigher[2]
DSPE-PEG5000LargerMore NeutralLongerLower[2]

Key Experimental Protocols

Protocol 1: Formulation of DSPE-PEG-Azide Liposomes by Thin-Film Hydration and Extrusion

  • Lipid Film Formation: a. Dissolve DSPE, cholesterol, and DSPE-PEG-Azide in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C). c. Continue evaporation until a thin, uniform lipid film is formed.[1]

  • Hydration: a. Warm the hydration buffer (e.g., PBS pH 7.4) to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the flask and agitate until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).[5]

  • Extrusion: a. Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Pass the MLV suspension through the extruder for an odd number of passes (e.g., 11-21 times) to produce small unilamellar vesicles (SUVs).[5]

Protocol 2: Assessment of Nanoparticle Stability in Serum

  • Incubation: a. Mix the DSPE-PEG-Azide nanoparticle suspension with fetal bovine serum (FBS) or human serum at a defined ratio (e.g., 1:9 v/v). b. Incubate the mixture at 37°C for various time points (e.g., 0, 1, 4, 24 hours).

  • Characterization: a. At each time point, measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using Dynamic Light Scattering (DLS). b. Measure the zeta potential to assess changes in surface charge. c. A significant increase in size and PDI indicates aggregation.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_stability Stability Testing cluster_outcome Outcome a Lipid Dissolution b Thin-Film Hydration a->b c Extrusion b->c d DLS (Size, PDI) c->d e Zeta Potential c->e f Incubation in Serum c->f g Time-Point Analysis f->g g->d g->e h Stable Nanoparticles g->h No Change in Size/PDI i Aggregated Nanoparticles g->i Increased Size/PDI

Caption: Experimental workflow for nanoparticle formulation and stability testing.

troubleshooting_logic cluster_immediate Immediate Aggregation cluster_delayed Delayed Aggregation start Nanoparticle Aggregation in Serum? cause1 Insufficient PEG Density start->cause1 Yes, immediately cause2 PEG Shedding start->cause2 Yes, after time stable Stable Nanoparticles start->stable No solution1 Increase PEG Mol% cause1->solution1 solution2 Incorporate Cholesterol cause2->solution2

Caption: Troubleshooting logic for nanoparticle aggregation in serum.

References

Technical Support Center: Optimizing Click Chemistry for DSPE-PEG-Azide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing click chemistry reactions using DSPE-PEG-Azide. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the main types of click chemistry reactions applicable to DSPE-PEG-Azide?

A1: The two primary and most efficient methods for conjugating molecules to DSPE-PEG-Azide are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC utilizes a copper catalyst for the reaction between a terminal alkyne and the azide (B81097) on the DSPE-PEG, while SPAAC employs a strained cyclooctyne (B158145) that reacts with the azide without the need for a metal catalyst.[1][2] The choice between them depends on the specific application, with SPAAC being preferred for in vivo and live-cell applications due to the cytotoxicity of copper.[1][3]

Q2: How do I choose between CuAAC and SPAAC for my experiment?

A2: The choice hinges on the sensitivity of your biological system to copper. CuAAC is generally faster and uses readily available terminal alkynes, making it ideal for in vitro applications where speed is a priority and potential copper contamination is not a concern.[1] SPAAC is the preferred method for live-cell imaging, in vivo studies, and other applications where copper-induced cytotoxicity must be avoided.[1][3] However, SPAAC reagents, such as DBCO or BCN, can be more complex and expensive.[1]

Q3: What are the critical parameters to control for a successful CuAAC reaction?

A3: For a successful CuAAC reaction, it is crucial to optimize the concentrations of the reactants (DSPE-PEG-Azide and your alkyne-functionalized molecule), the copper(I) catalyst, a stabilizing ligand (like THPTA or TBTA), and a reducing agent (typically sodium ascorbate) to maintain the copper in its active Cu(I) state.[4][5] Oxygen can deactivate the catalyst, so deoxygenating the reaction mixture is often recommended.[6] The choice of solvent is also important to ensure all components remain in solution.[7]

Q4: What factors influence the reaction rate of SPAAC?

A4: The kinetics of SPAAC are primarily influenced by the structure of the cyclooctyne, the electronic properties of the azide, the solvent, pH, and temperature.[8][9] For instance, dibenzocyclooctynes (DBCO) generally exhibit faster reaction rates than bicyclo[6.1.0]nonyne (BCN).[1] Studies have shown that higher pH values can increase reaction rates in some buffer systems.[8]

Q5: How can I purify the final DSPE-PEG-Azide conjugate?

A5: Purification of the conjugate from unreacted starting materials and byproducts can be achieved using several techniques. Size-exclusion chromatography (SEC) is effective for separating the larger conjugate from smaller unreacted molecules.[10] Dialysis with an appropriate molecular weight cutoff (MWCO) membrane is another common method.[11] For some applications, precipitation of the conjugate may also be a viable option. The choice of method depends on the properties of your specific conjugate.[12]

Troubleshooting Guides

Problem: Low or No Product Yield in CuAAC Reaction
Possible Cause Recommended Solution
Inactive Copper Catalyst Use a fresh stock of copper sulfate (B86663) and sodium ascorbate (B8700270). Prepare the sodium ascorbate solution immediately before use. Consider using a direct Cu(I) source like CuBr or CuI, but be mindful of its instability.[5][6]
Presence of Oxygen Deoxygenate the solvent and reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before adding the catalyst.[6]
Suboptimal Reactant Concentrations While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.5 equivalents) of the alkyne-functionalized molecule can drive the reaction to completion.[4]
Inappropriate Ligand Concentration Ensure the correct molar ratio of ligand to copper is used. For the water-soluble ligand THPTA, a 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidation.[1][5]
Poor Solubility of Reactants If reactants are not fully dissolved, try a different solvent system. Aqueous mixtures with co-solvents like DMSO or t-BuOH are often effective for PEGylated lipids.[7]
Incorrect pH The CuAAC reaction is generally tolerant of a wide pH range (4-11), but optimal pH can be substrate-dependent.[2] Ensure the pH of your reaction buffer is within this range.
Problem: Slow or Incomplete SPAAC Reaction
Possible Cause Recommended Solution
Low Reactant Concentrations The rate of this bimolecular reaction is dependent on the concentration of both the DSPE-PEG-Azide and the cyclooctyne. If the reaction is slow, increasing the concentration of one or both reactants can help.[13]
Steric Hindrance The PEG chain on DSPE-PEG-Azide helps to reduce steric hindrance, but the nature of the molecule being conjugated can still play a role. Ensure your cyclooctyne-functionalized molecule has sufficient linker length if steric hindrance is suspected.[9]
Suboptimal Buffer/pH The reaction rate can be influenced by the buffer system and pH. Some studies suggest that higher pH can accelerate the reaction.[8] Consider screening different buffer systems (e.g., PBS, HEPES) and pH values.
Low Temperature While many SPAAC reactions proceed efficiently at room temperature, gentle heating (e.g., to 37°C) can sometimes increase the reaction rate.[8][14]
Hydrolysis of Cyclooctyne Some strained alkynes can be susceptible to hydrolysis, especially at non-neutral pH. Ensure the stability of your cyclooctyne under the chosen reaction conditions.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for CuAAC with DSPE-PEG-Azide
Parameter Typical Range Notes
DSPE-PEG-Azide Concentration 1 - 10 mMDependent on the solubility and scale of the reaction.
Alkyne Reactant Concentration 1.1 - 2.0 molar equivalents to azideA slight excess of the alkyne can improve reaction efficiency.[4]
Copper(II) Sulfate (CuSO₄) Concentration 50 - 250 µMThe catalyst is used in sub-stoichiometric amounts.[1]
Ligand (e.g., THPTA) Concentration 250 µM - 1.25 mMA 5:1 molar ratio of ligand to copper is commonly used.[1][5]
Sodium Ascorbate Concentration 1 - 5 mMUsed in excess to keep the copper in the Cu(I) state.[1]
Temperature Room Temperature (20-25°C)Gentle heating (e.g., 37-40°C) can sometimes accelerate the reaction.[7]
Reaction Time 1 - 12 hoursMonitor reaction progress by TLC, LC-MS, or other appropriate analytical techniques.
Solvent Aqueous buffer (e.g., PBS), often with a co-solvent like DMSO or t-BuOHThe solvent system must be able to dissolve all reactants.[7]
Table 2: Second-Order Rate Constants for Selected SPAAC Reactions
Cyclooctyne Azide Solvent Temperature (°C) Second-Order Rate Constant (M⁻¹s⁻¹)
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)25~1.22[8]
Sulfo-DBCO-amine3-azido-L-alanineHEPES (pH 7)25~0.55[8]
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)25~0.85[8]
Sulfo-DBCO-amine3-azido-L-alaninePBS (pH 7)25~0.32[8]
BCNBenzyl azideAcetonitrile/Water25~0.15[1]
DIBOAzido-functionalized proteinAqueous Buffer25~62[15]

Note: These values are illustrative and can vary based on the specific reactants and conditions.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for conjugating an alkyne-functionalized molecule to DSPE-PEG-Azide.

Materials:

  • DSPE-PEG-Azide

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare Stock Solutions:

    • DSPE-PEG-Azide: Prepare a 10 mM stock solution in a suitable solvent (e.g., chloroform (B151607) or an aqueous buffer if soluble).

    • Alkyne-functionalized molecule: Prepare a 10 mM stock solution in DMSO or an appropriate solvent.

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.

    • THPTA: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Freshly prepare a 100 mM stock solution in deionized water. Protect from light.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of DSPE-PEG-Azide.

    • Add 1.1 to 1.5 molar equivalents of the alkyne-functionalized molecule.

    • Add PBS to adjust the volume. If using a co-solvent, ensure the final concentration (e.g., of DMSO) is compatible with your biomolecules.

  • Deoxygenation:

    • Bubble inert gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition:

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the copper/ligand complex to the reaction mixture to a final copper concentration of 50-250 µM.

  • Reaction Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and seal the tube.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purification:

    • Purify the DSPE-PEG-Azide conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted reagents and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized molecule to DSPE-PEG-Azide.

Materials:

  • DSPE-PEG-Azide

  • DBCO-functionalized molecule

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the DSPE-PEG-Azide in PBS to the desired final concentration.

    • Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO (e.g., 10 mM).

  • Reaction Setup:

    • In a suitable reaction vessel, add the solution of DSPE-PEG-Azide.

    • Add the DBCO-functionalized molecule to the DSPE-PEG-Azide solution. A 1.1 to 2-fold molar excess of the DBCO reagent is often used.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature (25°C) for 4-12 hours or at 4°C for 12-24 hours.[9] The optimal time may need to be determined empirically.

  • Monitoring:

    • The reaction progress can be monitored by techniques such as HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the resulting conjugate to remove excess reagents. This can be achieved by size-exclusion chromatography or dialysis.[9]

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (DSPE-PEG-Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix_reactants Mix DSPE-PEG-Azide and Alkyne Molecule prep_reagents->mix_reactants deoxygenate Deoxygenate Mixture mix_reactants->deoxygenate add_catalyst Add Cu/Ligand Complex deoxygenate->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate (1-4h, RT) initiate->incubate monitor Monitor Reaction (e.g., LC-MS) incubate->monitor purify Purify Conjugate (SEC or Dialysis) monitor->purify final_product Final Conjugate purify->final_product

Caption: Experimental workflow for CuAAC of DSPE-PEG-Azide.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Reactant Solutions (DSPE-PEG-Azide, DBCO-Molecule) mix_reactants Mix DSPE-PEG-Azide and DBCO-Molecule prep_reagents->mix_reactants incubate Incubate (4-24h, 4-25°C) mix_reactants->incubate monitor Monitor Reaction (e.g., HPLC) incubate->monitor purify Purify Conjugate (SEC or Dialysis) monitor->purify final_product Final Conjugate purify->final_product

Caption: Experimental workflow for SPAAC of DSPE-PEG-Azide.

Troubleshooting_Logic cluster_cuaac CuAAC Issues cluster_spaac SPAAC Issues cluster_general General Checks start Low/No Product Yield catalyst Check Catalyst Activity (Fresh Reagents?) start->catalyst oxygen Deoxygenate Reaction? start->oxygen ligand Correct Ligand:Cu Ratio? start->ligand solubility Reactants Fully Solubilized? start->solubility concentration Increase Reactant Concentrations? start->concentration temp_ph Optimize Temp/pH? start->temp_ph sterics Potential Steric Hindrance? start->sterics reagent_quality Verify Reagent Purity and Integrity catalyst->reagent_quality oxygen->reagent_quality ligand->reagent_quality solubility->reagent_quality concentration->reagent_quality temp_ph->reagent_quality sterics->reagent_quality analysis Confirm Analytical Method is Valid reagent_quality->analysis

Caption: Troubleshooting logic for optimizing click chemistry reactions.

References

stability issues of DSPE-PEG-Azide formulations during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DSPE-PEG-Azide formulations during storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for DSPE-PEG-Azide?

A1: For optimal stability, DSPE-PEG-Azide should be stored as a dry, solid powder at -20°C, protected from light and moisture.[1][2] Under these conditions, the material can be stable for at least one year.[1] For short-term storage of a few days to weeks, 0-4°C is acceptable.[2] If dissolved in an organic solvent, stock solutions should be stored at -20°C for long-term storage (months) and at 0-4°C for short-term storage (days to weeks).[2]

Q2: What are the primary degradation pathways for DSPE-PEG-Azide?

A2: The two primary degradation pathways are:

  • Hydrolysis of the DSPE ester bonds: This is the most significant stability concern, leading to the cleavage of one or both stearoyl fatty acid chains from the glycerol (B35011) backbone. This process is accelerated by acidic or basic conditions and elevated temperatures.[3]

  • Oxidative degradation of the PEG backbone: While less commonly reported for DSPE-PEG-Azide specifically, the polyethylene (B3416737) glycol (PEG) chain is generally susceptible to oxidation, which can be initiated by exposure to oxygen, heat, and certain metal ions.

Q3: Is the azide (B81097) functional group stable?

A3: The azide group in DSPE-PEG-Azide is generally stable under recommended storage and handling conditions, allowing for reliable "click" chemistry reactions.[1][4][5] However, it is important to avoid contact with strong acids, which can form toxic and explosive hydrazoic acid, and strong reducing agents that can convert the azide to an amine.

Q4: Can I store DSPE-PEG-Azide in an aqueous solution?

A4: Long-term storage in aqueous solutions is not recommended due to the risk of ester hydrolysis.[3] If you need to prepare an aqueous solution, it is best to use a neutral buffer (e.g., PBS, pH 7.4), prepare it fresh, and use it as soon as possible. Avoid acidic or unbuffered water for dissolution and storage.[3]

Q5: My DSPE-PEG-Azide formulation is showing signs of aggregation. What could be the cause?

A5: Aggregation in DSPE-PEG-Azide formulations can be caused by several factors:

  • Hydrolysis: The accumulation of hydrolysis byproducts, such as lysolipids and free fatty acids, can alter the self-assembly properties of the lipid, potentially leading to aggregation.

  • Improper Reconstitution: Using a poor solvent or incorrect reconstitution procedure can lead to the formation of aggregates.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of aqueous formulations can disrupt the structure of micelles or liposomes, causing aggregation.

Troubleshooting Guides

Issue 1: Loss of "Click" Chemistry Reactivity

Symptoms:

  • Poor or no conjugation with alkyne-containing molecules.

  • Inconsistent results in labeling experiments.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Degradation of the azide group While the azide is generally stable, ensure it has not been exposed to incompatible chemicals like strong reducing agents.
Steric Hindrance In a micellar or liposomal formulation, the azide group may be buried within the PEG corona, hindering access. Try adjusting the formulation parameters or using a longer PEG chain.
Inaccurate Quantification The concentration of DSPE-PEG-Azide may be lower than expected. Re-quantify using an appropriate method.
Suboptimal Reaction Conditions Optimize your click chemistry reaction conditions (e.g., catalyst concentration, temperature, reaction time).
Issue 2: Evidence of Hydrolysis (e.g., unexpected peaks in analytical data)

Symptoms:

  • Appearance of new peaks in HPLC chromatograms.

  • Mass spectrometry data showing molecular weights corresponding to the loss of one or two fatty acid chains.

  • Changes in the physical properties of the formulation (e.g., aggregation, changes in particle size).

Possible Causes and Solutions:

Possible CauseSuggested Solution
Improper Storage of Aqueous Solutions Avoid storing DSPE-PEG-Azide in aqueous solutions for extended periods. If necessary, use a neutral buffer (pH 7.4) and store at 4°C for a short duration.[3]
Exposure to Acidic or Basic Conditions Ensure all solvents and buffers used are at a neutral pH. Be mindful of the pH of any drug solutions being encapsulated. The rate of hydrolysis is minimized at pH 6.5.[3]
Elevated Temperatures Avoid heating aqueous formulations of DSPE-PEG-Azide. If heating is necessary for other formulation components, minimize the temperature and duration of exposure.[3]

Data Summary

The following tables summarize the qualitative stability of DSPE-PEG under different conditions, which is indicative of the stability of DSPE-PEG-Azide due to the shared DSPE ester structure.

Table 1: Effect of Solvent and Temperature on DSPE-PEG Hydrolysis

SolventTemperatureTime to Observable HydrolysisDetection MethodReference
MethanolRoom Temp.No hydrolysis observed up to 72 hoursMALDI-TOF-MS, ESI-MS[3]
Unbuffered WaterRoom Temp.72 hours (hydrolysis of both esters)MALDI-TOF-MS[3]
Unbuffered Water60°C2 hoursMALDI-TOF-MS[3]
Acidic Buffer (pH 2.7)Room Temp.72 hoursMALDI-TOF-MS[3]
Acidic Buffer (pH 2.7)60°C30 minutesMALDI-TOF-MS[3]
Neutral Buffer (PBS, pH 7.4)Room Temp. & 60°CNo hydrolysis observed up to 2 hoursMALDI-TOF-MS, ESI-MS[3]

Experimental Protocols

Protocol 1: Assessment of DSPE-PEG-Azide Hydrolysis using Mass Spectrometry

Objective: To detect the presence of hydrolyzed DSPE-PEG-Azide species.

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration of the DSPE-PEG-Azide formulation in an appropriate solvent. For solid samples, dissolve in methanol. For aqueous formulations, they can be analyzed directly or after lyophilization and reconstitution in methanol.

  • MALDI-TOF Mass Spectrometry:

    • Mix the sample solution with a suitable MALDI matrix (e.g., sinapinic acid).

    • Spot the mixture onto the MALDI target plate and allow it to dry.

    • Acquire the mass spectrum in the appropriate mass range for your DSPE-PEG-Azide.

    • Data Analysis: Look for peaks corresponding to the intact DSPE-PEG-Azide and potential hydrolyzed products. The loss of one stearoyl group (-267 Da) or two stearoyl groups (-534 Da) from the parent mass is indicative of hydrolysis.[3]

  • Electrospray Ionization (ESI) Mass Spectrometry:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum.

    • Data Analysis: In addition to the parent ion, look for a characteristic fragment ion at m/z 341, which corresponds to the hydrolyzed alkylglycerol portion of the molecule. The intact dialkylglycerol portion typically shows a fragment at m/z 607.[3]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of DSPE-PEG-Azide and detect degradation products.

Methodology:

  • System Preparation:

    • Use a reverse-phase HPLC system with a C18 column.

    • Common detectors for lipid analysis include Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as lipids lack a strong UV chromophore.

  • Mobile Phase:

    • A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol) is typically used. The exact gradient will need to be optimized for the specific DSPE-PEG-Azide product.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and run the optimized gradient method.

    • Data Analysis: The intact DSPE-PEG-Azide should elute as a major peak. The appearance of earlier eluting peaks may indicate the presence of more polar hydrolysis products. Peak area percentage can be used to estimate purity.

Visualizations

DSPE_PEG_Azide Intact DSPE-PEG-Azide Hydrolysis Hydrolysis DSPE_PEG_Azide->Hydrolysis Oxidation Oxidative Degradation DSPE_PEG_Azide->Oxidation Lyso_DSPE_PEG_Azide Lyso-DSPE-PEG-Azide (Loss of one fatty acid) Hydrolysis->Lyso_DSPE_PEG_Azide Fatty_Acid Free Fatty Acid Hydrolysis->Fatty_Acid PEG_Degradation_Products PEG Chain Fragments (e.g., aldehydes, carboxylic acids) Oxidation->PEG_Degradation_Products Lyso_DSPE_PEG_Azide->Hydrolysis Glycerophospho_PEG_Azide Glycerophospho-PEG-Azide (Loss of both fatty acids) Lyso_DSPE_PEG_Azide->Glycerophospho_PEG_Azide

Caption: Primary degradation pathways for DSPE-PEG-Azide.

start Start: Stability Assessment sample_prep Prepare DSPE-PEG-Azide Sample (e.g., in different buffers, temperatures) start->sample_prep storage Store under defined conditions (time course) sample_prep->storage sampling Collect samples at time points (e.g., t=0, 1, 7, 30 days) storage->sampling analysis Analytical Testing sampling->analysis hplc HPLC Analysis (Purity, Degradation Products) analysis->hplc Chemical Purity ms Mass Spectrometry (Hydrolysis Confirmation) analysis->ms Structural Integrity functional_assay Functional Assay (e.g., Click Reaction) analysis->functional_assay Reactivity data_analysis Data Analysis and Comparison hplc->data_analysis ms->data_analysis functional_assay->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Experimental workflow for stability testing.

start Poor 'Click' Reactivity? check_conc Concentration Verified? start->check_conc Yes check_storage Stored Correctly? start->check_storage No check_reagents Reaction Conditions Optimal? check_conc->check_reagents Yes requantify Re-quantify check_conc->requantify No degradation Potential Degradation check_reagents->degradation Yes reoptimize Re-optimize Reaction check_reagents->reoptimize No hydrolysis Potential Hydrolysis check_storage->hydrolysis No new_lot Use New Lot of Reagent check_storage->new_lot Yes

Caption: Troubleshooting logic for loss of reactivity.

References

Technical Support Center: DSPE-PEG-Azide Liposome Preparation and Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-Azide liposome (B1194612) preparation and extrusion. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of DSPE-PEG-Azide in a liposome formulation?

A1: DSPE-PEG-Azide serves a dual purpose in liposome formulations. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion acts as a lipid anchor, integrating into the liposome's bilayer. The PEG (polyethylene glycol) chain provides a hydrophilic shield, creating a "stealth" effect that helps liposomes evade the immune system and prolongs their circulation time in the bloodstream.[1][2][3] The terminal azide (B81097) group is a reactive handle for "click chemistry," allowing for the covalent attachment of molecules (e.g., targeting ligands, imaging agents) that have a corresponding alkyne or cyclooctyne (B158145) group.[4]

Q2: What are the critical factors to consider before starting a DSPE-PEG-Azide liposome preparation?

A2: Several factors can significantly influence the outcome of your experiments. Key considerations include:

  • Quality of Raw Materials: The purity and polydispersity of DSPE-PEG-Azide and other lipids can impact the final formulation's quality and efficacy.[1]

  • PEG Chain Length: The length of the PEG chain (e.g., 2000 Da) affects the liposome's size, stability, and the efficiency of surface modifications.[1][5]

  • Lipid Concentration: The molar percentage of DSPE-PEG-Azide influences liposome size, stability, and surface density of azide groups available for conjugation.[1][5]

  • Solvent and Buffer Conditions: The choice of organic solvent for lipid dissolution and the pH of the aqueous buffer for hydration can impact particle size and the chemical stability of the lipids.[1]

  • Storage Conditions: Proper storage of both the DSPE-PEG-Azide lipid and the final liposome formulation is crucial to prevent chemical degradation like hydrolysis and oxidation.[1][6]

Q3: How does the concentration of DSPE-PEG-Azide affect liposome properties?

A3: The molar percentage of DSPE-PEG-Azide in the lipid formulation is a critical parameter. Generally, increasing the DSPE-PEG concentration can lead to a decrease in liposome size.[5][7] The PEG layer provides steric hindrance that prevents aggregation and can influence the vesicle formation process.[6] However, excessively high concentrations can lead to the formation of micelles instead of liposomes.[8] The optimal concentration depends on the desired liposome characteristics and the specific application. A common starting point is 5 mol%, but this may require optimization.[6]

Q4: What is "click chemistry" in the context of DSPE-PEG-Azide liposomes?

A4: Click chemistry refers to a set of biocompatible reactions that are rapid, efficient, and specific. In this context, the azide group on the DSPE-PEG serves as one half of a reactive pair. It can react with a molecule containing a terminal alkyne in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (e.g., DBCO) in a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[9][10][11] This allows for the straightforward and stable conjugation of various functional molecules to the liposome surface under mild, aqueous conditions.[11]

Troubleshooting Guides

Problem 1: Inconsistent Liposome Size and High Polydispersity Index (PDI)

One of the most frequent challenges is achieving a consistent and narrow size distribution for liposomes.

Potential Cause Troubleshooting Solution
Uneven Lipid Film Ensure the organic solvent is completely removed under vacuum to form a thin, uniform lipid film. An uneven film leads to incomplete hydration and a heterogeneous liposome population.[6][12]
Improper Hydration Hydrate the lipid film with a buffer heated above the phase transition temperature (Tm) of the lipids.[1][12] Gentle agitation helps in the formation of multilamellar vesicles (MLVs).
Inefficient Extrusion Ensure the extruder is assembled correctly and the membrane is not damaged. The extrusion should be performed at a temperature above the lipid Tm.[6][13] An odd number of passes (e.g., 11-21) is recommended to ensure homogeneity.[2][6]
Incorrect DSPE-PEG Concentration Increasing the DSPE-PEG concentration can sometimes lead to smaller and more uniform liposomes.[5][7] However, the effect can be formulation-dependent.[5]
Aggregation Insufficient PEGylation can lead to aggregation. A DSPE-PEG concentration of at least 2 mol% is often effective at preventing aggregation.[1][3] If aggregation is suspected, brief sonication may help redisperse the particles.[1]
Problem 2: Difficulties During Extrusion (Clogging, Leakage)

Issues during the extrusion process can lead to sample loss and inconsistent results.

Potential Cause Troubleshooting Solution
Clogged Membrane The initial MLV suspension may contain large aggregates. Prefiltering the suspension through a larger pore size membrane before the final extrusion can help.[14] Freeze-thaw cycles prior to extrusion can also help break down large MLVs.[14][15]
Extrusion Temperature Too Low Always perform extrusion at a temperature above the highest Tm of the lipids in your formulation. This increases membrane fluidity and facilitates passage through the pores.[13][14]
High Lipid Concentration Very high lipid concentrations can increase viscosity and make extrusion difficult. Consider diluting the liposome suspension.
Leakage from Extruder Check that all connections, especially the luer locks of the syringes, are tight.[15] Ensure the filter supports are correctly placed and not clogged.[15] Some sample loss during extrusion is unavoidable.[15]
High Extrusion Pressure Applying excessive pressure can damage the membrane and the liposomes. A constant, controlled pressure is ideal.[14][16] For smaller pore sizes (<100 nm), higher pressure may be necessary.[16]
Problem 3: Low Efficiency of Azide-Alkyne Click Chemistry Reaction

Achieving high conjugation efficiency is key for functionalizing your liposomes.

Potential Cause Troubleshooting Solution
Steric Hindrance The PEG chains can sometimes shield the azide group. Ensure the linker on your molecule to be conjugated is long enough to overcome the steric hindrance from the PEG layer.
Reaction Conditions For CuAAC, ensure the catalyst (copper(I)) is not oxidized and that a sufficient concentration is used. The use of a copper chelator like bathophenanthrolinedisulphonate can improve yields.[11] For copper-free click chemistry, ensure the cyclooctyne reagent is stable and used in an appropriate molar excess.
Hydrolysis of Lipids Under certain pH and temperature conditions, phospholipids (B1166683) can hydrolyze, which may affect the integrity of the liposome and the accessibility of the azide group.[17][18] Perform conjugation reactions under mild pH conditions (around 7.4).[18]
Inaccurate Quantification Use a reliable method to quantify the conjugation efficiency, such as HPLC, mass spectrometry, or a fluorescent assay if your attached molecule is labeled.

Experimental Protocols

Protocol 1: DSPE-PEG-Azide Liposome Preparation by Thin-Film Hydration and Extrusion
  • Lipid Film Preparation:

    • Dissolve the lipids (e.g., primary phospholipid, cholesterol, and DSPE-PEG-Azide) in an organic solvent like chloroform (B151607) in a round-bottom flask.[1][12]

    • Remove the organic solvent using a rotary evaporator to create a thin, uniform lipid film on the flask wall.[1][12]

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[1][12]

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) pre-heated to a temperature above the lipid phase transition temperature (Tm).[1][12]

    • Gently agitate the flask until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[6]

  • Size Reduction (Extrusion):

    • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[6]

    • Equilibrate the extruder to a temperature above the lipid Tm.[6]

    • Load the MLV suspension into a syringe and pass it through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[2][6]

    • The resulting translucent suspension contains unilamellar liposomes.[6]

  • Characterization:

    • Determine the liposome size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[1][2]

    • Assess the surface charge by measuring the Zeta Potential.[1]

Protocol 2: Copper-Free Click Chemistry Conjugation
  • Prepare Reactants:

    • Dissolve the DBCO-functionalized molecule (e.g., a peptide or fluorescent dye) in a compatible buffer (e.g., PBS).

    • Ensure the DSPE-PEG-Azide liposome suspension is at the desired concentration.

  • Conjugation Reaction:

    • Add the DBCO-functionalized molecule to the liposome suspension. A molar excess of the DBCO-reagent is typically used.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-24 hours), with gentle mixing. Reaction times can be optimized for efficiency.[19]

  • Purification:

    • Remove the unreacted DBCO-functionalized molecule from the conjugated liposomes using a suitable method such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.[1][2]

  • Confirmation of Conjugation:

    • Confirm successful conjugation using appropriate analytical techniques. This could involve HPLC, SDS-PAGE (if conjugating a protein), or fluorescence spectroscopy (if using a fluorescently labeled molecule).

Visualizations

G cluster_prep Liposome Preparation cluster_extrude Extrusion cluster_click Click Chemistry A 1. Dissolve Lipids (incl. DSPE-PEG-Azide) in Organic Solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer (Forms MLVs) B->C D 4. Extrude MLVs through Membrane (> Tm, 11-21 passes) C->D E 5. Form Unilamellar Azide-Liposomes D->E F 6. Add DBCO-functionalized Ligand to Liposomes E->F G 7. Incubate to Allow SPAAC Reaction F->G H 8. Purify by Size Exclusion Chromatography G->H I 9. Functionalized Liposomes H->I

Caption: Workflow for DSPE-PEG-Azide Liposome Preparation and Functionalization.

G Problem High PDI or Inconsistent Size Cause1 Uneven Lipid Film? Problem->Cause1 Cause2 Improper Hydration? Problem->Cause2 Cause3 Inefficient Extrusion? Problem->Cause3 Cause4 Aggregation? Problem->Cause4 Solution1 Ensure complete solvent removal for a thin, even film. Cause1->Solution1 Yes Solution2 Hydrate above lipid Tm with gentle agitation. Cause2->Solution2 Yes Solution3 Extrude above Tm for 11-21 passes. Check membrane integrity. Cause3->Solution3 Yes Solution4 Optimize DSPE-PEG concentration (e.g., 2-5 mol%). Briefly sonicate. Cause4->Solution4 Yes

Caption: Troubleshooting Logic for Inconsistent Liposome Size.

References

purification strategies for DSPE-PEG-Azide bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of DSPE-PEG-Azide bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-Azide and what is it used for?

A1: DSPE-PEG-Azide is a lipid-polyethylene glycol (PEG) conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is attached to a PEG chain that is terminated with an azide (B81097) (-N3) functional group.[1][2] The DSPE component serves as a hydrophobic anchor, allowing for its incorporation into lipid bilayers of liposomes or micelles.[1][3] The PEG spacer enhances solubility, stability, and biocompatibility, providing a "stealth" characteristic to nanoparticles, which can help avoid recognition by the immune system and prolong circulation time in vivo.[4][5] The terminal azide group is a key functional handle for "click chemistry," a type of highly efficient and specific reaction used to conjugate the lipid to various biomolecules, such as peptides, proteins, or drugs that have a corresponding alkyne group.[1][6][7] This makes it a valuable tool in targeted drug delivery, molecular imaging, and the surface modification of nanomaterials.[1]

Q2: What is "click chemistry" in the context of DSPE-PEG-Azide?

A2: In the context of DSPE-PEG-Azide, "click chemistry" typically refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7]

  • CuAAC: This reaction involves the formation of a stable triazole linkage between the terminal azide of the DSPE-PEG-Azide and a terminal alkyne on a target molecule.[6] The reaction is highly efficient and specific, and it is typically carried out in aqueous solutions.[8]

  • SPAAC: This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), on the target molecule.[2][6] The inherent ring strain of these alkynes allows the reaction to proceed rapidly without the need for a potentially toxic copper catalyst, making it particularly suitable for applications involving live cells or in vivo systems.[9][10]

Q3: What are the key analytical techniques to characterize my DSPE-PEG-Azide bioconjugate?

A3: A combination of analytical techniques is recommended for a thorough characterization of the purity and identity of DSPE-PEG-Azide bioconjugates.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), is considered the gold standard for determining the purity of PEGylated lipids, as the components often lack strong UV absorbance.[11] Reverse-Phase HPLC (RP-HPLC) can also be used for purification and analysis.[12][13]

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are crucial for confirming the molecular weight of the conjugate and identifying potential side products or impurities, such as hydrolyzed species.[12][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is useful for confirming the presence of functional groups and can provide information on the average number of PEG units in the chain.[3][11]

  • Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of nanoparticles or micelles formed from the bioconjugates.[3][15]

Purification Troubleshooting Guide

This guide addresses common issues encountered during the purification of DSPE-PEG-Azide bioconjugates.

Problem Possible Cause Suggested Solution
Low Conjugation Yield Inefficient click chemistry reaction.Optimize reaction conditions: ensure the freshness of the copper(I) catalyst (for CuAAC), check the pH of the reaction buffer, and consider increasing the reaction time or temperature.[8] A molar excess of one reactant can also drive the reaction to completion.[8]
Side reactions or degradation of starting materials.Ensure high purity of the starting DSPE-PEG-Azide and the alkyne-containing molecule. Check for potential hydrolysis of the DSPE ester bonds, especially under acidic or high-temperature conditions.[12][14]
Presence of Unreacted DSPE-PEG-Azide Incomplete reaction or inefficient purification.Drive the reaction to completion by adjusting stoichiometry.[16] For purification, select a method with adequate resolution, such as Size Exclusion Chromatography (SEC) with an appropriate fractionation range.[17]
Aggregation of the conjugate with unreacted lipid.Consider adding a small amount of a non-ionic surfactant or adjusting the ionic strength of the buffer during purification to disrupt non-specific aggregation.
Difficulty Removing Byproducts (e.g., Copper Catalyst) Inefficient removal by the chosen purification method.For CuAAC reactions, extensive dialysis against a buffer containing a chelating agent like EDTA can help remove residual copper.[18] SEC is also effective at separating the larger bioconjugate from small molecule byproducts.
Product Loss During Purification Non-specific binding to chromatography columns or dialysis membranes.For SEC, use a column material with low protein/lipid binding. For dialysis, pre-condition the membrane according to the manufacturer's instructions and consider using materials like regenerated cellulose.[17]
Precipitation of the conjugate.Ensure the solubility of the bioconjugate in the chosen mobile phase or dialysis buffer.[17] Adjusting the pH or adding organic modifiers might be necessary.
Evidence of DSPE-PEG Hydrolysis Exposure to harsh pH conditions (especially acidic) or high temperatures during reaction or purification.Avoid high temperatures and acidic conditions (pH 2-3) during HPLC purification.[12][14] If acidic conditions are necessary, minimize exposure time and immediately neutralize the fractions upon elution.[12] Perform reactions and purifications in a neutral buffer (e.g., PBS pH 7.4) whenever possible.[12]

Experimental Protocols

Protocol 1: General CuAAC "Click" Reaction

Objective: To conjugate an alkyne-containing molecule to DSPE-PEG-Azide.

Materials:

  • DSPE-PEG-Azide

  • Alkyne-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

Procedure:

  • Dissolution: Dissolve the DSPE-PEG-Azide and the alkyne-functionalized molecule in the reaction buffer. A slight molar excess (1.2-2 fold) of one of the components can be used to drive the reaction.

  • Reaction Setup: Combine the dissolved reactants in a reaction vessel.

  • Catalyst Addition: Add the Copper(II) Sulfate solution to the mixture to a final concentration of approximately 1 mM.

  • Initiation: Add the freshly prepared Sodium Ascorbate solution to the mixture to a final concentration of about 5 mM to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.[8]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Purification: Proceed to purify the DSPE-PEG-Azide bioconjugate using a suitable method such as SEC or dialysis to remove the copper catalyst and excess reagents.[8]

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

Objective: To separate the DSPE-PEG-Azide bioconjugate from unreacted starting materials and small molecule byproducts.

Materials:

  • Crude bioconjugation reaction mixture

  • SEC column with an appropriate molecular weight fractionation range

  • HPLC system

  • Mobile Phase: A buffer compatible with the bioconjugate's stability (e.g., PBS, pH 7.4)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: If necessary, concentrate the crude reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulates.

  • Injection: Inject the prepared sample onto the SEC column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger bioconjugate will elute first, followed by the smaller, unreacted DSPE-PEG-Azide, and finally the small molecule byproducts.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired bioconjugate.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC, SDS-PAGE, or MS.

  • Pooling and Concentration: Pool the pure fractions and concentrate if necessary.

Visualizations

Experimental Workflow

G cluster_0 Bioconjugation Reaction cluster_1 Purification cluster_2 Analysis & Characterization DSPE-PEG-Azide DSPE-PEG-Azide Reaction Reaction DSPE-PEG-Azide->Reaction Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Reaction Purification_Method SEC / Dialysis / HPLC Reaction->Purification_Method Crude Product Analysis HPLC / MS / NMR Purification_Method->Analysis Purified Fractions Pure_Conjugate Pure_Conjugate Analysis->Pure_Conjugate

Caption: Experimental workflow for DSPE-PEG-Azide bioconjugation.

Purification Troubleshooting Logic

G start Start: Impure Bioconjugate q1 Contaminant Type? start->q1 unreacted Unreacted Starting Material q1->unreacted Large Molecule byproduct Reaction Byproduct (e.g., catalyst) q1->byproduct Small Molecule hydrolysis Hydrolyzed Lipid q1->hydrolysis Degradation Product sol_unreacted Optimize SEC/HPLC resolution. Increase reaction stoichiometry. unreacted->sol_unreacted sol_byproduct Use Dialysis with chelator. Employ SEC for size separation. byproduct->sol_byproduct sol_hydrolysis Avoid acidic pH and high temp. Use neutral buffers. hydrolysis->sol_hydrolysis

Caption: Troubleshooting guide for DSPE-PEG-Azide purification.

Click Chemistry (CuAAC) Mechanism

G cluster_reactants Reactants cluster_catalyst Catalyst dspe DSPE-PEG-N3 catalyst Cu(I) alkyne R-Alkyne product DSPE-PEG-Triazole-R catalyst->product + H₂O

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Technical Support Center: Optimizing Drug Loading in DSPE-PEG-Azide Micelles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the loading of therapeutic agents into 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide) micelles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for loading hydrophobic drugs into DSPE-PEG-Azide micelles?

A1: The primary mechanism for loading hydrophobic drugs into DSPE-PEG-Azide micelles is passive encapsulation driven by hydrophobic interactions. During micelle self-assembly in an aqueous environment, the hydrophobic DSPE tails form the core of the micelle, creating a favorable environment for poorly water-soluble drug molecules to partition into.[1] The hydrophilic PEG chains form the outer corona, ensuring colloidal stability.[1]

Q2: Does the azide (B81097) (-N3) functional group on the DSPE-PEG affect drug loading?

A2: The azide group is a small, chemically reactive handle on the hydrophilic PEG terminus, primarily intended for subsequent bioconjugation via "click chemistry"[2][3]. While there is limited direct evidence to suggest a significant impact on the initial drug loading process, its presence on the micelle surface is unlikely to interfere with the encapsulation of hydrophobic drugs within the core. The fundamental principles of hydrophobic drug partitioning into the DSPE core remain the dominant factor.

Q3: What are the critical factors influencing drug loading efficiency and capacity?

A3: Several factors can significantly impact drug loading efficiency and capacity in DSPE-PEG-Azide micelles. These include the physicochemical properties of the drug (solubility, hydrophobicity, molecular weight), the drug-to-lipid ratio, the choice of organic solvent used during preparation, and the hydration conditions (temperature and pH).[4]

Q4: What is the typical size range for drug-loaded DSPE-PEG-Azide micelles?

A4: Drug-loaded DSPE-PEG micelles typically exhibit a hydrodynamic diameter in the range of 10 to 100 nm.[5] The final size can be influenced by the drug-to-lipid ratio, with higher drug loading sometimes leading to an increase in micelle size.[6] For instance, DSPE-PEG2000 micelles loaded with cabozantinib (B823) had an average diameter of 11 nm.[7]

Q5: How can I determine the encapsulation efficiency and drug loading capacity?

A5: Encapsulation efficiency (EE%) and drug loading capacity (LC%) are critical parameters for characterizing your formulation. This typically involves separating the drug-loaded micelles from the unencapsulated drug using techniques like dialysis, ultrafiltration, or size exclusion chromatography.[8] The amount of encapsulated drug and the total amount of drug are then quantified using methods such as UV-Vis spectrophotometry or HPLC.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Drug Encapsulation Efficiency (<70%) 1. Poor Drug Solubility in Organic Solvent: The drug and DSPE-PEG-Azide may not be fully co-dissolved, leading to drug precipitation during film formation. 2. Suboptimal Drug-to-Lipid Ratio: An excessively high drug concentration can lead to saturation of the micelle cores. 3. Incomplete Film Hydration: Insufficient hydration time or temperature can result in incomplete micelle formation. 4. Drug-Polymer Incompatibility: Lack of favorable interactions between the drug and the DSPE core.1. Solvent Optimization: Test a different organic solvent or a solvent mixture (e.g., chloroform/methanol) to ensure complete dissolution of both components.[8] 2. Optimize Drug-to-Lipid Ratio: Systematically vary the weight ratio of drug to DSPE-PEG-Azide (e.g., 1:5, 1:10, 1:20) to find the optimal loading concentration.[6] 3. Enhance Hydration: Ensure the hydration temperature is above the phase transition temperature of the DSPE lipid (approx. 74°C). Increase hydration time with gentle agitation.[9] 4. Assess Drug-Polymer Interactions: While challenging to modify, consider the Flory-Huggins interaction parameter. Sometimes, minor modifications to the drug structure (if feasible) can improve compatibility.[4]
High Polydispersity Index (PDI > 0.3) 1. Formation of Aggregates: Incomplete dissolution or improper hydration can lead to the formation of larger aggregates alongside micelles. 2. Excess Unencapsulated Drug: Free drug crystals or aggregates can contribute to a broad size distribution.1. Filtration: After hydration, filter the micelle solution through a 0.22 µm syringe filter to remove large aggregates.[8] 2. Purification: Ensure complete removal of unencapsulated drug using appropriate purification methods like dialysis or size exclusion chromatography.[8]
Precipitation Observed During or After Formulation 1. Drug Crystallization: The drug may be precipitating out of the solution due to low aqueous solubility and insufficient encapsulation. 2. Micelle Instability: The concentration of DSPE-PEG-Azide may be below the Critical Micelle Concentration (CMC) after dilution, leading to micelle disassembly.1. Increase Polymer Concentration: Ensure the DSPE-PEG-Azide concentration remains above its CMC. 2. Re-evaluate Drug-to-Lipid Ratio: A lower drug-to-lipid ratio may be necessary to ensure complete encapsulation.
Inconsistent Batch-to-Batch Results 1. Variability in Thin-Film Formation: The thickness and uniformity of the lipid-drug film can affect hydration and micelle formation. 2. Inconsistent Hydration Parameters: Minor variations in temperature, time, and agitation can lead to different outcomes.1. Standardize Film Formation: Use a rotary evaporator to create a thin, uniform film. Ensure complete removal of the organic solvent under vacuum.[10] 2. Strictly Control Hydration: Use a temperature-controlled water bath and a consistent method of agitation.

Quantitative Data Summary

The following tables summarize typical formulation parameters and their impact on micelle characteristics, compiled from various studies on DSPE-PEG based micelles.

Table 1: Influence of Drug-to-Lipid Ratio on Micelle Properties

DrugDSPE-PEG DerivativeDrug:Lipid Ratio (w/w)Particle Size (nm)Encapsulation Efficiency (%)Reference
DoxorubicinDSPE-PEG-C601:5~26097.5[6]
DoxorubicinDSPE-PEG-C601:10~21195.4[6]
DoxorubicinDSPE-PEG-C601:15~9786.1[6]
RidaforolimusDSPE-PEG20001:1033 ± 1577.5[11]
AsulacrineDSPE-PEG2000/TPGS (1:1)-~18.5~94.1[12]

Table 2: Physicochemical Properties of DSPE-PEG Micelles

DSPE-PEG DerivativeCritical Micelle Concentration (CMC) (µM)Zeta Potential (mV)Reference
DSPE-PEG20000.5 - 1.5-
DSPE-PEG5000> DSPE-PEG2000-
DSPE-PEG-C60 (DOX-loaded)-~ -30[6]

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded DSPE-PEG-Azide Micelles via Thin-Film Hydration

This protocol describes a common method for encapsulating a hydrophobic drug into DSPE-PEG-Azide micelles.

Materials:

  • DSPE-PEG-Azide

  • Hydrophobic drug

  • Organic solvent (e.g., Chloroform, Methanol, or a mixture)[8]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolution: Accurately weigh and dissolve DSPE-PEG-Azide and the hydrophobic drug at a predetermined weight ratio (e.g., 10:1 polymer to drug) in the selected organic solvent in a round-bottom flask.[10]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the flask's inner surface.[10]

  • Drying: Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[10]

  • Hydration: Hydrate the film by adding the aqueous buffer. The hydration is typically performed above the phase transition temperature of the DSPE lipid.[10]

  • Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution.

  • Sonication (Optional): To reduce particle size and improve homogeneity, sonicate the micelle solution in a bath sonicator for 5-10 minutes.

  • Sterilization and Removal of Aggregates: Filter the final micelle solution through a 0.22 µm syringe filter.[8]

  • Storage: Store the formulation at 4°C.

Protocol 2: Determination of Encapsulation Efficiency (EE%) and Drug Loading (LC%)

Materials:

  • Drug-loaded micelle solution

  • Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 10 kDa) or centrifugal filter units

  • UV-Vis Spectrophotometer or HPLC system

  • Organic solvent to disrupt micelles (e.g., Methanol, DMSO)

Procedure:

  • Separation of Free Drug:

    • Dialysis Method: Place a known volume of the micelle solution into a dialysis bag and dialyze against a large volume of the aqueous buffer for 24 hours, with several buffer changes. The unencapsulated drug will diffuse out of the bag.

    • Ultrafiltration Method: Use a centrifugal filter unit to separate the micelles (retained) from the aqueous phase containing the unencapsulated drug (filtrate).

  • Quantification of Total and Encapsulated Drug:

    • Take an aliquot of the original (pre-purification) micelle solution. Disrupt the micelles by adding an excess of an appropriate organic solvent to dissolve all components. Measure the drug concentration using a calibrated UV-Vis or HPLC method. This gives you the Total Drug amount.

    • Take the purified micelle solution (from the dialysis bag or the retentate from ultrafiltration). Disrupt the micelles as above and measure the drug concentration. This gives you the Encapsulated Drug amount.

  • Calculations:

    • Encapsulation Efficiency (EE%) = (Mass of Encapsulated Drug / Total Mass of Drug) x 100

    • Drug Loading Capacity (LC%) = (Mass of Encapsulated Drug / Total Mass of Micelles) x 100

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_purification Purification & Characterization dissolution 1. Co-dissolution DSPE-PEG-Azide & Drug in Organic Solvent film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Aqueous Buffer, T > Tc) film_formation->hydration micelle_formation 4. Self-Assembly into Micelles hydration->micelle_formation filtration 5. Filtration (0.22 µm) Remove Aggregates micelle_formation->filtration purification 6. Purification (Dialysis / SEC) Remove Free Drug filtration->purification characterization 7. Characterization (DLS, EE%, LC%) purification->characterization

Caption: Workflow for the preparation and characterization of drug-loaded DSPE-PEG-Azide micelles.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Drug Loading Efficiency? cause1 Suboptimal Drug: Lipid Ratio start->cause1 Yes cause2 Poor Co-Solubility start->cause2 Yes cause3 Incomplete Hydration start->cause3 Yes solution1 Vary Drug:Lipid Ratio (e.g., 1:5 to 1:20) cause1->solution1 solution2 Test Different Organic Solvents cause2->solution2 solution3 Increase Hydration Time / Temperature cause3->solution3

Caption: A decision-making workflow for troubleshooting low drug loading efficiency.

References

Validation & Comparative

A Head-to-Head Comparison of DSPE-PEG-Azide and DSPE-PEG-Maleimide for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the successful development of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents. The linker not only connects the targeting antibody to a payload but also significantly influences the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides an in-depth, objective comparison of two prevalent DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]) linkers: DSPE-PEG-Azide and DSPE-PEG-Maleimide. This comparison is supported by experimental data and detailed protocols to empower researchers in making informed decisions for their antibody conjugation strategies.

At a Glance: Key Differences in Conjugation Chemistry

FeatureDSPE-PEG-AzideDSPE-PEG-Maleimide
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"Michael Addition
Reactive Partner on Antibody Alkyne group (e.g., DBCO, BCN)Thiol (Sulfhydryl) group (-SH)
Resulting Linkage Stable Triazole RingThioether Bond
Bioorthogonality High: Azide (B81097) and alkyne groups are abiotic and do not typically react with endogenous molecules.Moderate: Maleimides can react with endogenous thiols, such as on albumin.
Control over Stoichiometry High: Precise control over the drug-to-antibody ratio (DAR) is achievable.Moderate to Low: Can result in a heterogeneous mixture of conjugates with varying DARs.

Performance Comparison: Stability, Efficiency, and Impact on Antibody Function

The choice between azide and maleimide (B117702) chemistry extends beyond the reaction mechanism, directly impacting the performance of the resulting antibody conjugate.

Performance MetricDSPE-PEG-Azide (Click Chemistry)DSPE-PEG-Maleimide (Thiol Chemistry)
Conjugate Stability Very High : The 1,2,3-triazole ring formed is exceptionally stable under a wide range of physiological and chemical conditions, including resistance to hydrolysis and enzymatic degradation.[1][2][3]Moderate to Low : The thioether bond is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione (B108866) and albumin, which can lead to premature payload release.[4][5]
Conjugation Efficiency High : Click chemistry reactions are known for their high efficiency and yields.Variable : Efficiency can be high, with reports of 80-85% for antibody fragments and >95% for peptides, but can be influenced by factors such as the number of available thiols and reaction conditions.[6][7]
Impact on Antibody Activity Minimal : The bioorthogonal nature of the reaction often results in conjugates with preserved or even improved functional binding capacity.Potential for Impact : The process of reducing disulfide bonds to generate free thiols and the potential for non-specific reactions can sometimes affect the antibody's structure and binding affinity.[8]
In Vivo Performance Generally leads to more stable conjugates with predictable pharmacokinetic profiles.[2][3]The potential for in vivo deconjugation can lead to off-target toxicity and a reduced therapeutic window.[1][9]

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided.

DSPE-PEG-Azide Conjugation via Click Chemistry cluster_antibody_modification Antibody Modification cluster_conjugation Conjugation Reaction (SPAAC) Antibody Antibody Alkyne-modified Antibody Alkyne-modified Antibody Antibody->Alkyne-modified Antibody Introduction of Alkyne Group (e.g., DBCO-NHS ester) Antibody-DSPE-PEG Conjugate Antibody-DSPE-PEG Conjugate Alkyne-modified Antibody->Antibody-DSPE-PEG Conjugate DSPE-PEG-Azide DSPE-PEG-Azide DSPE-PEG-Azide->Antibody-DSPE-PEG Conjugate

DSPE-PEG-Azide conjugation workflow.

DSPE-PEG-Maleimide Conjugation via Michael Addition cluster_antibody_modification Antibody Modification cluster_conjugation Conjugation Reaction Antibody Antibody Reduced Antibody Reduced Antibody Antibody->Reduced Antibody Reduction of Disulfide Bonds (e.g., with TCEP) Antibody-DSPE-PEG Conjugate Antibody-DSPE-PEG Conjugate Reduced Antibody->Antibody-DSPE-PEG Conjugate DSPE-PEG-Maleimide DSPE-PEG-Maleimide DSPE-PEG-Maleimide->Antibody-DSPE-PEG Conjugate

DSPE-PEG-Maleimide conjugation workflow.

Logical Relationship: Linker Stability DSPE-PEG-Azide DSPE-PEG-Azide Triazole Linkage Triazole Linkage DSPE-PEG-Azide->Triazole Linkage Click Chemistry DSPE-PEG-Maleimide DSPE-PEG-Maleimide Thioether Linkage Thioether Linkage DSPE-PEG-Maleimide->Thioether Linkage Michael Addition High Stability High Stability Triazole Linkage->High Stability Susceptible to Retro-Michael Reaction Susceptible to Retro-Michael Reaction Thioether Linkage->Susceptible to Retro-Michael Reaction

References

A Head-to-Head Comparison of CuAAC and SPAAC for DSPE-PEG-Azide Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective bioconjugation of molecules to DSPE-PEG-Azide is crucial for advancing drug delivery systems, creating targeted therapeutics, and developing novel imaging agents. The choice of conjugation chemistry significantly impacts the efficiency, biocompatibility, and overall success of these endeavors. Two of the most prominent "click chemistry" reactions utilized for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of their performance for DSPE-PEG-Azide bioconjugation, supported by experimental data, to facilitate an informed decision for your specific application.

The central principle of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide (B81097) and an alkyne.[1] However, their underlying mechanisms are fundamentally different, leading to distinct advantages and disadvantages in a biological context. CuAAC, often referred to as the quintessential "click chemistry" reaction, employs a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1][2] In contrast, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[1][2]

Quantitative Performance Comparison

The selection between CuAAC and SPAAC for DSPE-PEG-Azide bioconjugation often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Reaction Kinetics

FeatureCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Second-Order Rate Constant (k₂) 10² - 10³ M⁻¹s⁻¹[1]10⁻³ - 1 M⁻¹s⁻¹ (dependent on the cyclooctyne used)[3]
Reaction Time Generally faster (minutes to a few hours)[4]Generally slower (can range from 1 to 24 hours)[2]
Reactants DSPE-PEG-Azide + Terminal AlkyneDSPE-PEG-Azide + Strained Cyclooctyne (e.g., DBCO, BCN)[3]

Table 2: Biocompatibility and Other Considerations

FeatureCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Biocompatibility Limited due to potential copper cytotoxicity.[1][5]High, suitable for in vivo applications.[3][5]
Mitigation of Toxicity Use of chelating ligands (e.g., THPTA, BTTAA) to stabilize copper and reduce toxicity.[1]Not applicable as it is a metal-free reaction.[5]
Side Reactions Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generation.[5]Some cyclooctynes can have off-target reactivity with thiols.[5]
Reagent Accessibility & Cost Simple terminal alkynes are readily available and generally less expensive.[3]Strained cyclooctynes can be more complex and expensive to synthesize.[3][6]

Reaction Mechanisms and Experimental Workflows

The fundamental difference in the reaction pathways of CuAAC and SPAAC dictates their respective experimental workflows for the bioconjugation of DSPE-PEG-Azide.

CuAAC_vs_SPAAC_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_Start DSPE-PEG-Azide + Terminal Alkyne-Molecule CuAAC_Mix Add Copper(I) Catalyst (e.g., CuSO4/Ascorbate) + Ligand (e.g., THPTA) CuAAC_Start->CuAAC_Mix CuAAC_React Reaction (Room Temperature) CuAAC_Mix->CuAAC_React CuAAC_Product Purified DSPE-PEG-Molecule Conjugate CuAAC_React->CuAAC_Product Purification SPAAC_Start DSPE-PEG-Azide + Strained Alkyne-Molecule (e.g., DBCO-Molecule) SPAAC_React Reaction (Physiological Conditions) SPAAC_Start->SPAAC_React SPAAC_Product Purified DSPE-PEG-Molecule Conjugate SPAAC_React->SPAAC_Product Purification

Caption: Generalized experimental workflows for CuAAC and SPAAC.

The CuAAC workflow necessitates the preparation of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). The inclusion of a stabilizing ligand is crucial to enhance reaction efficiency and mitigate copper-induced damage to sensitive biomolecules. In contrast, the SPAAC workflow is simpler, involving the direct mixing of the azide and the strained alkyne under physiological conditions.

Signaling Pathways of the Reactions

The chemical transformations underlying CuAAC and SPAAC illustrate their fundamental differences.

Reaction_Mechanisms cluster_CuAAC_Mech CuAAC Mechanism cluster_SPAAC_Mech SPAAC Mechanism CuAAC_Azide DSPE-PEG-N3 CuAAC_Product DSPE-PEG-Triazole-R CuAAC_Azide->CuAAC_Product CuAAC_Alkyne R-C≡CH CuAAC_Intermediate Copper-Acetylide Intermediate CuAAC_Alkyne->CuAAC_Intermediate CuAAC_Catalyst Cu(I) CuAAC_Catalyst->CuAAC_Intermediate CuAAC_Intermediate->CuAAC_Product SPAAC_Azide DSPE-PEG-N3 SPAAC_Product DSPE-PEG-Triazole-R SPAAC_Azide->SPAAC_Product SPAAC_Alkyne Strained Cyclooctyne-R SPAAC_Alkyne->SPAAC_Product

Caption: Simplified reaction mechanisms for CuAAC and SPAAC.

In CuAAC, the copper(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate, which then readily reacts with the azide to form the 1,4-disubstituted triazole product.[2] SPAAC, on the other hand, proceeds through a concerted [3+2] cycloaddition mechanism, where the high ring strain of the cyclooctyne lowers the activation energy of the reaction with the azide, obviating the need for a catalyst.[2]

Detailed Experimental Protocols

The following are generalized protocols for the bioconjugation of a molecule to DSPE-PEG-Azide using CuAAC and SPAAC. These should be optimized for specific molecules and applications.

Protocol 1: CuAAC Conjugation of an Alkyne-Modified Molecule to DSPE-PEG-Azide

Materials:

  • DSPE-PEG-Azide

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of DSPE-PEG-Azide in an appropriate buffer.

    • Prepare a 10 mM stock solution of the alkyne-modified molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DSPE-PEG-Azide solution and the alkyne-modified molecule solution. The molar ratio of azide to alkyne can be varied, but a slight excess of one reactant is often used to drive the reaction to completion.

    • Add the THPTA solution to the reaction mixture to a final concentration of 5 times the copper concentration.

    • Add the CuSO₄ solution to the reaction mixture to a final concentration of 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Reaction and Purification:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.

    • Once the reaction is complete, the conjugated product can be purified using methods like dialysis, size-exclusion chromatography, or precipitation to remove unreacted starting materials and the copper catalyst.

Protocol 2: SPAAC Conjugation of a Strained Alkyne-Modified Molecule to DSPE-PEG-Azide

Materials:

  • DSPE-PEG-Azide

  • Strained alkyne-modified molecule (e.g., DBCO-modified)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of DSPE-PEG-Azide in an appropriate buffer.

    • Prepare a 10 mM stock solution of the strained alkyne-modified molecule in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DSPE-PEG-Azide solution and the strained alkyne-modified molecule solution. A 1:1 to 1:1.5 molar ratio is typically used.

  • Reaction and Purification:

    • Gently mix the solution and allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne and the concentrations of the reactants.[2]

    • Monitor the reaction progress using an appropriate analytical method.

    • After the reaction is complete, purify the conjugate using standard techniques such as dialysis, size-exclusion chromatography, or HPLC.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for the bioconjugation of DSPE-PEG-Azide is highly dependent on the specific application.

CuAAC is the preferred method when:

  • High reaction speed is critical.

  • The biomolecules being conjugated are not sensitive to low levels of copper.

  • Cost-effectiveness of reagents is a primary concern.

SPAAC is the superior choice for:

  • In vivo or live-cell applications where copper toxicity is a major concern.[2]

  • Applications requiring high biocompatibility and mild reaction conditions.

  • When simplicity of the reaction setup is desired.

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate ligation strategy for their DSPE-PEG-Azide bioconjugation needs, ultimately leading to more successful and reproducible results in their drug development and research endeavors.

References

Navigating In Vivo Stability: A Comparative Guide to DSPE-PEG-Azide 2000 vs. DSPE-PEG 5000 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of polyethylene (B3416737) glycol (PEG) chain length in nanoparticle formulations is a critical determinant of in vivo performance. This guide provides a comprehensive comparison of two commonly utilized PEGylated phospholipids, DSPE-PEG-Azide 2000 and DSPE-PEG 5000, focusing on their impact on nanoparticle stability, circulation time, and biodistribution. The selection between these two hinges on a delicate balance between prolonged circulation and efficient cellular uptake, a trade-off illuminated by the experimental data presented herein.

The "stealth" properties conferred by PEGylation are crucial for evading the mononuclear phagocyte system (MPS), thereby prolonging the circulation time of nanoparticles and enhancing their potential for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[1] The length of the PEG chain directly influences the thickness of the protective hydrophilic layer around the nanoparticle, which in turn affects its interactions with biological components.[2][3]

Key Performance Indicators: A Tabular Comparison

The following tables summarize the quantitative differences observed in nanoparticles formulated with DSPE-PEG-Azide 2000 and DSPE-PEG 5000. It is important to note that absolute values can vary significantly based on the core nanoparticle composition and the specific formulation method used.[1]

Physicochemical Properties

The length of the PEG chain has a direct impact on the hydrodynamic diameter and surface charge of the nanoparticles. Generally, a longer PEG chain results in a larger particle size and a more neutral surface charge.[1][2]

PropertyDSPE-PEG-Azide 2000DSPE-PEG-Azide 5000
Hydrodynamic Diameter (nm) SmallerLarger[1][2]
Zeta Potential (mV) More NegativeMore Neutral[1]
In Vivo Performance

The primary advantage of a longer PEG chain lies in its ability to provide a more effective steric barrier, leading to reduced protein adsorption and decreased uptake by the reticuloendothelial system (RES).[2] This translates to a longer circulation half-life. However, this enhanced stealth property can also hinder the nanoparticle's interaction with target cells.

ParameterDSPE-PEG-Azide 2000DSPE-PEG-Azide 5000
Blood Circulation Half-life ProlongedPotentially longer than DSPE-PEG 2000[1][2][4]
Cellular Uptake Generally efficientCan be reduced compared to DSPE-PEG 2000[1][5]
Biodistribution Lower accumulation in RES organs (liver, spleen) compared to non-PEGylated particlesPotentially even lower RES accumulation than DSPE-PEG 2000[3]

Experimental Protocols for In Vivo Stability Analysis

A thorough assessment of in vivo stability is crucial for the rational design of nanoparticle-based drug delivery systems. Below are detailed methodologies for key experiments.

Blood Circulation Time Study

This protocol outlines the steps to determine the pharmacokinetic profile of the nanoparticles.

  • Animal Model: Utilize healthy mice or rats (e.g., Balb/c mice, 6-8 weeks old).

  • Nanoparticle Formulation: Prepare nanoparticle formulations with either DSPE-PEG-Azide 2000 or DSPE-PEG-Azide 5000, incorporating a fluorescent or radioactive label for tracking.

  • Administration: Inject a defined dose of the nanoparticle suspension intravenously (e.g., via the tail vein).

  • Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples (e.g., via retro-orbital bleeding).

  • Quantification: Measure the concentration of the labeled nanoparticles in the blood samples using an appropriate method (e.g., fluorescence spectroscopy or gamma counting).

  • Data Analysis: Plot the concentration of nanoparticles in the blood versus time and fit the data to a pharmacokinetic model to determine the circulation half-life (t½).

Biodistribution Study

This protocol is designed to evaluate the organ and tissue distribution of the nanoparticles.

  • Animal Model and Administration: Follow the same procedure as the blood circulation time study.

  • Tissue Harvesting: At a specific time point post-injection (e.g., 24 hours), euthanize the animals and harvest major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).

  • Homogenization: Weigh and homogenize the collected tissues.

  • Quantification: Measure the amount of labeled nanoparticles in each tissue homogenate.

  • Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g) to compare the distribution profiles of the two nanoparticle formulations.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the in vivo stability analysis.

G cluster_prep Nanoparticle Preparation cluster_invivo In Vivo Studies cluster_analysis Analysis cluster_pk Pharmacokinetics cluster_bd Biodistribution cluster_comparison Comparative Analysis NP_2000 Formulate DSPE-PEG-Azide 2000 NPs Label Incorporate Fluorescent/Radioactive Label NP_2000->Label NP_5000 Formulate DSPE-PEG-Azide 5000 NPs NP_5000->Label Admin Intravenous Administration to Animal Models Label->Admin Blood Blood Sampling at Time Points Admin->Blood Tissue Harvest Organs at End Point Admin->Tissue Quant_Blood Quantify NP Concentration Blood->Quant_Blood PK_Model Determine Circulation Half-life Quant_Blood->PK_Model Compare Compare In Vivo Stability of DSPE-PEG-Azide 2000 vs 5000 PK_Model->Compare Quant_Tissue Quantify NP in Tissues Tissue->Quant_Tissue BD_Profile Determine %ID/g Quant_Tissue->BD_Profile BD_Profile->Compare

Caption: Experimental workflow for in vivo stability analysis.

Conclusion

The choice between DSPE-PEG-Azide 2000 and DSPE-PEG-Azide 5000 for nanoparticle formulation is a critical decision that significantly impacts in vivo performance. DSPE-PEG 5000, with its longer PEG chain, generally offers superior steric protection, leading to prolonged circulation times which can be advantageous for passive targeting strategies.[1][2] However, this may come at the cost of reduced cellular uptake.[1][5] Conversely, DSPE-PEG 2000 often provides a balance between good stability and more efficient cellular internalization, making it a suitable choice for a broad range of applications.[1] Ultimately, the optimal PEG length is application-dependent and should be determined empirically based on the specific therapeutic goal and the nature of the nanoparticle core. This guide provides a foundational framework and detailed protocols to aid researchers in making an informed selection for their drug delivery systems.

References

A Comparative Guide to the Characterization of DSPE-PEG-Azide Micelles using Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide) micelles with other common polymeric micelles, focusing on their characterization by Dynamic Light Scattering (DLS). This document is intended to assist researchers in the selection and evaluation of nanocarriers for drug delivery applications by presenting objective performance data and detailed experimental methodologies.

Introduction to DSPE-PEG-Azide Micelles

DSPE-PEG-Azide is an amphiphilic polymer that self-assembles in aqueous solutions to form sterically stabilized micelles. These nanostructures possess a hydrophobic core composed of DSPE, capable of encapsulating poorly water-soluble drugs, and a hydrophilic shell of PEG, which provides a "stealth" characteristic to evade the reticuloendothelial system, thereby prolonging circulation time. The terminal azide (B81097) group offers a versatile handle for "click chemistry" conjugation, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules to the micelle surface.

Comparative Analysis of Micellar Systems

The selection of a suitable micellar carrier is critical for the successful development of a drug delivery system. The following table summarizes the key physicochemical properties of DSPE-PEG-Azide micelles in comparison to other widely used alternatives, as determined by Dynamic Light Scattering (DLS).

Table 1: Comparative DLS Data of Various Polymeric Micelles

Micelle FormulationHydrodynamic Diameter (Z-average, nm)Polydispersity Index (PDI)Zeta Potential (mV)Key Characteristics & References
DSPE-PEG2000-Azide (Estimated) 10 - 25< 0.2-25 to -40Azide functionality for click chemistry. Properties are estimated based on similar DSPE-PEG2000 systems due to limited direct data.[1][2][3]
DSPE-PEG2000 (Methoxy-terminated) 8 - 20< 0.2-30 to -36Widely used, well-characterized "stealth" micelles.[2][3][4]
Pluronic® F127 20 - 100< 0.25-0.3 to -8.5Thermosensitive triblock copolymer, forms larger micelles.[5][6][7]
PEG-PCL 30 - 130< 0.2-2.8 to -12Biodegradable polyester (B1180765) core, size is tunable by block lengths.[8][9][10]
Soluplus® 60 - 80< 0.2Slightly negative to neutralGraft copolymer with high drug loading capacity.[11][12]

Note: The values presented are typical ranges found in the literature and can vary depending on the specific formulation parameters, concentration, and measurement conditions.

Experimental Protocols

Accurate and reproducible DLS measurements are crucial for the reliable characterization of micellar systems. Below are detailed protocols for the preparation of DSPE-PEG-Azide micelles and their subsequent analysis by DLS.

Protocol 1: Preparation of DSPE-PEG-Azide Micelles (Thin-Film Hydration Method)

This method is suitable for preparing empty or drug-loaded micelles.

Materials:

  • DSPE-PEG2000-Azide

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Dissolution: Accurately weigh and dissolve DSPE-PEG2000-Azide (and the hydrophobic drug, if applicable) in the chosen organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Add the aqueous buffer to the flask and hydrate (B1144303) the film at a temperature above the phase transition temperature of the lipid (e.g., 60°C for DSPE) for 30-60 minutes. Gentle agitation can facilitate micelle formation. The solution should become clear or translucent.

  • Sonication/Extrusion (Optional): To obtain a more uniform size distribution, the micelle solution can be sonicated in a water bath or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility. Store the formulation at 4°C.[13]

Protocol 2: DLS Measurement of Micelle Size, PDI, and Zeta Potential

Instrument:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation: Dilute the micelle solution to an appropriate concentration (e.g., 0.1 - 1.0 mg/mL) with the same buffer used for hydration to avoid multiple scattering effects.

  • Instrument Setup:

    • Set the measurement temperature (e.g., 25°C).

    • Select the appropriate solvent parameters (viscosity and refractive index).

    • Choose the correct material refractive index for the micelles (if known).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Equilibrate the sample at the set temperature for at least 2 minutes.

    • For size and PDI , perform the measurement at a scattering angle of 173° (for backscatter detection) or 90°. The instrument software will perform a cumulants analysis to determine the Z-average hydrodynamic diameter and the polydispersity index (PDI).[13]

    • For zeta potential , use an appropriate folded capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the micelles to calculate the zeta potential.

  • Data Analysis: Analyze the correlation function and the size distribution report. A PDI value below 0.3 is generally considered indicative of a monodisperse and homogenous population.[13] For zeta potential, values more negative than -30 mV or more positive than +30 mV generally indicate good colloidal stability.

Visualizing the Experimental Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

DLS_Characterization_Workflow cluster_prep Micelle Preparation cluster_dls DLS Analysis prep1 Dissolve DSPE-PEG-Azide in Organic Solvent prep2 Form Thin Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate with Aqueous Buffer prep2->prep3 prep4 Sonication / Extrusion (Optional) prep3->prep4 prep5 Filter (0.22 µm) prep4->prep5 dls1 Dilute Micelle Suspension prep5->dls1 Prepared Micelles dls2 Equilibrate Sample in DLS Instrument dls1->dls2 dls3 Measure Size & PDI dls2->dls3 dls4 Measure Zeta Potential dls2->dls4 dls_out Hydrodynamic Diameter Polydispersity Index Zeta Potential dls3->dls_out dls4->dls_out

Caption: Workflow for DSPE-PEG-Azide micelle preparation and DLS characterization.

Caption: Key DLS parameter comparison of different polymeric micelles.

References

A Comparative Guide to DSPE-PEG-Azide and DSPE-PEG-NHS for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of nanoparticle and liposome (B1194612) surfaces is a cornerstone of advanced drug delivery and diagnostic development. The choice of conjugation chemistry dictates the efficiency, stability, and ultimately, the in vivo performance of the targeted system. This guide provides a comprehensive comparative analysis of two widely utilized phospholipid-PEG derivatives for surface modification: DSPE-PEG-Azide and DSPE-PEG-NHS. We will delve into their reaction mechanisms, comparative performance metrics, and detailed experimental protocols to empower researchers in selecting the optimal tool for their specific application.

Introduction to DSPE-PEG Derivatives

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid commonly used in the formulation of nanoparticles and liposomes. When conjugated to polyethylene (B3416737) glycol (PEG), it creates a hydrophilic shield that enhances stability and prolongs circulation time in the body. The terminal end of the PEG chain can be functionalized with reactive groups to enable the attachment of targeting ligands, imaging agents, or other biomolecules.

  • DSPE-PEG-Azide (N₃): This derivative terminates in an azide (B81097) group, a key component for "click chemistry" reactions. The azide group is highly stable under typical biological conditions and does not react with endogenous functional groups, making it a bioorthogonal handle for specific conjugation.

  • DSPE-PEG-NHS (N-Hydroxysuccinimide Ester): This derivative features an activated ester at the PEG terminus. NHS esters are highly reactive towards primary amines (e.g., the side chain of lysine (B10760008) residues in proteins), forming stable amide bonds. This is a well-established and widely used method for bioconjugation.

Reaction Mechanisms: A Head-to-Head Comparison

The choice between DSPE-PEG-Azide and DSPE-PEG-NHS fundamentally comes down to the desired conjugation chemistry.

DSPE-PEG-Azide: The Precision of Click Chemistry

DSPE-PEG-Azide is utilized in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This can proceed via two main pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This rapid and high-yielding reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent concerns about copper cytotoxicity in biological systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with an azide without the need for a catalyst.[1]

The key advantage of click chemistry is its bioorthogonality . Azides and alkynes are largely absent in biological systems, ensuring that the reaction is highly specific and avoids unwanted side reactions with cellular components.[1]

DSPE-PEG-NHS: The Workhorse of Amine Coupling

DSPE-PEG-NHS reacts with primary amines through nucleophilic acyl substitution to form a stable amide bond.[2] This reaction is highly efficient at slightly alkaline pH (typically 7-8.5).[3] While widely effective for conjugating proteins and peptides, NHS esters have a significant drawback: susceptibility to hydrolysis . In aqueous environments, the NHS ester can react with water, leading to an inactive carboxylic acid and reducing the overall conjugation efficiency.[4][5] The half-life of NHS esters decreases significantly as the pH increases.[5]

Quantitative Performance Comparison

FeatureDSPE-PEG-Azide (Click Chemistry)DSPE-PEG-NHS (Amine Coupling)
Reaction Specificity Very High (Bioorthogonal)Moderate (Reacts with any accessible primary amine)
Reaction Efficiency High (Often >80%)[6]Variable (Dependent on pH, buffer, and hydrolysis)
Reaction Conditions Mild, aqueous conditions. SPAAC is catalyst-free.pH dependent (optimal pH 7-8.5).[2]
Stability of Linker Azide group is highly stable in biological media.[7]NHS ester is prone to hydrolysis in aqueous solutions.[4][5]
Stability of Conjugate Triazole linkage is very stable.Amide bond is very stable.
Reaction Kinetics CuAAC is very fast. SPAAC is generally slower but still efficient.[8]Fast, but competes with hydrolysis.
Orthogonality Yes, allows for sequential modifications.No

Impact on Nanoparticle Physicochemical Properties

The process of surface functionalization can influence the size and surface charge of nanoparticles.

ParameterDSPE-PEG-AzideDSPE-PEG-NHS
Size (Hydrodynamic Diameter) Generally, a slight increase in size is expected upon conjugation, though this is highly dependent on the size of the conjugated molecule. In one study, nanoparticles with a DSPE-PEG backbone had a mean size of approximately 82 nm.[9]Similar to the azide counterpart, the size will increase depending on the conjugated ligand. Nanoparticles formulated with DSPE-PEG2000 have been reported with sizes around 128 nm.[10]
Zeta Potential The azide group is neutral, so the initial zeta potential of the nanoparticle is maintained. After conjugation, the change in zeta potential will depend on the charge of the attached molecule.The NHS ester itself is neutral. Upon reaction with an amine, the resulting amide bond is also neutral. Therefore, the change in zeta potential is primarily dictated by the charge of the conjugated molecule. Nanoparticles with DSPE-PEG have shown zeta potentials around -28 mV.[10]

Experimental Protocols

Protocol 1: Surface Functionalization of Liposomes with a Targeting Peptide using DSPE-PEG-Azide via SPAAC

This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-functionalized peptide to azide-presenting liposomes.

Materials:

  • Pre-formed liposomes containing DSPE-PEG-Azide (e.g., 1-5 mol%)

  • DBCO-functionalized peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

Procedure:

  • Liposome Preparation: Prepare liposomes using your standard protocol (e.g., thin-film hydration followed by extrusion), incorporating DSPE-PEG-Azide into the lipid mixture.

  • Reaction Setup: In a sterile microcentrifuge tube, mix the azide-functionalized liposomes with the DBCO-functionalized peptide at a desired molar ratio (e.g., 1:5 to 1:10 liposome:peptide).

  • Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle shaking. The reaction progress can be monitored by HPLC if a suitable chromophore is present.

  • Purification: Remove unconjugated peptide by passing the reaction mixture through an SEC column equilibrated with PBS.

  • Characterization: Characterize the peptide-conjugated liposomes for size, zeta potential, and conjugation efficiency (e.g., via a protein quantification assay).

Protocol 2: Antibody Conjugation to Nanoparticles using DSPE-PEG-NHS

This protocol outlines the coupling of an antibody to nanoparticles incorporating DSPE-PEG-NHS.

Materials:

  • Pre-formed nanoparticles containing DSPE-PEG-NHS (e.g., 1-5 mol%)

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid amine-containing buffers like Tris.[5]

  • Quenching solution (e.g., 1 M glycine (B1666218) or Tris buffer)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Nanoparticle Preparation: Synthesize nanoparticles with incorporated DSPE-PEG-NHS using your established method.

  • Reaction Setup: Immediately after preparation, mix the NHS-functionalized nanoparticles with the antibody solution. A typical molar ratio is 1:2 to 1:5 (nanoparticle:antibody), but this should be optimized.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification: Remove unconjugated antibody and quenching reagents by dialyzing the mixture against PBS overnight at 4°C with at least two buffer changes.

  • Characterization: Analyze the antibody-conjugated nanoparticles for size, zeta potential, and the amount of conjugated antibody (e.g., using a BCA or micro-BCA protein assay).

Visualizing the Workflows and Pathways

Chemical Reaction Pathways

cluster_0 DSPE-PEG-Azide (SPAAC) cluster_1 DSPE-PEG-NHS (Amine Coupling) DSPE-PEG-N3 DSPE-PEG-N₃ Triazole_Linkage Stable Triazole Linkage DSPE-PEG-N3->Triazole_Linkage Catalyst-free DBCO-Ligand DBCO-Ligand DBCO-Ligand->Triazole_Linkage DSPE-PEG-NHS DSPE-PEG-NHS Amide_Bond Stable Amide Bond DSPE-PEG-NHS->Amide_Bond pH 7-8.5 Hydrolysis Hydrolysis (Side Reaction) DSPE-PEG-NHS->Hydrolysis H₂O Amine-Ligand R-NH₂ (Ligand) Amine-Ligand->Amide_Bond

Caption: Reaction pathways for DSPE-PEG-Azide (SPAAC) and DSPE-PEG-NHS (Amine Coupling).

Experimental Workflow Comparison

cluster_0 DSPE-PEG-Azide Workflow cluster_1 DSPE-PEG-NHS Workflow A1 Formulate Liposomes with DSPE-PEG-Azide A2 Add DBCO-Ligand A1->A2 A3 Incubate (4-24h, RT) A2->A3 A4 Purify (e.g., SEC) A3->A4 A5 Characterize A4->A5 B1 Formulate Liposomes with DSPE-PEG-NHS B2 Add Amine-Ligand B1->B2 B3 Incubate (2-4h, RT) B2->B3 B4 Quench Reaction B3->B4 B5 Purify (e.g., Dialysis) B4->B5 B6 Characterize B5->B6

Caption: Comparative experimental workflows for surface functionalization.

Conclusion and Recommendations

The choice between DSPE-PEG-Azide and DSPE-PEG-NHS is application-dependent.

Choose DSPE-PEG-Azide for:

  • High Specificity and Bioorthogonality: When working in complex biological media or with sensitive ligands where side reactions are a concern.

  • Multi-Step Functionalization: The stability of the azide group allows for subsequent, orthogonal chemical modifications.

  • Reproducibility: The stability of the azide group to hydrolysis can lead to more consistent conjugation yields.

Choose DSPE-PEG-NHS for:

  • Readily Available Amine Groups: When conjugating to proteins and peptides with accessible lysine residues.

  • Well-Established Protocols: Amine coupling is a widely documented and understood bioconjugation technique.

  • Cost-Effectiveness: NHS esters and the corresponding reagents are often more economical.

For applications demanding the highest level of control, specificity, and stability, particularly for in vivo studies, the bioorthogonal nature of DSPE-PEG-Azide offers a distinct advantage. However, for routine protein conjugation where conditions can be carefully controlled to minimize hydrolysis, DSPE-PEG-NHS remains a robust and effective option. Researchers should carefully consider the nature of their targeting ligand and the specific requirements of their experimental system to make an informed decision.

References

Assessing the Biocompatibility of DSPE-PEG-Azide Based Nanocarriers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biocompatibility of nanocarriers is a critical determinant of their translational potential in therapeutic and diagnostic applications. Among the various materials used for nanoparticle surface modification, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) (DSPE-PEG) has become a cornerstone for enhancing stability and prolonging circulation times. The terminal functional group of the PEG chain, however, is crucial for conjugating targeting ligands, imaging agents, or other molecules, and can significantly influence the overall biocompatibility of the nanocarrier.

This guide provides a comparative assessment of the biocompatibility of DSPE-PEG-Azide nanocarriers against other commonly used alternatives, including those functionalized with Maleimide and N-hydroxysuccinimide (NHS) esters, as well as the emerging class of lipid-polymer hybrid nanoparticles. The information presented is based on available experimental data from peer-reviewed literature.

Data Presentation: A Comparative Overview

Direct, head-to-head comparative studies assessing the biocompatibility of DSPE-PEG nanocarriers with different terminal functionalities under identical experimental conditions are limited in the published literature. The following tables summarize available quantitative data from various studies to provide a comparative perspective. It is crucial to consider the different experimental setups (e.g., cell lines, nanoparticle composition, concentration, and incubation times) when interpreting these data.

Table 1: In Vitro Cytotoxicity of Functionalized Nanocarriers

Nanocarrier FunctionalizationNanoparticle SystemCell LineAssayIC50 (µg/mL)Reference
DSPE-PEG-Azide Magnetic NanoparticlesT84 (human colon carcinoma)Not specifiedNon-toxic[1]
DSPE-PEG-Amine SWCNTsHEPG2 (human liver cancer)MTT300 (24h)[2][3]
SWCNTsA549 (human lung cancer)MTT370 (24h)[2][3]
SWCNTsSKOV3 (human ovarian cancer)MTT50 (24h)[2][3]
DSPE-PEG-Maleimide Liposomes4T1 (mouse breast cancer)MTTMinimal cytotoxicity[4][5]
LiposomesRaw264.7 (mouse macrophage)MTTMinimal cytotoxicity[4]
DSPE-PEG-COOH SWCNTsNot specifiedNot specifiedBiocompatible[6]
Lipid-Polymer Hybrid PLGA core, Lipid shellNot specifiedNot specifiedGenerally high biocompatibility[7][8][9]

Note: IC50 values are highly dependent on the specific nanoparticle formulation and experimental conditions. The data presented should be considered as indicative rather than absolute comparative values.

Table 2: Immunogenicity of Functionalized Nanocarriers

Nanocarrier FunctionalizationKey Immunogenic AspectObservationReference
DSPE-PEG (General) Anti-PEG AntibodiesPEGylation can lead to the production of anti-PEG IgM and IgG, potentially causing accelerated blood clearance.[10]
DSPE-PEG-Maleimide Linker ImmunogenicityMaleimide-based conjugation has been suggested to potentially enhance the immunogenicity of the conjugate.[10]
Click Chemistry (Azide-Alkyne) Linker BiocompatibilityCopper-free click chemistry is generally considered biocompatible and bio-orthogonal, minimizing unwanted reactions in vivo.[11][12]
Lipid-Polymer Hybrid Overall ImmunogenicityThe hybrid structure is designed to combine the biocompatibility of lipids with the stability of polymers, often resulting in low immunogenicity.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of nanocarrier biocompatibility. Below are summaries of standard protocols for key experiments.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Prepare serial dilutions of the nanocarrier formulations in cell culture medium. Replace the existing medium with the nanoparticle-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value, the concentration of nanoparticles that causes 50% inhibition of cell growth, can be determined by plotting cell viability against nanoparticle concentration.

ELISA for Cytokine Profiling (Immunogenicity)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of specific cytokines by immune cells in response to nanocarriers.

  • Cell Culture: Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or macrophage cell lines like Raw264.7) in appropriate cell culture plates.

  • Nanoparticle Stimulation: Treat the cells with various concentrations of the nanocarriers. Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (untreated cells).

  • Supernatant Collection: After a predetermined incubation period (e.g., 24 hours), centrifuge the plates and collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a standard curve of known cytokine concentrations to the plate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

    • Stop the reaction and measure the absorbance at a specific wavelength.

  • Data Analysis: Determine the concentration of the cytokine in each sample by comparing its absorbance to the standard curve.

In Vivo Toxicity Assessment

In vivo studies in animal models are essential to evaluate the systemic toxicity of nanocarriers.

  • Animal Model: Use a suitable animal model, typically mice or rats.

  • Administration: Administer the nanocarrier formulation via the intended clinical route (e.g., intravenous injection). Include a control group receiving the vehicle solution.

  • Observation: Monitor the animals for a specified period for any signs of toxicity, such as changes in weight, behavior, or food and water intake.

  • Blood Analysis: At the end of the study period, collect blood samples for hematological analysis (complete blood count) and serum biochemistry to assess organ function (e.g., liver enzymes like ALT and AST, kidney function markers like BUN and creatinine).

  • Histopathological Analysis: Euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart). Fix the organs in formalin, embed them in paraffin, and section them. Stain the tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E) and examine them under a microscope for any signs of tissue damage, inflammation, or nanoparticle accumulation.

Mandatory Visualization

Biocompatibility_Assessment_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Nanocarrier Formulation Nanocarrier Formulation Cytotoxicity Assays Cytotoxicity Assays Nanocarrier Formulation->Cytotoxicity Assays MTT, LDH, etc. Immunogenicity Assays Immunogenicity Assays Nanocarrier Formulation->Immunogenicity Assays ELISA for Cytokines Hemocompatibility Assays Hemocompatibility Assays Nanocarrier Formulation->Hemocompatibility Assays Hemolysis Assay Animal Model Selection Animal Model Selection Cytotoxicity Assays->Animal Model Selection Proceed if low toxicity Immunogenicity Assays->Animal Model Selection Acute & Chronic Toxicity Acute & Chronic Toxicity Animal Model Selection->Acute & Chronic Toxicity Biodistribution Biodistribution Acute & Chronic Toxicity->Biodistribution Histopathology Histopathology Biodistribution->Histopathology Biocompatibility Profile Biocompatibility Profile Histopathology->Biocompatibility Profile Nanocarrier_Cell_Interaction_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling Nanocarrier Nanocarrier Cell Membrane Receptor Cell Membrane Receptor Nanocarrier->Cell Membrane Receptor Binding Endocytosis Endocytosis Cell Membrane Receptor->Endocytosis Signaling Cascade Signaling Cascade Endocytosis->Signaling Cascade Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Signaling Cascade->Pro-inflammatory Cytokine Production Apoptosis Pathway Apoptosis Pathway Signaling Cascade->Apoptosis Pathway Biocompatible Outcome Biocompatible Outcome Signaling Cascade->Biocompatible Outcome No adverse signaling Cytotoxic/Immunogenic Outcome Cytotoxic/Immunogenic Outcome Pro-inflammatory Cytokine Production->Cytotoxic/Immunogenic Outcome Apoptosis Pathway->Cytotoxic/Immunogenic Outcome

References

Evaluating the Biodistribution of DSPE-PEG-Azide Labeled Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo biodistribution of nanoparticles is a critical factor in determining their efficacy and safety as drug delivery vehicles. Understanding where nanoparticles accumulate in the body, and for how long, is paramount for predicting therapeutic outcomes and potential off-target toxicities. This guide provides a comparative overview of methods used to evaluate the biodistribution of nanoparticles, with a focus on those surface-functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide).

DSPE-PEG-Azide is a popular choice for nanoparticle surface modification due to the "stealth" properties conferred by the polyethylene (B3416737) glycol (PEG) chain, which helps to reduce clearance by the reticulo-endothelial system and prolong circulation time.[1] The terminal azide (B81097) group is particularly advantageous as it allows for the covalent attachment of imaging agents or targeting ligands via highly specific and efficient "click chemistry" reactions.[2] This enables precise and stable labeling of nanoparticles for biodistribution studies.

Comparison of Biodistribution Evaluation Methods

The selection of an appropriate method to assess nanoparticle biodistribution depends on various factors, including the nanoparticle composition, the desired level of quantification, and the available instrumentation. The two most common techniques are radiolabeling and fluorescence imaging.

Method Principle Advantages Disadvantages
Radiolabeling Nanoparticles are labeled with a radioactive isotope. The distribution of radioactivity in tissues and organs is quantified using a gamma counter or visualized using imaging techniques like SPECT or PET.[3]High sensitivity and quantitative accuracy.[3] Deep tissue penetration.[3]Requires specialized facilities for handling radioactive materials. Potential for radiolabel detachment.
Fluorescence Imaging Nanoparticles are labeled with a fluorescent dye. The fluorescence signal is detected in vivo or ex vivo using an imaging system (e.g., IVIS).Non-invasive (for in vivo imaging). Relatively low cost and widely accessible.Limited tissue penetration of light can affect quantification.[4] Autofluorescence from tissues can interfere with the signal. Potential for dye quenching or photobleaching.

Quantitative Biodistribution Data of PEGylated Nanoparticles (Alternatives to DSPE-PEG-Azide)

The following tables summarize biodistribution data from studies on various PEGylated nanoparticles. This data can serve as a reference for the expected distribution of DSPE-PEG-Azide labeled nanoparticles.

Table 1: Biodistribution of PEGylated Gold Nanoparticles (AuNPs) in Tumor-Bearing Mice

Organ4 nm AuNPs (% Injected Dose/g)10 nm AuNPs (% Injected Dose/g)
Tumor ~1.5~2.5
Liver ~10~15
Spleen ~5~8

Data adapted from a study on the impact of PEGylation on the biodistribution of gold nanoparticles.[5] Values are approximate and represent accumulation at 24 hours post-injection.

Table 2: Biodistribution of Mixed Shell Micelles with Varying PEGylation in Mice

OrganPEG-0 (% Injected Dose/g)PEG-25 (% Injected Dose/g)PEG-50 (% Injected Dose/g)PEG-75 (% Injected Dose/g)
Blood (1h) ~10~5~4~3
Liver (24h) ~15~25~28~30
Spleen (24h) ~5~8~10~12

Data adapted from a study on the impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles.[6] PEG-0 represents no mixed PEG shell, while PEG-25, -50, and -75 represent increasing ratios of a shorter PEG chain mixed with a longer one.

Experimental Protocols

Protocol 1: Radiolabeling of Nanoparticles using DSPE-PEG-Azide and Click Chemistry

This protocol is adapted from a method for radiolabeling gold nanoparticles and can be applied to other nanoparticle types functionalized with DSPE-PEG-Azide.[3]

Materials:

  • DSPE-PEG-Azide functionalized nanoparticles

  • DBCO-functionalized chelator (e.g., DOTA-DBCO)

  • Radiometal (e.g., 64Cu, 89Zr)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size exclusion chromatography column

Procedure:

  • Chelator Conjugation: React the DSPE-PEG-Azide nanoparticles with a molar excess of DBCO-functionalized chelator in the reaction buffer. The azide and DBCO groups will react via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry.

  • Purification: Remove unreacted chelator using a size exclusion chromatography column.

  • Radiolabeling: Add the chosen radiometal to the purified chelator-conjugated nanoparticles and incubate at an optimized temperature and time.

  • Final Purification: Purify the radiolabeled nanoparticles from free radiometal using a size exclusion chromatography column.

  • Quality Control: Determine the radiolabeling efficiency and purity using techniques like instant thin-layer chromatography (iTLC).

Protocol 2: In Vivo Biodistribution Study of Radiolabeled Nanoparticles

This protocol provides a general framework for conducting a biodistribution study in a murine model.[7]

Materials:

  • Radiolabeled nanoparticles

  • Animal model (e.g., tumor-bearing mice)

  • Anesthesia

  • Gamma counter

  • Calibrated scales

Procedure:

  • Administration: Inject a known activity of the radiolabeled nanoparticles into the animal model, typically via intravenous injection.

  • Time Points: At predetermined time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of animals.

  • Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, liver, spleen, kidneys, heart, lungs, tumor).

  • Weighing: Accurately weigh each collected organ and tissue sample.

  • Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Protocol 3: In Vivo Biodistribution Study using Fluorescence Imaging (IVIS)

This protocol outlines the steps for a biodistribution study using an in vivo imaging system.[8]

Materials:

  • Fluorescently labeled nanoparticles

  • Animal model

  • Anesthesia

  • In Vivo Imaging System (IVIS)

Procedure:

  • Administration: Inject the fluorescently labeled nanoparticles into the animal model.

  • In Vivo Imaging: At various time points, anesthetize the animals and acquire whole-body fluorescence images using the IVIS.

  • Ex Vivo Imaging: At the final time point, euthanize the animals and harvest the organs of interest. Arrange the organs in the imaging chamber and acquire ex vivo fluorescence images.

  • Data Analysis: Using the imaging software, draw regions of interest (ROIs) around the organs in both the in vivo and ex vivo images. Quantify the average radiant efficiency within each ROI to determine the relative accumulation of nanoparticles.

Mandatory Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation & Labeling cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis NP_formulation Nanoparticle Formulation Surface_mod Surface Modification (DSPE-PEG-Azide) NP_formulation->Surface_mod Labeling Labeling via Click Chemistry Surface_mod->Labeling Purification Purification & QC Labeling->Purification Injection Intravenous Injection Purification->Injection Animal_model Animal Model (e.g., Tumor-bearing mice) Animal_model->Injection Imaging In Vivo Imaging (e.g., PET/SPECT or IVIS) Injection->Imaging Sacrifice Euthanasia at Time Points Imaging->Sacrifice Organ_harvest Organ & Tissue Harvesting Sacrifice->Organ_harvest Measurement Radioactivity Measurement or Ex Vivo Fluorescence Imaging Organ_harvest->Measurement Data_analysis Data Analysis (%ID/g or Radiant Efficiency) Measurement->Data_analysis decision_tree start Start: Select Biodistribution Evaluation Method quant Quantitative Accuracy a High Priority? start->quant non_invasive Non-invasive Real-time Imaging Preferred? quant->non_invasive No radio Radiolabeling (SPECT/PET) quant->radio Yes deep_tissue Deep Tissue Penetration Required? fluoro Fluorescence Imaging (IVIS) deep_tissue->fluoro No elemental Elemental Analysis (e.g., ICP-MS) deep_tissue->elemental Yes non_invasive->deep_tissue No non_invasive->fluoro Yes

References

A Comparative Guide to Commercial DSPE-PEG-Azide MW 2000 Suppliers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with lipid nanoparticles and bioconjugation, the quality and consistency of reagents like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide MW 2000) are paramount. This guide provides a comparative overview of several prominent commercial suppliers of this critical component, focusing on key performance attributes such as purity and providing insights into the experimental methodologies used for their characterization.

Key Performance Indicators: A Quantitative Comparison

SupplierStated PurityMethodCertificate of Analysis (CoA) Available
MedChemExpress 99.74%[1]HPLC[1]Yes (Batch Specific)[1]
Avanti Polar Lipids >99%[2]TLC, HPLC-ELSDYes (Batch Specific)
BroadPharm -NMR, SDS availableYes (Upon Request)[3]
Tocris Bioscience ≥90%[4]HPLC[4]Yes (Batch Specific)
AxisPharm ≥95%-Not readily available
TargetMol --Not readily available[1][5]
Biopharma PEG ≥95%[6]-Not readily available[6]
Cayman Chemical ≥95%-Yes (Batch Specific)

Note: The absence of a specific purity value for some suppliers does not imply a lower quality but rather a difference in their policy for sharing detailed batch-specific data publicly. Researchers are encouraged to request lot-specific CoAs for the most accurate and up-to-date information.

Experimental Protocols for Quality Assessment

To ensure the reliability and reproducibility of experimental outcomes, it is essential to understand the methodologies used to assess the quality of DSPE-PEG-Azide MW 2000. Below are detailed protocols for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of DSPE-PEG-Azide. A typical reversed-phase HPLC (RP-HPLC) method would be employed to separate the main compound from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD). ELSD is particularly useful for detecting compounds like PEGylated lipids that may have poor UV absorbance.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance at a suitable wavelength (e.g., 214 nm) or via ELSD.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample DSPE-PEG-Azide Sample Dissolution Dissolve in appropriate solvent (e.g., mobile phase) Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Injection Inject sample into HPLC system Filtration->Injection Separation Separation on C18 column (Gradient elution) Injection->Separation Detection Detection (UV or ELSD) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate peak areas Chromatogram->Integration Calculation Calculate purity (%) Integration->Calculation

Workflow for Purity Determination by HPLC
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of DSPE-PEG-Azide.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: The spectrum is analyzed for characteristic peaks corresponding to the protons of the DSPE lipid tails, the PEG backbone, and the methylene (B1212753) protons adjacent to the azide (B81097) group. The integration of these peaks can also provide information about the relative proportions of these components.

Azide Group Confirmation and Reactivity Assessment

The presence and reactivity of the terminal azide group are crucial for the intended "click" chemistry applications.

FTIR spectroscopy is a rapid method to confirm the presence of the azide functional group.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

  • Data Analysis: The presence of a characteristic sharp absorption peak around 2100 cm⁻¹ is indicative of the azide (N₃) stretching vibration.

A functional assay provides the most direct evidence of the azide group's reactivity.

  • Principle: The DSPE-PEG-Azide is reacted with a fluorescently-labeled alkyne-containing molecule (e.g., a DBCO-fluorophore) via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The progress of the reaction can be monitored over time.

  • Methodology:

    • Prepare solutions of DSPE-PEG-Azide and the fluorescent alkyne in a suitable buffer.

    • Mix the solutions to initiate the reaction.

    • At various time points, take aliquots of the reaction mixture.

    • Analyze the aliquots by a suitable method, such as fluorescence spectroscopy or HPLC with a fluorescence detector, to quantify the formation of the fluorescent triazole product.

  • Data Analysis: The rate of product formation provides a measure of the azide group's reactivity.

Click_Chemistry_Workflow cluster_reaction_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_data_analysis Data Analysis DSPE_PEG_Azide DSPE-PEG-Azide solution Mix Mix reactants in buffer DSPE_PEG_Azide->Mix Fluor_Alkyne Fluorescent Alkyne (e.g., DBCO-Fluorophore) Fluor_Alkyne->Mix Sampling Take aliquots at different time points Mix->Sampling Analysis Analyze by Fluorescence Spectroscopy or HPLC Sampling->Analysis Quantification Quantify fluorescent triazole product Analysis->Quantification Kinetics Determine reaction rate Quantification->Kinetics

Workflow for Azide Reactivity Assessment

Stability Considerations

The stability of DSPE-PEG-Azide is critical for its storage and use. Stability studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.

  • Long-Term Stability: Samples are stored under recommended conditions (e.g., -20°C) for an extended period (e.g., up to 24 months).

  • Accelerated Stability: To predict long-term stability, samples are subjected to elevated temperatures (e.g., 40°C) and humidity for a shorter duration (e.g., 6 months).

  • Analysis: At specified time points, the samples are analyzed for purity and degradation products using methods like HPLC.

Conclusion

The selection of a DSPE-PEG-Azide MW 2000 supplier should be based on a thorough evaluation of their product specifications and the analytical methods used for quality control. While purity is a key metric, researchers should also consider requesting information on the polydispersity of the PEG chain. The experimental protocols outlined in this guide provide a framework for the in-house assessment of product quality and performance, ensuring the reliability of research and development outcomes in the field of drug delivery and bioconjugation.

References

Safety Operating Guide

Proper Disposal of DSPE-PEG-Azide, MW 2000: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Protocols

Proper handling and disposal of DSPE-PEG-Azide, MW 2000 are critical to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this reagent, emphasizing two primary pathways: direct disposal as hazardous waste and chemical deactivation prior to disposal. Adherence to these protocols is essential to mitigate risks associated with the azide (B81097) functional group.

Immediate Safety and Handling Precautions

DSPE-PEG-Azide, like all azide-containing compounds, requires careful handling to prevent the formation of highly explosive heavy metal azides and the release of toxic hydrazoic acid.

  • Avoid Contact with Metals: Never allow DSPE-PEG-Azide to come into contact with metal spatulas, metal equipment, or plumbing systems containing lead or copper. Such contact can form shock-sensitive and explosive metal azides.[1] Use plastic or glass utensils for handling.

  • Incompatible with Acids: Do not mix DSPE-PEG-Azide waste with acidic waste streams. Acids can react with the azide to produce hydrazoic acid, which is highly toxic and explosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling DSPE-PEG-Azide.

  • Storage: Store DSPE-PEG-Azide in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety information for this compound.

ParameterValue/InformationSource
Molecular Weight ~2000 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Solubility Soluble in chloroform, dichloromethane, and dimethylformamide--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Primary Hazards Toxic, potential for forming explosive compounds--INVALID-LINK--

Disposal Procedures: Step-by-Step Guidance

There are two recommended methods for the disposal of DSPE-PEG-Azide waste. The choice of method depends on institutional policies, available resources, and the volume of waste.

Method 1: Direct Disposal as Hazardous Waste (Recommended for Simplicity and Safety)

This is the most straightforward and often the safest method for disposing of DSPE-PEG-Azide waste.

Experimental Protocol:

  • Segregate Waste: Collect all waste containing DSPE-PEG-Azide, including unused material, contaminated labware (e.g., pipette tips, vials), and solutions, in a dedicated hazardous waste container.

  • Use a Compatible Container: The waste container must be made of glass or polyethylene. Crucially, avoid using containers with metal caps (B75204) or liners.

  • Label Clearly: Label the container with "Hazardous Waste," "Azide-Containing Waste," and list the full chemical name: "this compound." Also, list any other solvents or chemicals present in the waste stream.

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, particularly acids.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Method 2: Chemical Deactivation Prior to Disposal (For Experienced Personnel)

Chemical deactivation involves reducing the azide group to a less hazardous amine. The Staudinger reaction, which uses triphenylphosphine (B44618) (PPh₃), is a mild and effective method for this transformation. This procedure should only be performed by personnel experienced with organic synthesis and in a well-ventilated chemical fume hood.

Experimental Protocol: Staudinger Reduction of DSPE-PEG-Azide

  • Dissolve the Azide: In a round-bottom flask equipped with a magnetic stir bar, dissolve the DSPE-PEG-Azide waste in a suitable solvent such as tetrahydrofuran (B95107) (THF) or ethanol. The concentration should be kept low, ideally below 0.5 M.

  • Add Triphenylphosphine: For each mole of DSPE-PEG-Azide, add 1.1 to 1.5 molar equivalents of triphenylphosphine. The reaction is typically accompanied by the evolution of nitrogen gas.

  • Stir the Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution. Gentle heating (e.g., to 40-50°C) can be applied to expedite the reaction if necessary.

  • Hydrolyze the Intermediate: Once the starting azide is consumed, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the corresponding amine and triphenylphosphine oxide. Stir for an additional 1-2 hours.

  • Waste Collection: The resulting solution, now containing the less hazardous DSPE-PEG-Amine and triphenylphosphine oxide, should be collected as hazardous waste.

  • Label and Dispose: Label the waste container with the contents (e.g., "DSPE-PEG-Amine," "triphenylphosphine oxide," and the solvent used) and dispose of it through your institution's EHS program. Although the primary hazard of the azide has been neutralized, the byproducts and solvents still require proper disposal.

Decision Workflow for DSPE-PEG-Azide Disposal

The following diagram illustrates the decision-making process for the proper disposal of DSPE-PEG-Azide.

DisposalWorkflow This compound Disposal Workflow start DSPE-PEG-Azide Waste Generated decision Is chemical deactivation feasible and safe in your facility? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No / Unsure deactivation Chemical Deactivation (Staudinger Reduction) decision->deactivation Yes collect_direct Collect in a designated, compatible waste container. direct_disposal->collect_direct perform_reduction Perform Staudinger reaction with Triphenylphosphine. deactivation->perform_reduction label_direct Label clearly with contents and 'Azide Waste'. collect_direct->label_direct store_direct Store safely in a designated area. label_direct->store_direct ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). store_direct->ehs_pickup collect_deactivated Collect deactivated solution as hazardous waste. perform_reduction->collect_deactivated label_deactivated Label with all chemical constituents. collect_deactivated->label_deactivated label_deactivated->ehs_pickup

Caption: Disposal decision workflow for this compound.

Signaling Pathway of Azide Hazard and Mitigation

The following diagram illustrates the potential hazard pathways of azide compounds and the corresponding mitigation strategies.

AzideHazardMitigation Azide Hazard and Mitigation Pathways cluster_hazard Hazard Pathways cluster_mitigation Mitigation Strategies azide Azide Compound (DSPE-PEG-N3) explosive_metal_azides Explosive Metal Azides azide->explosive_metal_azides reacts with toxic_hydrazoic_acid Toxic & Explosive Hydrazoic Acid (HN3) azide->toxic_hydrazoic_acid reacts with decomposition Explosive Decomposition azide->decomposition subjected to chemical_deactivation Chemical Deactivation (e.g., Staudinger Reduction) azide->chemical_deactivation neutralized by heavy_metals Heavy Metals (Cu, Pb, Ag, Hg) heavy_metals->explosive_metal_azides acids Acids acids->toxic_hydrazoic_acid shock_heat Shock, Heat, Friction shock_heat->decomposition avoid_metal Use non-metal tools and containers explosive_metal_azides->avoid_metal prevented by segregate_waste Segregate from acidic waste toxic_hydrazoic_acid->segregate_waste prevented by careful_handling Handle with care, avoid heat and friction decomposition->careful_handling prevented by

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。